molecular formula C9H9ClO3 B1599610 Methyl 2-chloro-3-methoxybenzoate CAS No. 59425-26-2

Methyl 2-chloro-3-methoxybenzoate

Cat. No.: B1599610
CAS No.: 59425-26-2
M. Wt: 200.62 g/mol
InChI Key: ALVQTYWDDKJEBE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVQTYWDDKJEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437488
Record name Benzoic acid, 2-chloro-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59425-26-2
Record name Benzoic acid, 2-chloro-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: Methyl 2-Chloro-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 55080-69-2 Molecular Formula: C9H9ClO3 Molecular Weight: 200.62 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

Methyl 2-chloro-3-methoxybenzoate is a highly valued structural motif in the synthesis of agrochemicals (specifically benzoylurea insecticides and dicamba-derivative herbicides) and pharmaceutical intermediates targeting glucose transporters (GLUT inhibitors).

The synthesis of this scaffold presents a classic regioselectivity challenge: introducing a chlorine atom at the 2-position (ortho to the carboxyl group, ortho to the hydroxyl/methoxy group) on a 1,3-disubstituted benzene ring. Standard electrophilic aromatic substitution (EAS) on 3-methoxybenzoate typically yields a mixture of 2-, 4-, and 6-chloro isomers, necessitating difficult chromatographic separations.

The Optimal Route: This guide details the "Hydroxy-Chlorination-Methylation" strategy. By starting with 3-hydroxybenzoic acid, we leverage the strong ortho/para directing power of the free phenol under controlled cryogenic conditions to selectively install the chlorine at the 2-position. This is followed by a "global methylation" step to simultaneously esterify the acid and etherify the phenol.

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the two methyl groups first, revealing 2-chloro-3-hydroxybenzoic acid. This intermediate is traced back to 3-hydroxybenzoic acid, utilizing the steric and electronic environment of the free phenol to direct chlorination.

Retrosynthesis Target Methyl 2-Chloro-3-Methoxybenzoate (Target) Intermediate 2-Chloro-3-Hydroxybenzoic Acid (Key Regio-Intermediate) Target->Intermediate Global Methylation (MeI or DMS) Starting 3-Hydroxybenzoic Acid (Commodity Starter) Intermediate->Starting Regioselective Chlorination (Cl2, Low Temp)

Figure 1: Retrosynthetic disconnection strategy emphasizing the 2-chloro-3-hydroxy intermediate.

Detailed Experimental Protocol

Stage 1: Regioselective Chlorination

Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid. Principle: Cryogenic Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment:

  • Substrate: 3-Hydroxybenzoic acid (1.0 eq)

  • Reagent: Chlorine gas (Cl2) (1.05 eq)

  • Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH)

  • Apparatus: 3-neck round bottom flask, gas inlet tube, thermometer, cryostat (-70°C capability).

Protocol:

  • Dissolution: Charge the flask with 3-hydroxybenzoic acid (20.0 g, 145 mmol) and Methanol (100 mL). Stir until fully dissolved under an inert nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -60°C to -70°C .

    • Critical Mechanism Note: At room temperature, chlorination yields a mixture of 2-chloro, 4-chloro, and 6-chloro isomers. At -60°C, the reaction kinetic control favors the 2-position due to hydrogen bonding stabilization between the phenol proton and the incoming electrophile, despite steric crowding.

  • Chlorination: Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution over 45 minutes. Maintain internal temperature below -55°C.

  • Quench: Purge the system with nitrogen for 30 minutes to remove excess Cl2. Allow the mixture to warm to room temperature.

  • Work-up: Dilute with water (100 mL). The product, 2-chloro-3-hydroxybenzoic acid, typically precipitates as a white solid.

  • Purification: Recrystallize from benzene/acetone or water to remove trace 4-chloro isomer.

    • Expected Yield: 75-85%

    • Melting Point: 158-160°C

Stage 2: Global Methylation (Esterification & Etherification)

Objective: Conversion to Methyl 2-chloro-3-methoxybenzoate.[1] Principle: Nucleophilic Substitution (SN2) / Fischer Esterification.

Reagents:

  • Substrate: 2-Chloro-3-hydroxybenzoic acid (10.0 g, 58 mmol)

  • Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)

  • Base: Potassium Carbonate (K2CO3) (3.0 eq)

  • Solvent: Acetone (anhydrous)

Protocol:

  • Setup: In a 250 mL round bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydroxybenzoic acid (10.0 g) and K2CO3 (24.0 g) in anhydrous acetone (150 mL).

  • Addition: Add Dimethyl Sulfate (13.7 mL, ~145 mmol) dropwise over 20 minutes.

    • Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use a fume hood and appropriate PPE.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid starting material is fully consumed.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2SO4).

  • Concentration: Rotate evaporate the acetone filtrate.

  • Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 10% NaOH (2 x 50 mL) – Removes unreacted phenol/acid.

    • Water (50 mL)

    • Brine (50 mL)

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

  • Final Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Data Summary Table:

ParameterStage 1 (Chlorination)Stage 2 (Methylation)
Limiting Reagent 3-Hydroxybenzoic acid2-Chloro-3-hydroxybenzoic acid
Key Reagent Cl2 (Gas)Dimethyl Sulfate / K2CO3
Temperature -60°C (Cryogenic)60°C (Reflux)
Critical Control Temp maintenance < -55°CAnhydrous conditions
Typical Yield 80%90-95%

Reaction Mechanism & Pathway

The synthesis involves two distinct mechanistic types: Electrophilic Aromatic Substitution (EAS) followed by SN2 alkylation.

Mechanism Substrate 3-Hydroxybenzoic Acid Transition Sigma Complex (Ortho-attack) Substrate->Transition Cl2, -60°C Intermediate 2-Chloro-3-Hydroxybenzoic Acid Transition->Intermediate -HCl Deprotonation Dianion Formation (K2CO3) Intermediate->Deprotonation Base Product Methyl 2-Chloro-3-Methoxybenzoate Deprotonation->Product 2x Me-X (SN2)

Figure 2: Mechanistic flow from precursor to final methylated product.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific splitting pattern of a 1,2,3-trisubstituted ring (doublet-doublet or multiplet).

    • δ 3.92 ppm: Singlet (3H), Methyl ester (-COOCH3).

    • δ 3.88 ppm: Singlet (3H), Methoxy ether (-OCH3).

    • Note: The proximity of the two methyl signals is characteristic.

  • HPLC Purity:

    • Column: C18 Reverse Phase

    • Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10)

    • Detection: UV @ 254 nm

    • Target Purity: >98.0%

Safety & Industrial Scalability

  • Chlorine Gas: Highly toxic. On a larger scale, N-chlorosuccinimide (NCS) can be used as a solid alternative to Cl2 gas to improve handling safety, though yield may vary.

  • Dimethyl Sulfate (DMS): Fatal if inhaled; skin permeable carcinogen.

    • Scale-up Alternative: Use Methyl Iodide (MeI) (expensive) or Dimethyl Carbonate (DMC) with a catalyst (green chemistry approach) for the methylation step at high temperatures/pressure.

  • Exotherm Control: The quenching of the chlorination reaction and the initial addition of methylating agents are exothermic. Efficient heat exchange is required for reactor scale-up.

References

  • Regioselective Chlorination of 3-Hydroxybenzoic Acid

    • Source: PrepChem. "Synthesis of 2-Chloro-3-hydroxybenzoic acid."
    • URL:[Link]

  • Source: U.S. Patent 5,424,479. "Process for the preparation of aromatic methyl methoxycarboxylates.
  • General Properties of Methyl 3-methoxybenzoate Derivatives

    • Source: PubChem Compound Summary for Methyl 3-methoxybenzo
    • URL:[Link]

  • Alternative Chlorination Methods (Background)

    • Source: ResearchGate.[2][3] "Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate." (Contextual reference for chlorination conditions).

    • URL:[Link]

Sources

physical properties of methyl 2-chloro-3-methoxybenzoate

[1][2][3][4]

Executive Summary & Chemical Identity

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized trisubstituted aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical scaffolds requiring precise regiochemical functionalization.[1] Its structural core—a 1,2,3-trisubstituted benzene ring—imparts unique steric and electronic properties, making it a valuable building block for nucleophilic aromatic substitution (

2
Core Identifiers
PropertyValue
CAS Number 59425-26-2
IUPAC Name Methyl 2-chloro-3-methoxybenzoate
Molecular Formula

Molecular Weight 200.62 g/mol
SMILES COC1=CC=CC(Cl)=C1C(=O)OC
InChI Key HPTHYBXMNNGQEF-UHFFFAOYSA-N

Physicochemical Characterization

Note: Experimental values for this specific isomer are rare in open literature.[2] The data below synthesizes available vendor data and chemically accurate predictive models based on structural analogs (e.g., Methyl 2-methoxybenzoate).

Thermodynamic & Solubility Profile
PropertyValue / RangeTechnical Context
Physical State Low-melting solid or Viscous OilThe ortho-chloro substituent disrupts crystal packing compared to para-isomers, often lowering the melting point.
Boiling Point ~260–270 °C (Predicted)Estimated based on the parent acid (BP >280°C) and methyl ester volatility trends.[2]
Density ~1.26 g/mLHalogenation significantly increases density relative to non-chlorinated anisates (~1.16 g/mL).[2]
LogP (Octanol/Water) 2.3–2.6 (Predicted)Indicates moderate lipophilicity; suitable for organic extraction (EtOAc, DCM) but poor water solubility.[2]
Flash Point >110 °CHigh flash point typical of benzoate esters; requires standard flammability precautions.[2]
Solubility & Solvent Compatibility[5]
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO.[2]

  • Low Solubility: Water, aliphatic hexanes (at low temperatures).[2]

  • Protocol Note: For purification, a gradient of Hexanes:EtOAc (starting 95:5) is recommended due to its moderate polarity.[2]

Synthesis & Purification Protocol

The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Fischer Esterification or Methyl Iodide Alkylation of the parent acid, 2-chloro-3-methoxybenzoic acid. The protocol below uses the Methyl Iodide method for higher yield and milder conditions, avoiding harsh reflux temperatures that can degrade sensitive substrates.[2]

Reaction Pathway Diagram

SynthesisPathwayStart2-Chloro-3-hydroxybenzoic acid(Precursor)Step1O-Methylation(MeI / K2CO3)Start->Step1Intermediate2-Chloro-3-methoxybenzoic acidStep1->IntermediateStep2Esterification(MeOH / H2SO4 or MeI)Intermediate->Step2ProductMethyl 2-chloro-3-methoxybenzoate(Target)Step2->Product

Figure 1: Stepwise synthesis from commercially available hydroxy-benzoic acid precursors.

Step-by-Step Methodology (Self-Validating)

Objective: Synthesize 5.0 g of Methyl 2-chloro-3-methoxybenzoate.

  • Reagent Setup:

    • Dissolve 2-chloro-3-methoxybenzoic acid (4.5 g, 24.1 mmol) in DMF (45 mL).

    • Add Potassium Carbonate (

      
      , 5.0 g, 36.2 mmol, 1.5 eq) to the stirring solution.
      
    • Critical Step: Cool the mixture to 0°C in an ice bath to prevent uncontrolled exotherms.

  • Alkylation:

    • Add Methyl Iodide (MeI, 1.8 mL, 28.9 mmol, 1.2 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1).[2] The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      ).[2]
  • Workup & Isolation:

    • Quench reaction with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash the combined organic layer with Brine (50 mL) to remove residual DMF.[2]

    • Dry over Anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • If the crude oil is yellow/orange, purify via silica gel column chromatography (Eluent: 5%

      
       10% EtOAc in Hexanes).[2]
      
    • Yield Target: >90% (approx. 4.8 g).[2]

Spectral Identification & Analysis

To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprints.

Nuclear Magnetic Resonance ( NMR)

Solvent:

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.30 – 7.40 Multiplet1HAr-H (C5)Meta to ester, shielded by ortho-Cl.
7.05 – 7.15 Doublet of Doublets1HAr-H (C4)Para to Cl, coupled to C5.[2]
6.95 – 7.05 Doublet of Doublets1HAr-H (C6)Ortho to ester, deshielded by carbonyl.[2]
3.92 Singlet3H

Methyl ester protons (distinctive singlet).[2]
3.89 Singlet3H

Methoxy ether protons (slightly upfield of ester).[2]
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  200.02 m/z[2]
    
  • Isotope Pattern: Distinctive 3:1 ratio for peaks at 200 (

    
    ) and 202  (
    
    
    ), confirming the presence of a single chlorine atom.[2]
  • Fragmentation: Loss of methoxy group (

    
    ) and ester cleavage (
    
    
    ) are characteristic.[2]

Handling & Safety Profile

Based on GHS classifications for similar chlorinated benzoates.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3][4]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (

    
    ) to prevent hydrolysis.
    
  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of Methyl Iodide (alkylating agent).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218063, 2-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

  • ChemSrc. Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) Entry. Retrieved from [Link][2]

methyl 2-chloro-3-methoxybenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the forensic structural elucidation of methyl 2-chloro-3-methoxybenzoate , a trisubstituted benzene derivative often encountered as an intermediate in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceuticals.

Distinguishing this specific regioisomer from its potential byproducts (such as the 4-chloro or 6-chloro isomers) requires a rigorous multi-modal approach. This guide prioritizes Nuclear Magnetic Resonance (NMR) techniques, specifically leveraging the distinct coupling patterns of 1,2,3-trisubstituted benzene rings, validated by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Synthetic Context & The Isomer Challenge

In the synthesis of methyl 2-chloro-3-methoxybenzoate, typically via the chlorination of methyl 3-methoxybenzoate or esterification of 2-chloro-3-methoxybenzoic acid, regio-selectivity is the primary quality attribute.

  • Target Molecule: Methyl 2-chloro-3-methoxybenzoate (1,2,3-substitution pattern).

  • Common Impurities:

    • Methyl 4-chloro-3-methoxybenzoate (1,3,4-pattern).

    • Methyl 6-chloro-3-methoxybenzoate (1,2,4-pattern).

The challenge lies in the fact that all three isomers share the exact same molecular weight (200.62 g/mol ) and functional groups. Definitive proof of structure relies on determining the spatial arrangement of protons on the aromatic ring.

Elucidation Workflow

The following diagram outlines the logical pathway for confirming the structure, moving from elemental composition to regiochemical assignment.

ElucidationWorkflow Sample Unknown Sample (C9H9ClO3) MS Mass Spectrometry (GC-MS) Goal: Confirm Cl Isotope Pattern Sample->MS 1. MW & Isotopes IR FT-IR Spectroscopy Goal: Confirm Ester & Ether Groups MS->IR 2. Funct. Groups HNMR 1H NMR (400+ MHz) Goal: Determine Substitution Pattern (Vicinal Coupling Analysis) IR->HNMR 3. Proton Environment CNMR 13C NMR (DEPT-135) Goal: Count CH vs Cq HNMR->CNMR 4. Carbon Environment TwoD 2D NMR (HMBC/NOESY) Goal: Regiochemistry & Connectivity CNMR->TwoD 5. Connectivity Structure Confirmed Structure: Methyl 2-chloro-3-methoxybenzoate TwoD->Structure 6. Final Proof

Figure 1: Step-by-step forensic elucidation workflow.

Mass Spectrometry (MS): The Chlorine Fingerprint

Before NMR analysis, the presence of chlorine must be confirmed via its characteristic isotopic abundance.

Experimental Protocol:

  • Dissolve 1 mg of sample in methanol (HPLC grade).

  • Inject into GC-MS (EI source, 70 eV).

  • Analyze the molecular ion cluster.

Data Interpretation: Chlorine exists naturally as


Cl (75.78%) and 

Cl (24.22%). A monochlorinated compound will exhibit a distinct 3:1 ratio between the molecular ion (

) and the isotope peak (

).
Ionm/zRelative AbundanceInterpretation
M+• 200 100% (Base) Molecular Ion (

Cl)
[M+2]+• 202 ~33% Isotope Peak (

Cl) - Confirms 1 Cl atom
[M-OMe]+169HighLoss of methoxy group (characteristic of anisoles)
[M-Cl]+165Low/MedLoss of Chlorine radical

Analyst Note: If the M+2 peak is ~66% of the parent, you have a dichlorinated impurity. If it is <5%, you likely have the non-chlorinated precursor.

1H NMR Spectroscopy: The Vicinal Coupling Proof

This is the most critical step. We must distinguish the 1,2,3-substitution (target) from the 1,2,4-substitution (common isomer).

Experimental Protocol:

  • Dissolve ~10 mg sample in 0.6 mL

    
     (Chloroform-d).
    
  • Acquire spectrum at 400 MHz or higher (16 scans minimum).

  • Reference residual

    
     to 7.26 ppm.
    
Aromatic Region Analysis (6.5 – 8.0 ppm)

The target molecule has protons at positions 4, 5, and 6 . These are contiguous (next to each other).

  • Target Pattern (1,2,3-Substituted):

    • We expect an ABC or AMX spin system depending on the shift difference.

    • H-5: Being in the middle, it couples to both H-4 and H-6. It will appear as a Triplet (t) or distinct Doublet of Doublets (dd) with two large ortho coupling constants (

      
       Hz).
      
    • H-4 & H-6: These will appear as Doublets (d) or dd, coupling primarily to H-5.

  • Isomer Contrast (Methyl 5-chloro-2-methoxybenzoate):

    • This isomer (found in literature) has protons at 3, 4, and 6.

    • H-6 is isolated from H-3/H-4. This produces a pattern with meta-coupling (

      
       Hz) and one large ortho coupling.
      
    • Result: The spectrum would show a doublet with fine splitting (d,

      
       Hz) and a distinct singlet-like signal with fine splitting (d, 
      
      
      
      Hz).

Predicted 1H NMR Data for Target:

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-6 7.45 - 7.55dd7.8, 1.5Ortho to Ester (Deshielded by C=O cone).
H-4 7.05 - 7.15dd8.0, 1.5Ortho to Methoxy (Shielded by OMe resonance).
H-5 7.25 - 7.35t (or dd)8.0, 7.8Meta to both substituents; couples to H4 & H6.
OMe 3.92s-Methyl Ether (slightly upfield of ester).
COOMe 3.95s-Methyl Ester.

Key Diagnostic: The presence of a clear triplet (or dd with two


 Hz) for H-5 is the definitive signature of three adjacent protons, confirming the 2-chloro (or 2-unsubstituted) motif. Since MS confirmed Chlorine, and the precursor was 3-methoxy, the Cl must be at position 2 to preserve the 3-adjacent-proton pattern.

2D NMR: Unambiguous Connectivity

To finalize the structure and assign the regiochemistry of the methyl groups (Ester vs. Ether), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Experimental Protocol:

  • Method: Gradient-selected HMBC.

  • Optimization: Set for long-range coupling (

    
     Hz).
    

Connectivity Logic:

  • Ester Methyl (3.95 ppm): Will show a strong cross-peak to the Carbonyl Carbon (~166 ppm) .

  • Ether Methyl (3.92 ppm): Will show a strong cross-peak to C-3 (Aromatic C-O, ~158 ppm) .

  • The "Silent" Chlorine: Chlorine has no NMR signal. We locate it by elimination.

    • The Carbonyl carbon will correlate to H-6 (3-bond coupling).

    • The C-3 (Methoxy bearing) carbon will correlate to H-4 (2-bond coupling) and H-5 (3-bond coupling).

    • C-2 (Chlorine bearing, ~120-125 ppm): This quaternary carbon will show correlations only from H-4 and H-6 (3-bond). It will not show strong correlations from the methyl protons.

HMBC_Connectivity OMe Methoxy H (3.92 ppm) C3 C-3 (C-O) (~158 ppm) OMe->C3 3J COOMe Ester H (3.95 ppm) C_Carbonyl C=O (~166 ppm) COOMe->C_Carbonyl 3J C2 C-2 (C-Cl) (~125 ppm) H4 Aromatic H-4 H4->C2 Ring HMBC H6 Aromatic H-6 H6->C_Carbonyl Ring HMBC H6->C2 Ring HMBC

Figure 2: Key HMBC correlations. The convergence of H4 and H6 correlations on C2 (without proton attachment) identifies the Chlorinated position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]. (Used for comparative NMR analysis of the 1,2,4-isomer).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Disclaimer: This guide is intended for research purposes. Synthesis of chlorinated aromatics should be conducted in a fume hood with appropriate PPE due to potential skin and eye irritation hazards (H315, H319).

Technical Monograph: Characterization and Experimental Protocols for NCE (CAS 103241-77-8*)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive protocol for the investigation, characterization, and validation of the chemical entity labeled CAS 103241-77-8 .

CRITICAL ALERT: CAS REGISTRY INTEGRITY CHECK A preliminary validation of the CAS Registry Number 103241-77-8 indicates a checksum failure .

  • Calculation: For CAS 103241-77-R, the check digit R is calculated via:

    
    
    
    
    
    
    
  • Result: The expected check digit is 6 , but the provided digit is 8 .

Implication: This identifier is likely a typographical error, an internal proprietary code, or a non-standard catalog number. The guide below is designed as a De Novo Characterization Protocol , treating the substance as a Novel Chemical Entity (NCE) . It provides the rigorous methodology required to establish its identity, properties, and biological function, using DuP-697 (CAS 88149-94-4) —a structurally related COX-2 inhibitor often misindexed in similar contexts—as a comparative reference standard where applicable.

Chemical Identity & Structural Verification

Objective: To definitively establish the molecular structure and purity of the unknown entity prior to biological testing.

Structural Elucidation Protocol

Before any biological assay, the "103241-77-8" substance must undergo orthogonal structural validation.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI-TOF (Electrospray Ionization Time-of-Flight).

    • Target: Determine exact mass (

      
       ppm error) to confirm elemental formula.
      
    • Reference: If the compound is suspected to be a sulfonyl-substituted aryl (like DuP-697), look for characteristic isotopic patterns of Sulfur (

      
      ) or Halogens (
      
      
      
      ).
  • Nuclear Magnetic Resonance (NMR):

    • Solvent: DMSO-

      
       (Universal solvent for polar organics).
      
    • Experiments:

      
      H (Proton), 
      
      
      
      C (Carbon), COSY (Connectivity), and HSQC (Heteronuclear correlation).
    • Criterion: Integration values must match the proposed pharmacophore.

Purity Standards for Bioassays
ParameterSpecificationMethodRationale
Purity

HPLC-UV (254 nm)Impurities

can cause off-target toxicity or false positives.
Residual Solvent

GC-HeadspaceSolvents like DMF or DCM are cytotoxic in cell assays.
Endotoxin

EU/mg
LAL AssayCritical for immunological or cell-based inflammation assays.

Physicochemical Profiling

Objective: To determine the compound's "druggability" and optimal formulation for in vitro/in vivo use.

Solubility Profiling (Kinetic vs. Thermodynamic)

Many research chemicals fail due to precipitation in assay media.

  • Protocol:

    • Prepare a 10 mM stock in 100% DMSO.

    • Spike into PBS (pH 7.4) to final concentrations of 1, 10, and 100

      
      M.
      
    • Incubate for 4 hours at 37°C with shaking.

    • Centrifuge (15,000 x g) and analyze supernatant via HPLC.

  • Acceptance Criteria: Soluble fraction

    
     at the target assay concentration (
    
    
    
    ).
Stability Assessment
  • DMSO Stability: Verify integrity after 24h at Room Temperature (RT). Sulfonamides and thiophenes (common in this class) are generally stable, but esters may hydrolyze.

  • Microsomal Stability: Incubate with Liver Microsomes (RLM/HLM) + NADPH to predict metabolic half-life (

    
    ).
    

Biological Evaluation & Mechanism of Action

Objective: To map the signaling pathway and determine potency (


).
Target Identification Workflow

If the compound is a putative COX-2 inhibitor (inferred from the DuP-697 association), the following screening cascade is mandatory.

Diagram 1: Mechanism of Action Determination (COX-2 Pathway)

COX2_Pathway Stimulus Inflammatory Stimulus (LPS / IL-1u03b2) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid (Substrate) Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 (PLA2) PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Cyclooxygenation Inhibitor Inhibitor (CAS 103241-77-8) Inhibitor->COX2 Blocks Active Site PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Isomerization

Figure 1: Putative Mechanism of Action. The compound is hypothesized to compete with Arachidonic Acid for the COX-2 active site, preventing the synthesis of Prostaglandin E2.

Primary Screening Assay (Cell-Free)
  • Assay Type: Colorimetric COX Inhibition Assay.

  • Reagents: Ovine COX-1 vs. Human Recombinant COX-2.

  • Readout: Peroxidase activity of the heme-COX complex (TMPD oxidation at 590 nm).

  • Selectivity Calculation:

    
    
    
    • Target: Ratio

      
       (indicates high selectivity, reducing gastrointestinal toxicity risk).
      

Experimental Workflow: From Powder to Data

Objective: A standardized SOP for handling the NCE in a research setting.

Diagram 2: NCE Characterization Pipeline

NCE_Workflow Sample Raw Sample (CAS 103241-77-8) QC QC Check (LC-MS / NMR) Sample->QC QC->Sample Fail (Purify) Solubility Solubility Test (DMSO/PBS) QC->Solubility Pass (>95%) Tox Cytotoxicity (MTT Assay) Solubility->Tox Range Finding Efficacy Functional Assay (PGE2 ELISA) Tox->Efficacy Non-Toxic Dose Data Lead Optimization Report Efficacy->Data Calculate IC50

Figure 2: Operational workflow for validating a novel chemical entity (NCE).

Safety & Handling (MSDS Proxy)

Since no official MSDS exists for this specific CAS, treat as Category 1 Potent Compound .

  • Hazard Identification: Assume Toxic if swallowed (H301) and Reproductive Toxicity (H360) typical of COX inhibitors.

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator if handling powder.

    • Dermal: Double nitrile gloves (0.11 mm thickness minimum).

    • Engineering Controls: All weighing must be performed inside a certified Fume Hood or Isulator.

  • Spill Cleanup: Do not sweep. Wet with ethanol-soaked pads to prevent dust generation, then incinerate as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033, DuP-697. Retrieved from [Link]

  • American Chemical Society (ACS). CAS Registry Number Check Digit Calculation. CAS Solutions. Retrieved from [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Strategic Synthesis of Methyl 2-Chloro-3-Methoxybenzoate: A Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly for diphenylmethane derivatives (SGLT2 inhibitors) and various agrochemicals. Its structural complexity arises from the contiguous substitution pattern (1-carboxyl, 2-chloro, 3-methoxy), which imposes significant steric crowding and regiochemical challenges during synthesis.[1]

This guide analyzes the most robust synthetic routes, prioritizing starting materials that balance cost, commercial availability, and regiochemical fidelity.[1] The recommended strategy leverages 3-hydroxybenzoic acid as the primary commodity precursor, utilizing a specific chlorination-methylation sequence to overcome the directing group conflicts inherent in the target molecule.[1]

Retrosynthetic Analysis & Strategy

The synthesis of methyl 2-chloro-3-methoxybenzoate is defined by the challenge of introducing the chlorine atom at the sterically congested C2 position.[1]

  • Analysis of Directing Effects:

    • 3-Methoxybenzoic acid: The methoxy group is a strong ortho/para director. However, it typically directs electrophiles to the C4 (para) or C6 (ortho) positions, avoiding the crowded C2 position (sandwiched between the carboxyl and methoxy groups).[1] Direct chlorination of 3-methoxybenzoic acid yields predominantly 2-chloro-5-methoxy or 4-chloro derivatives, making it a poor starting point for the C2-chloro target.

    • 3-Hydroxybenzoic acid: The free hydroxyl group allows for hydrogen bonding and specific solvent interactions.[1] Under controlled low-temperature conditions, chlorination can be directed to the C2 position with high selectivity.[1][2]

Strategic Disconnections[1]
  • Ester/Ether Formation: The methyl ester and methyl ether can be installed simultaneously or sequentially.[1]

  • C-Cl Bond Formation: The chlorine must be introduced before the bulkier methoxy group is fully established or via a mechanism (like Sandmeyer) that is independent of electrophilic aromatic substitution rules.[1]

Retrosynthesis Target Methyl 2-chloro-3-methoxybenzoate (Target) Inter1 2-Chloro-3-hydroxybenzoic acid Target->Inter1 O-Methylation & Esterification Inter2 2-Amino-3-methoxybenzoic acid Target->Inter2 Sandmeyer (Diazotization + CuCl) Start1 3-Hydroxybenzoic acid (Commodity Chemical) Inter1->Start1 Regioselective Chlorination (Cl2, -60°C) Start2 3-Methoxybenzoic acid Inter2->Start2 Nitration & Reduction (Complex Route)

Figure 1: Retrosynthetic map highlighting the two primary pathways.[1] The green pathway (via 3-hydroxybenzoic acid) is preferred for scalability.[1]

Primary Starting Material: 3-Hydroxybenzoic Acid[2][3]

CAS: 99-06-9 Why this is the preferred route: 3-Hydroxybenzoic acid is an inexpensive commodity chemical. The key advantage is the ability to chlorinate the phenol selectively at the C2 position before converting it to the anisole.[1] This avoids the poor regioselectivity observed when chlorinating 3-methoxybenzoic acid.[1]

Step 1: Regioselective Chlorination

The reaction utilizes elemental chlorine gas in methanol at cryogenic temperatures.[1] The hydroxyl group activates the ring, while the low temperature suppresses the formation of polychlorinated byproducts and isomers (C4/C6).[1]

  • Reagents: Cl₂ (gas), Methanol.[1]

  • Conditions: -60°C to -40°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C2 position is activated by the OH group.[1][2] While sterically hindered, the coordination of the incoming electrophile or solvent cage effects at low temperatures favors the C2 substitution over the C4/C6 positions.[1]

Step 2: Global Methylation (One-Pot)

Once the chlorine is installed, the steric crowding is established.[1] The subsequent step involves simultaneous O-methylation of the phenol and esterification of the carboxylic acid.[1]

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]

  • Outcome: Converts 2-chloro-3-hydroxybenzoic acid directly to methyl 2-chloro-3-methoxybenzoate.

Alternative Starting Material: 2-Amino-3-methoxybenzoic Acid[4]

CAS: 3177-80-8 Why consider this route: This route relies on Sandmeyer chemistry , which is regiochemically absolute. If the amino group is at C2, the chlorine will replace it at C2, regardless of steric or electronic directing effects.[1] This is ideal for high-purity requirements where isomer separation is difficult.

Workflow
  • Starting Material: 2-Amino-3-methoxybenzoic acid (often synthesized from isatin or phthalimide derivatives).

  • Diazotization: Treatment with Sodium Nitrite (NaNO₂) and HCl generates the diazonium salt.[1]

  • Sandmeyer Reaction: Reaction with Copper(I) Chloride (CuCl) installs the chlorine.[1]

  • Esterification: Standard Fischer esterification (MeOH/H₂SO₄) yields the target.[1]

Drawback: The starting material (2-amino-3-methoxybenzoic acid) is significantly more expensive than 3-hydroxybenzoic acid, making this route less attractive for large-scale manufacturing but excellent for medicinal chemistry scales.

Comparative Analysis of Starting Materials

Feature3-Hydroxybenzoic Acid (Route A)2-Amino-3-methoxybenzoic Acid (Route B)3-Methoxybenzoic Acid (Route C)
Cost Low (Commodity)High (Specialty)Low (Commodity)
Regiocontrol High (at -60°C)Absolute (Sandmeyer)Poor (Favors C4/C6 isomers)
Scalability ExcellentModeratePoor (Purification issues)
Safety Requires Cl₂ gas handlingRequires Diazonium handlingStandard
Step Count 2 Steps2-3 Steps2 Steps (but low yield)

Detailed Experimental Protocols

Protocol A: Synthesis from 3-Hydroxybenzoic Acid (Recommended)[3]

Step 1: Preparation of 2-Chloro-3-hydroxybenzoic acid

  • Dissolve 3-hydroxybenzoic acid (20.0 g, 145 mmol) in Methanol (100 mL) in a 3-neck round-bottom flask equipped with a gas inlet, thermometer, and magnetic stirrer.

  • Cool the solution to -60°C using a dry ice/acetone bath.

  • Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution. Crucial: Maintain temperature below -50°C to prevent polychlorination.

  • Stir for 30 minutes at -60°C.

  • Purge the system with Nitrogen to remove excess Cl₂.[1]

  • Allow to warm to room temperature and dilute with water (100 mL).

  • Filter the white precipitate.[1] Recrystallize from water/benzene to obtain 2-chloro-3-hydroxybenzoic acid .[2][3]

Step 2: Methylation to Methyl 2-chloro-3-methoxybenzoate

  • Dissolve the intermediate (10.0 g) in DMF (50 mL).

  • Add Potassium Carbonate (2.5 equiv).

  • Add Methyl Iodide (2.5 equiv) dropwise.[1]

  • Stir at 60°C for 4 hours.

  • Quench with water and extract with Ethyl Acetate.[1]

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target ester.[1]

Protocol B: Sandmeyer Route (High Purity)[1]
  • Suspend 2-amino-3-methoxybenzoic acid (5.0 g) in 6M HCl (20 mL). Cool to 0°C.[1][4]

  • Add NaNO₂ (1.1 equiv) in water dropwise, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.

  • Prepare a solution of CuCl (1.5 equiv) in conc. HCl.

  • Add the diazonium solution to the CuCl solution slowly at 0°C, then warm to room temperature.

  • Heat to 60°C for 30 mins until gas evolution ceases.

  • Cool, filter the solid 2-chloro-3-methoxybenzoic acid .

  • Reflux the acid in Methanol with catalytic H₂SO₄ for 12 hours to obtain the methyl ester.

Process Visualization

SynthesisWorkflow cluster_0 Route A: 3-Hydroxybenzoic Acid (Preferred) cluster_1 Route B: Sandmeyer StartA 3-Hydroxybenzoic Acid StepA1 Chlorination (Cl2 / MeOH / -60°C) StartA->StepA1 InterA 2-Chloro-3-hydroxybenzoic acid StepA1->InterA StepA2 Methylation (MeI / K2CO3 / DMF) InterA->StepA2 TargetA Methyl 2-chloro-3-methoxybenzoate StepA2->TargetA StartB 2-Amino-3-methoxybenzoic Acid StepB1 Diazotization (NaNO2 / HCl) StartB->StepB1 StepB2 Sandmeyer (CuCl) StepB1->StepB2 InterB 2-Chloro-3-methoxybenzoic acid StepB2->InterB StepB3 Esterification (MeOH / H2SO4) InterB->StepB3 TargetB Methyl 2-chloro-3-methoxybenzoate StepB3->TargetB

Figure 2: Comparative workflow of the Hydroxy-Chlorination route vs. the Amino-Sandmeyer route.

References

  • Synthesis of 2-Chloro-3-hydroxybenzoic acid

    • Source: US Patent 5461154.[1][3] "Method for the preparation of 2-chloro-3-hydroxybenzoic acid."[2][3][5][6]

    • Relevance: Defines the low-temperature chlorination protocol (-60°C) to achieve high C2 regioselectivity.
  • Methylation of Phenolic Acids

    • Source: BenchChem Technical Guide.[1] "Methyl 2-chloro-3-hydroxybenzoate Synthesis."

    • Relevance: Confirms the one-pot methylation conditions for converting hydroxy-acids to methoxy-esters.
  • Regioselectivity in Benzoic Acid Halogenation

    • Source: European Patent EP3284734B1.[1][4] "Method for producing 2-halogenated benzoic acids."[5][6][7][8]

    • Relevance: Discusses the limitations of direct halogenation of methoxybenzoic acids, supporting the choice of hydroxy-precursors.
  • Sandmeyer Reaction Applications

    • Source: Sigma-Aldrich Product Sheet. "2-Amino-3-methoxybenzoic acid."
    • Relevance: Validates the starting material availability for the alternative route.[1]

    • [1]

Sources

Technical Monograph: Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-chloro-3-methoxybenzoate , a critical intermediate in the synthesis of SGLT inhibitors and other pharmacophores.

Chemical Architecture, Synthesis, and Pharmaceutical Utility[1]

Executive Summary & Nomenclature

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a polysubstituted aromatic ester utilized primarily as a scaffold in the development of metabolic disease therapeutics (specifically SGLT2 inhibitors) and neurological targets (MAGL inhibitors).[1] Its structural value lies in the precise orthogonal positioning of the chlorine atom (steric block) and the methoxy group (electronic donor) relative to the ester functionality.

IUPAC Nomenclature Breakdown

The name is derived systematically according to IUPAC priority rules, where the ester function takes precedence over the ether and halide substituents.

  • Principal Functional Group: Benzoate (Ester of benzoic acid).

  • Parent Structure: The carboxylate carbon is C1.

  • Numbering Logic: The ring is numbered to give the lowest possible locants to substituents.

    • C1: Carboxylate attachment.

    • C2: Chlorine (Ortho).

    • C3: Methoxy (Meta).

  • Alphabetization: "Chloro" precedes "Methoxy."[2]

Correct Name: Methyl 2-chloro-3-methoxybenzoate[2][3][4]

Structural Visualization

The following diagram illustrates the connectivity and numbering priority.

G cluster_0 Structural Hierarchy Ben Benzene Ring C1 C1: Carboxylate (Principal Group) Ben->C1 Priority 1 C2 C2: Chloro (Substituent) Ben->C2 Pos 2 C3 C3: Methoxy (Substituent) Ben->C3 Pos 3 Ester Ester C1->Ester -COOCH3 Cl Cl C2->Cl -Cl OMe OMe C3->OMe -OCH3

Figure 1: IUPAC numbering priority and substituent orientation.

Physicochemical Profile

Data consolidated from verified vendor certificates and patent literature.

PropertySpecificationNotes
CAS Number 59425-26-2 Distinct from 5-chloro isomer (CAS 33924-48-0).
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to off-white solidLow melting point; may appear as oil if impure.
Solubility DCM, EtOAc, DMSOHydrophobic; insoluble in water.
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis risk).

Synthetic Methodology

The most robust route for generating high-purity Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol . This method utilizes 2-chloro-3-hydroxybenzoic acid as the precursor, simultaneously forming the methyl ester and the methyl ether in a "one-pot" reaction.

Reaction Scheme

The reaction utilizes Iodomethane (MeI) as the alkylating agent and Potassium Carbonate (


) as the base to deprotonate both the carboxylic acid and the phenol.

Reaction Start 2-Chloro-3-hydroxybenzoic acid (CAS 51786-10-8) Inter Intermediate: Carboxylate/Phenoxide Anions Start->Inter Deprotonation Reagents MeI (2.5 eq) K2CO3 (3.0 eq) DMF, 25°C Reagents->Inter Catalysis Product Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) Inter->Product Nucleophilic Substitution (Sn2)

Figure 2: One-pot double methylation synthesis pathway.

Step-by-Step Protocol

Safety Note: Iodomethane is a neurotoxin and alkylating agent. Work in a fume hood.

  • Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 2-chloro-3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide, 10 mL/g).

  • Base Addition: Add finely ground, anhydrous

    
      (3.0 eq) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation (solution may turn yellow/orange).
    
  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (MeI, 2.5 eq) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (acid) will disappear, and a less polar spot (product) will appear.

  • Workup (Self-Validating Step):

    • Dilute reaction with ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine (sat. NaCl) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by two distinct singlets (methoxy and ester methyl) and a trisubstituted aromatic pattern.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality
7.20 – 7.40 Multiplet3HAr-H (C4, C5, C6)Aromatic protons split by neighbor coupling.
3.94 Singlet3H-COOCH₃ Ester methyl; deshielded by carbonyl anisotropy.
3.92 Singlet3HAr-OCH₃ Methoxy ether; slightly more shielded than ester.

Note: Shifts are approximate (CDCl₃ solvent). The proximity of the two methyl peaks (3.94 vs 3.[5]92) requires high-field NMR (400 MHz+) for clear resolution.

Mass Spectrometry
  • Method: GC-MS or LC-MS (ESI+).

  • Expected Ion:

    
     (approx).
    
  • Isotope Pattern: Distinct Chlorine signature (

    
     ratio of 3:1) observed in the molecular ion cluster.
    

Pharmaceutical Applications

This molecule serves as a high-value building block in "Convergent Synthesis" strategies for major drug classes.

SGLT2 Inhibitors (Diabetes)

Methyl 2-chloro-3-methoxybenzoate is a precursor for Diphenylmethane derivatives .

  • Mechanism: The ester is hydrolyzed to the acid, converted to an acid chloride, and coupled with a benzene or heterocycle.

  • Role: The 2-chloro substituent forces the biaryl system into a specific torsion angle, critical for binding to the SGLT2 protein pocket.

MAGL Inhibitors (Neurology)

Used in the synthesis of Monoacylglycerol Lipase inhibitors (e.g., for pain management).

  • Pathway: The ester undergoes nucleophilic attack by piperidine derivatives to form benzoylpiperidine scaffolds.

References

  • Synthesis of Diphenylmethane Derivatives. Google Patents. WO2017217792A1. (Describes the use of 2-chloro-3-methoxybenzoic acid derivatives in SGLT inhibitor synthesis). Link

  • Glucose Uptake Inhibitors. Google Patents. WO2020005935A1. (Cites NMR characterization of methyl 2-chloro-3-methoxybenzoate). Link

  • Methyl 2-chloro-3-methoxybenzoate Product Entry. BLD Pharm. (Confirms CAS 59425-26-2 and physical data). Link

  • Optimization of Benzoylpiperidine Class (MAGL Inhibitors). University of Pisa / ARPI. (Discusses the reactivity of 2-chloro-3-methoxybenzoic acid). Link

Sources

Technical Guide: Mechanism of Formation for Methyl 2-Chloro-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a highly functionalized aromatic ester frequently utilized as an intermediate in the synthesis of agrochemicals (specifically herbicides related to dicamba) and pharmaceutical scaffolds.[1][2]

The formation of this molecule presents two distinct chemical challenges:

  • Regioselective Construction: Establishing the 1,2,3-trisubstituted benzene core (benzoic acid, chloro, methoxy) requires overcoming the directing group conflicts of standard electrophilic aromatic substitution.

  • Sterically Hindered Esterification: The ortho-chloro substituent exerts a significant steric blockade (the "ortho effect"), rendering standard Fischer esterification kinetics sluggish compared to unsubstituted benzoates.

This guide details the mechanistic pathways for the final esterification and the upstream synthesis of the precursor acid, supported by validated experimental protocols.

Part 1: Structural Analysis & Retrosynthetic Logic

The Steric Challenge (The Ortho Effect)

The 2-chloro substituent is not merely a functional group; it is a kinetic gatekeeper. In the transition state for esterification, the carbonyl carbon changes hybridization from


 (planar, 120°) to 

(tetrahedral, 109.5°). The bulky chlorine atom at the C2 position creates destabilizing van der Waals repulsions with the incoming nucleophile (methanol) and the tetrahedral intermediate.

Retrosynthetic Disconnection:



  • Disconnection A (Esterification): The C-O bond formation.

  • Disconnection B (Aromatic Core): The C-Cl or C-COOH bond formation.

Part 2: Primary Mechanism of Formation (Esterification)

While the precursor synthesis is complex, the final "formation" of the methyl ester typically proceeds via Acid-Catalyzed Nucleophilic Acyl Substitution . Due to the steric hindrance mentioned above, two pathways are dominant: the reversible Fischer Esterification (thermodynamic control) and the Acyl Chloride pathway (kinetic control).

Pathway A: Fischer Esterification (Mechanism)

Reagents: Methanol (excess),


 (catalytic), Reflux.[3]

This pathway relies on Le Chatelier’s principle. The mechanism proceeds through a tetrahedral intermediate which is sterically crowded by the 2-Cl group.

Step-by-Step Electronic Flow:

  • Activation: Protonation of the carbonyl oxygen by the mineral acid increases electrophilicity.

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon. Note: This step is the rate-determining step (RDS) and is significantly slowed by the ortho-chloro group.

  • Proton Transfer: Intramolecular or solvent-mediated transfer generates a good leaving group (

    
    ).[4]
    
  • Elimination: The carbonyl reforms, expelling water.

  • Deprotonation: Loss of the proton yields the neutral ester.[4]

Pathway B: Acyl Chloride Intermediate (Preferred for High Yield)

Reagents: Thionyl Chloride (


), then Methanol.

To overcome the sluggish kinetics of Pathway A, the acid is first converted to an acyl chloride. The chloride ion is a better leaving group than water/hydroxide, and the acyl chloride is sufficiently reactive to overcome the steric hindrance of the ortho-chloro group.

Visualization: Mechanistic Pathway

The following diagram illustrates the electronic flow for the Fischer Esterification, highlighting the critical tetrahedral intermediate.

FischerMechanism Reactants 2-Cl-3-OMe-Benzoic Acid + MeOH + H+ TS1 Activated Carbonyl (Oxonium Ion) Reactants->TS1 Protonation Tetrahedral Tetrahedral Intermediate (Sterically Crowded by 2-Cl) TS1->Tetrahedral Nu: Attack (MeOH) (Slow Step) Elimination Water Elimination (- H2O) Tetrahedral->Elimination Proton Transfer Product Methyl 2-chloro-3-methoxybenzoate Elimination->Product Deprotonation

Figure 1: Mechanism of acid-catalyzed esterification. The red node represents the high-energy intermediate destabilized by the ortho-chloro substituent.

Part 3: Precursor Synthesis (The "Deep Dive")

To possess the acid for esterification, one must synthesize the 2-chloro-3-methoxybenzoic acid core. Direct chlorination of 3-methoxybenzoic acid often yields a mixture of isomers (2-, 4-, and 6-chloro). Therefore, an indirect route is required for high purity.

Validated Route: Oxidation of 2-Chloro-3-Methoxytoluene

This route utilizes the directing power of existing groups before oxidizing the methyl group to a carboxylic acid.

  • Starting Material: 2-amino-3-methoxytoluene or 2,6-dichlorotoluene (via partial hydrolysis/methylation).

  • Sandmeyer Reaction (If starting from amine): Diazotization (

    
    ) followed by CuCl treatment installs the chlorine at C2.
    
  • Oxidation: The methyl group at C1 is oxidized to the carboxylic acid using

    
     or Cobalt-catalyzed aerobic oxidation.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Methoxy-2-methylaniline Step1 Step 1: Sandmeyer Reaction (NaNO2, HCl, CuCl) Start->Step1 Inter1 Intermediate: 2-Chloro-3-methoxytoluene Step1->Inter1 Step2 Step 2: Oxidation (KMnO4, Pyridine/H2O) Inter1->Step2 Acid Precursor: 2-Chloro-3-methoxybenzoic Acid Step2->Acid Step3 Step 3: Acyl Chloride Formation (SOCl2, DMF cat.) Acid->Step3 Final Target: Methyl 2-chloro-3-methoxybenzoate Step3->Final + MeOH

Figure 2: Total synthesis workflow from commercially available aniline precursors to the final ester.

Part 4: Experimental Protocols

Protocol A: Preparation of the Precursor Acid

Context: Synthesis of 2-chloro-3-methoxybenzoic acid via oxidation.

  • Setup: Equip a 1L three-neck flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Charge: Add 2-chloro-3-methoxytoluene (0.1 mol), Pyridine (150 mL), and Water (150 mL).

  • Oxidation: Heat to 80°C. Add Potassium Permanganate (

    
    )  (0.25 mol) portion-wise over 2 hours.
    
    • Note: The reaction is exothermic. Control addition to maintain gentle reflux.

  • Workup: Filter the hot mixture through Celite to remove

    
    . Acidify the filtrate with HCl to pH 1.
    
  • Isolation: The white precipitate (Acid) is filtered, washed with cold water, and dried.

    • Yield Expectations: 75-85%.[5]

Protocol B: Formation of Methyl 2-chloro-3-methoxybenzoate (Esterification)

Context: Optimized Acyl Chloride Method for Sterically Hindered Substrates.

  • Activation: In a dry 250 mL round-bottom flask under

    
    , dissolve 2-chloro-3-methoxybenzoic acid  (10.0 g, 53.6 mmol) in Dichloromethane (DCM)  (50 mL).
    
  • Chlorination: Add Thionyl Chloride (

    
    )  (7.6 g, 64 mmol) and 2 drops of DMF  (catalyst).
    
  • Reaction: Stir at reflux (40°C) for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acyl chloride (yellow oil).
    
  • Esterification: Re-dissolve the oil in dry DCM (30 mL). Cool to 0°C. Slowly add Methanol (5 mL, excess) and Triethylamine (1.2 eq).

  • Quench: Stir for 2 hours at room temperature. Wash with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, recrystallize from hexane/EtOAc.
    

Part 5: Data & Quality Control

Physicochemical Profile
PropertyValueSource
IUPAC Name Methyl 2-chloro-3-methoxybenzoatePubChem [1]
Molecular Formula

PubChem [1]
Molecular Weight 214.64 g/mol PubChem [1]
Physical State White crystalline solid or colorless oilSigma-Aldrich [2]
Melting Point 48-50 °C (Typical for analogs)Est.
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterExp.
Analytical Verification (1H NMR Prediction)

To validate the formation of the product, look for the following signals in


 (400 MHz):
  • 
     7.2 - 7.4 ppm (m, 3H):  Aromatic protons (ABC system due to 1,2,3-substitution).
    
  • 
     3.92 ppm (s, 3H):  Methanol ester singlet (
    
    
    
    ).
  • 
     3.88 ppm (s, 3H):  Methoxy ether singlet (
    
    
    
    ).
  • Diagnostic: The disappearance of the broad carboxylic acid singlet (

    
     11-13 ppm) confirms the ester formation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53645088, Methyl 2-[chloro(methoxy)methyl]benzoate. Retrieved January 28, 2026 from [Link]

  • Google Patents.CN106946685A - Preparation method of 2-methyl-3-methoxybenzoic acid and its intermediate.
  • Master Organic Chemistry. Fischer Esterification Mechanism and Steric Effects. Retrieved January 28, 2026 from [Link]

Sources

Technical Monograph: Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The "Steric Lock" Scaffold in Precision Medicinal Chemistry

Executive Summary

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) is a specialized aromatic intermediate utilized in the synthesis of advanced small-molecule therapeutics, particularly in the fields of oncology (GLUT inhibitors) and kinase modulation. Its value lies in its 2,3-disubstitution pattern : the ortho-chloro group provides a metabolic blockade and steric "locking" mechanism, forcing the ester/amide side chain out of planarity, while the meta-methoxy group serves as a hydrogen bond acceptor and electronic modulator.

This guide details the synthesis, physicochemical characterization, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 1: Chemical Identity & Physicochemical Profile[1][2]
PropertySpecification
IUPAC Name Methyl 2-chloro-3-methoxybenzoate
CAS Number 59425-26-2
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Melting Point 52–55 °C (Typical)
SMILES COC1=CC=CC(Cl)=C1C(=O)OC
Key Functional Groups Methyl Ester (Electrophile), Aryl Chloride (Steric/Electronic), Methoxy (Donor)
Part 2: Synthetic Methodology (Step-by-Step)

The most robust route to Methyl 2-chloro-3-methoxybenzoate is the Double Methylation Protocol starting from 2-chloro-3-hydroxybenzoic acid. This method is preferred over selective esterification followed by etherification because it can be performed in a "one-pot" manner using mild bases, ensuring high yield and purity.

Protocol: Double Methylation via Methyl Iodide

Reaction Logic: This protocol utilizes Potassium Carbonate (


) as a base to deprotonate both the carboxylic acid (

) and the phenol (

). Methyl Iodide (

) acts as the electrophile. Acetone is the solvent of choice due to its ability to solvate the organic substrate while allowing the inorganic salts to form a fine suspension, driving the reaction forward.

Reagents:

  • Substrate: 2-Chloro-3-hydroxybenzoic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (2.5 eq) — Excess ensures complete conversion of both sites.

  • Base: Potassium Carbonate (3.0 eq), anhydrous, finely ground.

  • Solvent: Acetone (0.2 M concentration relative to substrate).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the flask with 2-Chloro-3-hydroxybenzoic acid and Acetone. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The mixture will become a white suspension. Stir at room temperature for 15 minutes to ensure initial deprotonate of the carboxylate.
    
  • Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to varying reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar acid) should disappear, and a less polar spot (diester/ether) should appear.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , unreacted 
    
    
    
    ). Rinse the filter cake with acetone.
  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: If necessary, recrystallize from cold Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthetic Workflow

SynthesisPath cluster_conditions Critical Control Points Start 3-Hydroxybenzoic Acid Inter 2-Chloro-3-hydroxybenzoic Acid Start->Inter Cl2 or NCS (Electrophilic Chlorination) Product Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) Inter->Product MeI (2.5 eq), K2CO3 Acetone, Reflux (Double Methylation) Control1 Anhydrous Conditions (Prevents hydrolysis) Control2 Excess MeI (Ensures Phenol capping)

Figure 1: Synthetic pathway from commodity starting materials to the target scaffold.

Part 3: Reactivity & Applications in Drug Discovery

Methyl 2-chloro-3-methoxybenzoate is rarely the final drug; it is a divergent intermediate . Its reactivity is defined by the electronic push-pull of the methoxy (donor) and ester (acceptor), modulated by the ortho-chloro steric bulk.

1. Electrophilic Aromatic Substitution (Nitration)

The 2-chloro and 3-methoxy groups direct incoming electrophiles primarily to the 6-position (para to the chloro, ortho to the methoxy). This is a critical pathway for synthesizing complex heterocycles.

  • Application: Synthesis of GLUT inhibitors (Glucose Transporter inhibitors) for cancer therapy.

  • Reaction: Treatment with

    
     in Acetic Acid yields the 6-nitro derivative, a precursor to anilines for amide coupling.
    
2. Nucleophilic Acyl Substitution (Amidation/Hydrolysis)

The methyl ester is sterically crowded by the ortho-chloro group.

  • Insight: Hydrolysis to the acid or conversion to an amide often requires harsher conditions (higher temp, stronger nucleophiles) compared to unsubstituted benzoates. This steric crowding is beneficial in the final drug, protecting the carbonyl from metabolic hydrolysis (esterases).

3. Demethylation

The methoxy group can be selectively cleaved using


 to regenerate the phenol, allowing for late-stage diversification (e.g., installing a solubilizing ether chain) while keeping the chloro-ester core intact.
Visualization of Reactivity Logic

Reactivity Center Methyl 2-chloro-3-methoxybenzoate (The Core) Nitration Nitration (HNO3/AcOH) Yields: 6-Nitro derivative Center->Nitration Electrophilic Subst. Hydrolysis Hydrolysis (LiOH/THF) Yields: 2-Chloro-3-methoxybenzoic acid Center->Hydrolysis Nucleophilic Subst. Demethylation Demethylation (BBr3) Yields: 2-Chloro-3-hydroxybenzoate Center->Demethylation Lewis Acid Cleavage GLUT GLUT Inhibitors (Cancer Metabolism) Nitration->GLUT Kinase Kinase Inhibitors (Conformational Control) Hydrolysis->Kinase

Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in generating functionalized libraries.

Part 4: Safety & Handling (E-E-A-T)
  • Hazard Identification:

    • Methyl Iodide: Highly toxic, suspected carcinogen. Must be handled in a certified chemical fume hood. Double-glove (Nitrile/Laminate) recommended.

    • Product: Irritant to eyes, respiratory system, and skin.

  • Waste Disposal:

    • Quench unreacted Methyl Iodide with an aqueous solution of ammonia or sodium thiosulfate before disposal into halogenated organic waste.

  • Storage:

    • Store in a cool, dry place. The ester is stable, but protection from moisture prevents slow hydrolysis.

References
  • Chemical Identity & Properties

    • Source: PubChem.[2][3] (n.d.). 2-Chloro-3-methoxybenzoic acid (Precursor Data).[4][2] National Library of Medicine.

    • [Link]

  • Synthetic Application (GLUT Inhibitors)

    • Source: Patent WO2020005935A1. (2020). Glucose Uptake Inhibitors.[5] (Example 1, Step 2: Nitration of methyl 2-chloro-3-methoxybenzoate).

  • General Methylation Protocol (Grounding)
  • Structural Logic in Drug Design

    • Source: Scholfield, M. R., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization.[6] (Contextualizing the Cl/OMe scaffold utility).

    • [Link]

Sources

The Benzoate Scaffold: From Radical Theory to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Discovery, Synthesis, and Evolution of Substituted Benzoates

Executive Summary

The substituted benzoate scaffold represents one of the most enduring architectures in medicinal chemistry. From its initial characterization in 1832, which birthed the theory of chemical radicals, to its role as the backbone for local anesthetics (procaine) and NSAIDs (salicylates), the benzoate moiety is ubiquitous.

This guide analyzes the technical evolution of benzoates, moving beyond simple history into the mechanistic causality of their development. It contrasts classical electrophilic aromatic substitution (EAS) methods with modern Palladium-catalyzed C-H activation, providing researchers with a comprehensive view of how to manipulate this privileged structure.

Historical Genesis: The Benzoyl Radical (1832)[1][2][3]

The systematic study of benzoates began not with a drug, but with a fundamental question of chemical structure. In 1832, Friedrich Wöhler and Justus von Liebig published Untersuchungen über das Radikal der Benzoesäure (Investigations on the Radical of Benzoic Acid).[1]

Before this work, organic chemistry was a chaotic collection of observations. Wöhler and Liebig treated "bitter almond oil" (benzaldehyde) with various reagents and observed that a specific cluster of atoms—


—remained intact throughout the transformations. They named this the "benzoyl" radical.[2][3]

Technical Significance: This was the first experimental proof that large clusters of atoms could behave like single elements (radicals).[1] This discovery laid the groundwork for understanding substituted benzoates not just as random mixtures, but as derivatives of a stable core scaffold.

The Salicylate Revolution: The Kolbe-Schmitt Reaction

The first major industrial application of substituted benzoates arrived with the synthesis of salicylic acid (


-hydroxybenzoic acid). While initially isolated from willow bark (Salix), the demand for antipyretics outstripped natural supply.

In 1860, Hermann Kolbe developed a synthesis that remains a staple of organic chemistry, later refined by Rudolf Schmitt.

Mechanistic Insight: The Chelation Control

The Kolbe-Schmitt reaction is not a random substitution; it is an orchestrated interaction between the phenoxide anion and carbon dioxide.

  • Deprotonation: Phenol is treated with NaOH (or KOH) to form sodium phenoxide.

  • Coordination: The sodium cation coordinates with the phenoxide oxygen.

  • Insertion: The

    
     molecule coordinates to the sodium, positioning it perfectly for an electrophilic attack at the ortho position.
    

Note: Using Potassium phenoxide often favors the para-isomer due to the larger ionic radius of


 disrupting the tight ortho-transition state.

KolbeSchmitt cluster_0 Reactants cluster_1 Transition State cluster_2 Product Phenol Phenol Complex Na-Phenoxide CO2 Complex Phenol->Complex Deprotonation Base NaOH Base->Complex CO2 CO2 CO2->Complex Coordination Salicylate Sodium Salicylate (o-substituted) Complex->Salicylate Electrophilic Attack (Ortho)

Figure 1: Mechanistic flow of the Kolbe-Schmitt reaction, highlighting the coordination-driven regioselectivity.

Aminobenzoates: The Anesthetic Scaffold (1905)

The discovery of cocaine's anesthetic properties was revolutionary but marred by toxicity and addiction. The search for a synthetic alternative led Alfred Einhorn to synthesize Procaine (Novocaine) in 1905.[4]

Einhorn's work established the definitive Structure-Activity Relationship (SAR) for local anesthetics, which relies heavily on the substituted benzoate motif.

The Pharmacophore Triad

Einhorn realized that the anesthetic activity required three distinct domains:

  • Lipophilic Tail: The aromatic ring (Benzoate).

  • Intermediate Chain: An ester or amide linker.

  • Hydrophilic Head: A tertiary amine.

By substituting the benzoic acid at the para position with an amino group (


), Einhorn created 

-aminobenzoic acid (PABA). Esterifying this with diethylaminoethanol yielded Procaine.

Why the para-amino group? The electron-donating amino group pushes electron density into the ring and the carbonyl oxygen (via resonance). This strengthens the ester bond against rapid hydrolysis in the plasma, prolonging the duration of action compared to simpler benzoates, while still being metabolizable (unlike some amides).

Modern Era: C-H Activation and Directing Groups

For over a century, functionalizing benzoic acid relied on Electrophilic Aromatic Substitution (EAS), which is governed by electronic directing effects (e.g.,


 is a meta-director).

However, modern drug discovery requires access to ortho-substituted benzoates that are difficult to access via EAS. The breakthrough came with Palladium-catalyzed C-H activation , pioneered by researchers like J.-Q. Yu.

The Carboxylate as a Directing Group

Instead of viewing the carboxylic acid as an electronic withdrawing group, modern catalysis views it as a Directing Group (DG) .

  • Mechanism: The carboxylate anion coordinates to the Pd(II) center.

  • Proximity: This coordination holds the metal close to the ortho C-H bond.

  • Activation: The Pd inserts into the C-H bond (CMD - Concerted Metalation-Deprotonation), forming a stable metallacycle.

This allows for the installation of alkyl, aryl, and halogen groups exclusively at the ortho position, defying classical EAS rules.

CHActivation BenzoicAcid Benzoic Acid (Substrate) Coordination Coordination (Carboxylate binds Pd) BenzoicAcid->Coordination PdCatalyst Pd(OAc)2 (Catalyst) PdCatalyst->Coordination CMD C-H Activation (Concerted Metalation-Deprotonation) Coordination->CMD Palladacycle Five-Membered Palladacycle CMD->Palladacycle Ortho-Selectivity OxidativeAdd Coupling Partner Insertion Palladacycle->OxidativeAdd ReductiveElim Reductive Elimination (Product Release) OxidativeAdd->ReductiveElim ReductiveElim->PdCatalyst Regeneration OrthoProduct Ortho-Substituted Benzoate ReductiveElim->OrthoProduct

Figure 2: Catalytic cycle of carboxylate-directed ortho-C-H activation.

Experimental Protocols

Protocol A: Classical Synthesis of Procaine (Fischer Esterification)

A robust, self-validating protocol for synthesizing amino-benzoate esters.

Reaction:



Step 1: Esterification

  • Setup: Charge a 250mL round-bottom flask with 10.0g

    
    -nitrobenzoic acid and 60mL of 2-diethylaminoethanol.
    
  • Catalyst: Slowly add 4.0mL concentrated

    
    . Caution: Exothermic.
    
  • Reflux: Heat to reflux (

    
    ) for 6 hours. The acid catalyzes the formation of the acyl-oxonium ion, making the carbonyl susceptible to nucleophilic attack by the alcohol.
    
  • Workup: Cool to

    
    . Basify with 
    
    
    
    to pH 9. Extract with
    
    
    (
    
    
    ).
  • Validation: TLC (Silica, 5% MeOH/DCM). The product (

    
    ) should be distinct from the starting acid (
    
    
    
    ).

Step 2: Reduction (Nitro to Amino)

  • Reduction: Dissolve the nitro-ester in ethanol. Add 10% Pd/C catalyst (10 wt%).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.

  • Crystallization: Remove solvent. Recrystallize from ethanol/water to yield Procaine.

Protocol B: Modern Pd-Catalyzed Ortho-Arylation

Based on the methodology of Yu et al. (2007).

Reaction:



  • Reagents: In a sealed tube, combine:

    • Benzoic acid (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (1.0 equiv) - Acts as oxidant and halide scavenger.
      
    • 
       (1.0 equiv)
      
  • Solvent: Add DMF (

    
     concentration).
    
  • Conditions: Heat to

    
     for 12 hours.
    
  • Workup: Acidify with

    
    , extract with EtOAc.
    
  • Purification: Column chromatography (Hexane/EtOAc + 1% AcOH).

  • Mechanism Check: The reaction relies on the

    
     precipitating AgI, driving the equilibrium forward.
    

Comparative Data: Classical vs. Modern

FeatureClassical EAS (Nitration/Halogenation)Modern C-H Activation (Pd-Catalyzed)
Directing Group Electronic (EDG/EWG)Coordinating (Carboxylate)
Regioselectivity Meta (for Benzoic Acid)Ortho (exclusively)
Atom Economy Low (requires multiple steps/isomers)High (direct functionalization)
Substrate Scope Limited by electronic deactivationTolerates diverse functional groups
Key Reagent Strong Acids (

,

)
Transition Metals (Pd, Rh, Ru)

References

  • Wöhler, F., & Liebig, J. (1832).[2][1] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • Kolbe, H. (1860). Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie.

  • Einhorn, A. (1905).[5][6] Ueber p-Aminobenzoësäurealkaminester. Justus Liebigs Annalen der Chemie.

  • Mei, T. S., & Yu, J. Q. (2007). Palladium-Catalyzed Mono-Selective Ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society.

  • Giri, R., Shi, B. F., Engle, K. M., Maugel, N., & Yu, J. Q. (2009). Transition Metal-Catalyzed C-H Activation Reactions: Enantioselectivity and Stereocontrol. Chemical Society Reviews.

Sources

Methodological & Application

uses of methyl 2-chloro-3-methoxybenzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of Methyl 2-Chloro-3-Methoxybenzoate

Introduction: The 1,2,3-Trisubstituted Advantage

Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2 ) represents a high-value "privileged scaffold" in medicinal chemistry. Its specific 1,2,3-substitution pattern offers a unique geometric profile for drug design, particularly in inducing torsional strain that forces biaryl systems into non-planar conformations—a critical feature for disrupting protein-protein interactions or fitting into restricted kinase pockets.

Unlike its more common isomers (e.g., the 4-chloro or 5-chloro variants), the 2-chloro-3-methoxy motif presents specific synthetic challenges and opportunities:

  • Steric Crowding: The 2-chloro substituent is flanked by an ester (C1) and a methoxy group (C3), creating significant steric hindrance that protects the C-Cl bond from non-specific nucleophilic attacks but complicates standard cross-coupling.

  • Electronic Push-Pull: The electron-withdrawing ester and electron-donating methoxy group create a polarized aromatic system, directing electrophilic aromatic substitution (EAS) primarily to the C6 position.

This guide details three core synthetic modules: Sterically Demanding Cross-Coupling , Regioselective Nitration , and Chemouselective Demethylation .

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionLandscape Start Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) Suzuki Biaryl Scaffolds (Kinase Inhibitors) Start->Suzuki Suzuki-Miyaura (Pd-Catalysis) Nitration 6-Nitro Derivative (GLUT Inhibitor Precursors) Start->Nitration Electrophilic Subst. (HNO3/AcOH) Demethylation 3-Hydroxy Benzoate (Phenolic Functionalization) Start->Demethylation BBr3 Cleavage (Lewis Acid)

Figure 1: Divergent synthetic utility of Methyl 2-chloro-3-methoxybenzoate. The scaffold serves as a gateway to three distinct chemical spaces.

Module 1: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The 2-chloro position is sterically shielded. Standard ligands (e.g., PPh3) often fail to facilitate oxidative addition or reductive elimination efficiently. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos , which are designed to facilitate coupling of hindered aryl chlorides.

Protocol A: Synthesis of Biaryl Esters
ParameterSpecificationNote
Substrate Methyl 2-chloro-3-methoxybenzoate1.0 Equiv
Boronic Acid Arylboronic acid (e.g., Phenylboronic acid)1.5 Equiv
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pre-complexation recommended
Base K₃PO₄ (3.0 Equiv)Anhydrous, finely ground
Solvent Toluene / Water (10:1)Degassed thoroughly
Temp/Time 100°C, 12–18 hoursSealed tube/vial

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Methyl 2-chloro-3-methoxybenzoate (1.0 mmol, 200 mg), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16 mg), and K₃PO₄ (636 mg).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps dissolve the inorganic base while keeping the catalyst in the organic phase.

  • Reaction: Seal the vial and heat to 100°C in an aluminum heating block. Stirring must be vigorous (>800 RPM) to ensure phase transfer.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (RT ~3.5 min) should convert to the biaryl product (RT ~4.2 min). Note: If conversion stalls <50%, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism & Insight: The methoxy group at C3 exerts an electron-donating effect, making the C2-Cl bond less electrophilic than a standard chlorobenzene. However, the ortho-ester (C1) provides some activation via induction. SPhos is critical here; its bulkiness prevents palladium aggregation and promotes the reductive elimination step in this crowded environment [1].

Module 2: Regioselective Nitration (GLUT Inhibitor Synthesis)

Challenge: Directing the nitro group to the correct position without hydrolyzing the ester. Solution: Controlled nitration using fuming HNO₃ in Acetic Acid. The 3-methoxy group strongly directs ortho and para. Since the ortho position (C2) is blocked by Chlorine and C4 is sterically crowded, substitution occurs preferentially at C6 (para to the methoxy, meta to the ester).

Protocol B: Synthesis of Methyl 2-chloro-3-methoxy-6-nitrobenzoate

Step-by-Step Methodology:

  • Setup: Dissolve Methyl 2-chloro-3-methoxybenzoate (1.78 mmol, ~357 mg) in Glacial Acetic Acid (1.0 mL) in a round-bottom flask equipped with a stir bar.

  • Addition: Add conc. HNO₃ (320 µL) dropwise at room temperature. Caution: Exothermic.

  • Heating: Heat the mixture to 70°C. Stir for 2 hours.

  • Pushing Conversion: If TLC shows remaining starting material, add a second portion of conc. HNO₃ (1.5 mL) and continue stirring at 70°C for 4 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10 mL).

  • Extraction: Extract with EtOAc (2 x 10 mL). Wash the combined organics with sat.[1] NaHCO₃ (carefully, gas evolution) to remove excess acid.

  • Isolation: Dry over MgSO₄ and concentrate. The product is typically a yellow oil or solid that can be used in subsequent reduction steps (e.g., Fe/NH₄Cl reduction to the aniline) [2].

Module 3: Chemoselective Demethylation

Challenge: Cleaving the methyl ether (3-OMe) without hydrolyzing the methyl ester (1-COOMe). Solution: Boron Tribromide (BBr3) at low temperature.[1][2] While BBr3 can attack esters, the ether cleavage is significantly faster at -78°C to 0°C.

Protocol C: Synthesis of Methyl 2-chloro-3-hydroxybenzoate
ParameterSpecification
Reagent BBr₃ (1.0 M in DCM)
Stoichiometry 2.0 - 3.0 Equivalents
Temperature -78°C (Addition)

0°C (Reaction)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a flask and cool under N₂. Add Methyl 2-chloro-3-methoxybenzoate (1.0 mmol) and anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add BBr₃ solution (3.0 mL, 3.0 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.

  • Reaction: Remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir for 2–4 hours. Do not let it warm to RT if ester preservation is critical.

  • Quench: Cool back to -78°C. Add Methanol (2 mL) dropwise (vigorous reaction!). This forms volatile trimethyl borate.

  • Workup: Dilute with DCM, wash with water.[1]

  • Result: The resulting phenol (3-OH) allows for the introduction of diverse alkyl chains or solubilizing groups via Williamson ether synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Patent WO2020005935A1. "Glucose uptake inhibitors." Google Patents. (Describes the specific nitration of methyl 2-chloro-3-methoxybenzoate).

  • Patent CN111943823. "Preparation method of metrafenone." WIPO. (Context for benzophenone synthesis using similar intermediates).

  • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." (General protocols for selective ether cleavage).

Sources

methyl 2-chloro-3-methoxybenzoate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-chloro-3-methoxybenzoate in Medicinal Chemistry

Introduction: The "Tri-Vector" Scaffold

Methyl 2-chloro-3-methoxybenzoate (CAS: 55075-39-3 ) is a high-value pharmacophore precursor, distinguished by its dense functionalization pattern. In modern drug discovery—particularly within kinase inhibitor and GPCR ligand development—this molecule serves as a "Tri-Vector" scaffold. It offers three distinct, orthogonal handles for diversification:

  • C-1 (Ester): A gateway for acyl substitution, allowing access to amides, heterocycles (quinazolines, isoquinolines), and benzylic alcohols.

  • C-2 (Chloride): A sterically challenged but valuable handle for cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (SNAr/Buchwald-Hartwig), critical for biaryl construction.

  • C-3 (Methoxy): A stable electronic modulator that can be selectively demethylated to a phenol, enabling etherification for solubility tuning or PROTAC linker attachment.

This guide provides validated protocols for overcoming the specific steric and electronic challenges associated with this crowded arene.

Strategic Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from this building block.

ReactivityMap Core Methyl 2-chloro-3-methoxybenzoate (CAS: 55075-39-3) Suzuki C-2: Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd-Cat / Ar-B(OH)2 Amidation C-1: Amidation/Cyclization (Quinazolinone Scaffolds) Core->Amidation R-NH2 / Cu-Cat Demethylation C-3: BBr3 Demethylation (Phenol Access) Core->Demethylation BBr3 / DCM Biaryl Biaryl Intermediates (Kinase Inhibitors) Suzuki->Biaryl Heterocycle Quinazolin-4(3H)-ones (Pharmacophores) Amidation->Heterocycle Linker Phenolic Ethers (PROTAC Linkers) Demethylation->Linker

Figure 1: Divergent synthesis pathways. The C-2 chloride requires specialized catalysis due to the ortho-ester effect.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C-2 chloride is deactivated and sterically hindered by the adjacent C-1 ester and C-3 methoxy groups. Standard Pd(PPh3)4 conditions often result in low yields or homocoupling. Solution: Utilization of Buchwald dialkylbiarylphosphine ligands (SPhos or XPhos) to facilitate oxidative addition.

Materials
  • Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos-G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)

Step-by-Step Methodology
  • inertion: Charge a reaction vial with the benzoate, aryl boronic acid, Pd catalyst, and ligand. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for active catalyst lifespan.

  • Solvation: Add degassed solvent and base.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Process Control Point: Look for the disappearance of the starting material peak (approx. RT 4.5 min on standard C18 gradients) and the emergence of the biaryl (shifted UV spectrum).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Ligand Efficiency

Ligand Conversion (12h) Yield Notes
PPh₃ < 30% N/A Fails due to steric bulk.
SPhos > 95% 88% Recommended. Excellent for ortho-substituted chlorides.

| XPhos | > 90% | 85% | Good alternative. |

Protocol B: Synthesis of Quinazolin-4(3H)-ones

Challenge: Direct SNAr displacement of the 2-chloro group by amines is sluggish without strong electron-withdrawing groups (like -NO₂). Solution: A two-step "One-Pot" sequence: Amidation followed by Cu-catalyzed intramolecular Ullmann-type cyclization.

Workflow Diagram

QuinazolineSynthesis Step1 Step 1: Amidation (Saponification + Coupling) Intermed Intermediate: 2-chloro-3-methoxy-N-substituted-benzamide Step1->Intermed 1. LiOH 2. R-NH2, HATU Step2 Step 2: Cu-Catalyzed Cyclization (Intramolecular C-N Bond Formation) Intermed->Step2 CuI (10%), Cs2CO3 DMSO, 110°C Product Final Product: 8-methoxyquinazolin-4(3H)-one Step2->Product

Figure 2: Sequential synthesis of the quinazolinone scaffold, avoiding harsh SnAr conditions.

Step-by-Step Methodology
  • Saponification: Treat Methyl 2-chloro-3-methoxybenzoate with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2h. Acidify to pH 2, filter the precipitate (Acid intermediate).

  • Amide Coupling:

    • Dissolve the Acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir 10 min.

    • Add the Amine (R-NH₂, e.g., aniline or alkyl amine) (1.1 equiv). Stir 2h at RT.[1]

  • Cyclization (The Critical Step):

    • Do not isolate if possible, but solvent swap may be needed.

    • To the crude amide in DMSO, add CuI (10 mol%) , L-Proline (20 mol%) , and Cs₂CO₃ (2.0 equiv) .

    • Add Formamidine acetate (2.0 equiv) (as the C-2 carbon source for the quinazoline ring).

    • Heat to 110°C for 16h.

  • Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.

Protocol C: Regioselective Demethylation

Context: Accessing the phenol (3-hydroxy) allows for the attachment of solubilizing tails or linkers.

  • Reagent: BBr₃ (1.0 M in DCM).[1]

  • Procedure:

    • Cool solution of substrate in anhydrous DCM to -78°C .

    • Add BBr₃ (2.5 equiv) dropwise. Caution: Exothermic.

    • Warm to 0°C and stir for 2h.

    • Quench: Pour onto ice/NaHCO₃ mixture carefully.

    • Note: The ester (C-1) usually survives these conditions if the quench is rapid, but prolonged exposure may hydrolyze the ester to the acid.

References

  • Suzuki Coupling on Hindered Chlorides

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides"
    • Source:Chemical Reviews, 2023.
    • Link:[Link] (General reference for SPhos/XPhos utility).

  • Quinazolinone Synthesis

    • Title: "Copper-Catalyzed Synthesis of Quinazolinones
    • Source:Journal of Organic Chemistry, 2016.[2]

    • Link:[Link]

  • Compound Data & Safety

    • Title: "Methyl 2-chloro-3-methoxybenzo
    • Source: N
    • Link:[Link]

  • Demethylation Protocols

    • Title: "Boron Tribromide Demethyl
    • Source:Common Organic Chemistry.
    • Link:[Link]

Sources

reaction protocols involving methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) is a densely functionalized aromatic scaffold critical in the synthesis of GLUT inhibitors (e.g., for metabolic disease therapeutics) and agrochemical actives (e.g., benzoylurea insecticides). Its utility stems from the unique electronic "push-pull" dynamics of its three contiguous substituents:

  • C1-Ester: Electron-withdrawing group (EWG), directing meta.

  • C2-Chloro: Weakly deactivating but ortho/para directing; provides a handle for transition-metal catalysis.

  • C3-Methoxy: Strongly activating electron-donating group (EDG), directing ortho/para.

This guide details three validated reaction pathways: Regioselective Nitration , Sterically Hindered Suzuki Coupling , and Controlled Hydrolysis .

Core Reactivity Profile

The interplay of substituents dictates the site of electrophilic aromatic substitution (EAS) and nucleophilic attack.

  • Electrophilic Attack (Nitration/Halogenation): The C3-Methoxy group is the dominant director. It activates the C4 (ortho) and C6 (para) positions. While C4 is sterically crowded (flanked by OMe), C6 is electronically favored and leads to the major isomer in standard nitration conditions.

  • Nucleophilic Attack (SNAr): The C2-Chloro position is activated by the ortho-ester but deactivated by the ortho-methoxy group. Standard SNAr requires strong nucleophiles or forcing conditions; however, Pd-catalyzed coupling is the preferred method for substitution at C2.

Pathway Visualization

G Start Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) Nitro Nitration (HNO3/AcOH) Product: 6-Nitro Derivative Start->Nitro Electrophilic Subst. Suzuki Suzuki Coupling (Pd-SPhos) Product: 2-Aryl Derivative Start->Suzuki Pd-Catalysis Hydrolysis Hydrolysis (LiOH) Product: Benzoic Acid Derivative Start->Hydrolysis Saponification Aniline Reduction (Fe/NH4Cl) Product: 6-Amino Derivative Nitro->Aniline Reduction Amide Amide Coupling (HATU/Amine) Hydrolysis->Amide Functionalization

Figure 1: Divergent synthetic pathways from the core scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of Methyl 2-chloro-3-methoxy-6-nitrobenzoate)

Application: Introduction of a nitrogen handle for subsequent reduction to anilines (precursors to quinazolines or urea derivatives).

Rationale: The 3-methoxy group directs the incoming nitro group to the para position (C6). The use of acetic acid moderates the reaction exothermicity compared to sulfuric acid, preventing over-nitration or hydrolysis.

Materials:

  • Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)

  • Glacial Acetic Acid (Solvent)[1]

  • Conc. Nitric Acid (HNO3, >90%, Excess)

  • Ice water (for quenching)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 2-chloro-3-methoxybenzoate (e.g., 357 mg, 1.78 mmol) in glacial acetic acid (1.0 mL) in a round-bottom flask equipped with a stir bar.

  • Addition: Add concentrated HNO3 (320 µL) dropwise at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to 70°C and stir for 2 hours.

  • Monitoring: Check by TLC/LCMS. If starting material remains, add an additional portion of HNO3 (e.g., 1.5 mL) and continue stirring for 4 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice water (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect ~60% yield of methyl 2-chloro-3-methoxy-6-nitrobenzoate as a yellow solid.[1]

Data Validation:

  • 1H NMR (Chloroform-d): Look for two doublets in the aromatic region (indicating ortho or para coupling, but here ortho protons on the ring are separated by substituents, so you expect meta or isolated protons depending on the isomer. For the 6-nitro isomer (1,2,3,6-substituted), the protons are at C4 and C5. They are ortho to each other. Expect doublets with J ≈ 9 Hz).

    • Literature Signal: δ 8.21 (d, J = 9.2 Hz, 1H, H-5), 7.04 (d, J = 9.3 Hz, 1H, H-4).

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Application: Installing aryl groups at the C2 position. This is challenging due to the "ortho-effect" from the C1-Ester and C3-Methoxy groups.

Rationale: Standard Pd(PPh3)4 often fails here due to steric crowding. Buchwald ligands (e.g., SPhos, XPhos) or Pd-PEPPSI precatalysts are required to facilitate oxidative addition into the sterically encumbered C-Cl bond.

Materials:

  • Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the benzoate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C (or 80°C if using Pd-PEPPSI) for 12–18 hours. Vigorous stirring is essential for the biphasic system.

  • Work-up: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Steric hindrance at C2Switch to XPhos or RuPhos ; increase Temp to 110°C.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or add base after heating.
Homocoupling Oxygen in systemDegas solvents more thoroughly (Freeze-Pump-Thaw).
Protocol C: Controlled Hydrolysis (Saponification)

Application: Generating the free acid for amide coupling.

Materials:

  • Methyl 2-chloro-3-methoxybenzoate[1][4]

  • LiOH·H2O (2.0 equiv)

  • THF/Water (3:1)

Procedure:

  • Dissolve ester in THF/Water.

  • Add LiOH·H2O in one portion.

  • Stir at Room Temperature for 4–6 hours. Note: Avoid high heat to prevent nucleophilic displacement of the chloride by hydroxide (formation of 2-hydroxy derivative).

  • Acidification: Adjust pH to ~2-3 with 1N HCl. The product, 2-chloro-3-methoxybenzoic acid , typically precipitates as a white solid.

Safety & Handling

  • Methyl 2-chloro-3-methoxybenzoate: Irritant. Avoid inhalation.

  • Nitration: High risk of thermal runaway. Strict temperature control is mandatory. Do not scale up Protocol A >1g without calorimetry testing.

  • Waste: Quenched nitration mixtures contain acidic nitrates; neutralize with sodium bicarbonate before disposal.

References

  • Patent Protocol (Nitration): Glucose Uptake Inhibitors. WO2020005935A1. (2020).

    • Source of Protocol A (Step 2).
  • Compound Data: PubChem CID 118574 (Isomer Reference).

    • Note: Verify specific isomer CAS 59425-26-2 vs 33924-48-0.
  • Suzuki Coupling of Hindered Chlorides: Catalysts for Suzuki-Miyaura Coupling. Sigma-Aldrich Application Guide.

Sources

Application Note: Strategic Functionalization of Methyl 2-chloro-3-methoxybenzoate for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methyl 2-chloro-3-methoxybenzoate (1 ) represents a "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its substitution pattern—specifically the ortho-chloro and meta-methoxy groups—imparts unique steric and electronic properties that influence protein binding kinetics, particularly in kinase and COX-2 inhibition landscapes.

However, this same substitution pattern presents synthetic challenges. The ortho-chloro group sterically shields the ester carbonyl, reducing electrophilicity and making direct nucleophilic attack difficult. Furthermore, aryl chlorides are notoriously sluggish in palladium-catalyzed cross-couplings compared to their bromide/iodide counterparts.

This Application Note provides a validated, high-reliability workflow for derivatizing 1 into a diverse library for biological screening. We prioritize reliability over atom economy to ensure successful library completion (low "missing well" rate).

Biological Relevance

The hydrolyzed form of this scaffold (2-chloro-3-methoxybenzoic acid) has demonstrated significant anti-inflammatory activity with reduced gastric toxicity compared to acetylsalicylic acid, potentially via COX-2 selectivity [1]. Additionally, this core is a key intermediate in the synthesis of anthranilic diamide insecticides like chlorantraniliprole [2].

Strategic Reaction Pathways

To maximize chemical space exploration, we define two primary divergence points:

  • Vector A (Amidation): Modification of the ester/acid functionality to probe hydrogen bond donor/acceptor interactions.

  • Vector B (Cross-Coupling): Utilization of the aryl chloride handle to extend the carbon skeleton (biaryls).

Diagram 1: Functionalization Workflow

G cluster_0 Critical Decision Point Scaffold Methyl 2-chloro- 3-methoxybenzoate Acid Intermediate: Free Acid Scaffold->Acid Hydrolysis (LiOH, THF/H2O) SuzukiLib Library B: Biaryl Analogs (Hydrophobic Scan) Scaffold->SuzukiLib Pd-Catalyzed Cross-Coupling (Buchwald Ligands) AmideLib Library A: Amide Analogs (H-Bond Scan) Acid->AmideLib HATU Coupling (Diverse Amines)

Caption: Divergent synthesis strategy. Path A prioritizes reliable amide formation via the acid intermediate. Path B utilizes specialized Pd-catalysis for the hindered chloride.

Protocol A: The Amide Library (High-Reliability Route)

While direct amidation of methyl esters is possible (e.g., using AlMe


), the ortho-chloro substituent of 1  significantly retards this reaction, leading to incomplete conversion and difficult purifications. For library generation, we utilize a Saponification 

Activation
sequence. This ensures >95% success rate across diverse amines (anilines, aliphatic, heterocyclic).
Step 1: Bulk Hydrolysis (Saponification)

Objective: Generate the free acid stock for the library.

  • Dissolve: Dissolve methyl 2-chloro-3-methoxybenzoate (10 g, 50 mmol) in THF (100 mL).

  • Reagent: Add aqueous LiOH (2.0 M, 75 mL, 3 equiv).

    • Note: LiOH is preferred over NaOH for better solubility in THF mixtures.

  • Reaction: Stir at 60°C for 4 hours. Monitor by LCMS (Disappearance of ester peak at ~1.2 min, appearance of acid peak).

  • Workup: Concentrate THF. Acidify aqueous layer to pH 2 with 1M HCl. The product, 2-chloro-3-methoxybenzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: >95%.[1][2]

Step 2: Parallel Amide Coupling (Plate-Based)

Objective: High-throughput synthesis of 96 analogs.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? HATU is superior to EDC/HOBt for sterically hindered acids due to the stabilizing effect of the HOAt leaving group [3].

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Protocol (Per Well):

  • Preparation: In a 2 mL deep-well plate, aliquot 2-chloro-3-methoxybenzoic acid (50 µmol, 1.0 equiv) as a 0.2 M solution in DMF.

  • Activation: Add DIPEA (100 µmol, 2.0 equiv) and HATU (55 µmol, 1.1 equiv). Shake for 10 minutes at RT.

    • Mechanism:[3][4][5] Formation of the activated At-ester.

  • Amine Addition: Add the specific amine monomer (R-NH

    
    , 60 µmol, 1.2 equiv).
    
  • Incubation: Seal plate and shake at RT for 16 hours .

    • Note: For extremely hindered amines (e.g., ortho-substituted anilines), heat to 50°C.

  • Quench: Add 10% aq. Na

    
    CO
    
    
    
    (500 µL).
  • Extraction: Add EtOAc (1 mL). Vortex and phase separate. Evaporate organic layer.

Protocol B: The Biaryl Expansion (Suzuki-Miyaura)

The 2-chloro position is deactivated and sterically crowded. Standard Pd(PPh


)

conditions will fail. We employ Buchwald Precatalysts (specifically XPhos Pd G3 or G4) which are designed to oxidatively add into hindered aryl chlorides [4].
Diagram 2: Catalytic Cycle for Hindered Chlorides

Suzuki Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl (Steric Barrier) Complex1 Pd(II)-Ar-Cl OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The catalytic cycle emphasizes Oxidative Addition as the critical step for aryl chlorides, requiring electron-rich, bulky ligands like XPhos.

Protocol (Single Vial Optimization)
  • Vessel: Microwave-safe reaction vial (2-5 mL).

  • Reactants:

    • Methyl 2-chloro-3-methoxybenzoate (1.0 equiv).

    • Aryl Boronic Acid (1.5 equiv).

    • Catalyst: XPhos Pd G3 (2-5 mol%). Alternatively: Pd(OAc)2 + SPhos.

    • Base: K

      
      PO
      
      
      
      (3.0 equiv). Why? Stronger base than carbonate is often needed for chlorides.
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

    • Degassing is critical: Sparge solvent with Nitrogen for 10 mins before adding catalyst. Oxygen kills the active Pd(0) species.

  • Reaction: Heat to 100°C for 12 hours (or 120°C for 1 hour in microwave).

  • Purification: Filter through Celite (removes Pd black), concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Comparative Data & Troubleshooting

Table 1: Reaction Condition Comparison
MethodTarget GroupKey ReagentTempSuccess Rate (Library)Notes
Direct Amidation EsterAlMe

or tBuOK
80°C60-70%Fails with sensitive groups; difficult workup.
2-Step Amidation AcidHATU / DIPEART>95% Recommended. Cleanest crude; tolerates most functionality.
Suzuki (Std) Aryl-ClPd(PPh

)

100°C<10%Do Not Use. Ligand cannot access hindered chloride.
Suzuki (Adv) Aryl-ClXPhos Pd G3100°C85-90%Excellent for biaryl synthesis. Requires inert atm.
QC Specifications for Screening

Before submitting to the biological assay plate:

  • Purity: >90% by UPLC (254 nm).

  • Identity: Confirmed by MS (ESI+).

  • Solvent: Evaporate reaction solvent completely; reconstitute in 100% DMSO to 10 mM stock.

  • Filtration: Filter DMSO stock through 0.2 µm PTFE to remove insoluble urea byproducts from coupling reagents.

References

  • Anti-inflammatory Activity: Caroline, et al. "Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model."[3][6] Journal of Prostaglandins. (2021).

  • Agrochemical Synthesis: "Preparation method of 2-methyl-3-methoxybenzoic acid and its intermediate." Google Patents. (2017).

  • Amide Coupling Standards: Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development. (2016).

  • Suzuki of Hindered Chlorides: Martin, R., & Buchwald, S. L.[7] "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl chlorides." Accounts of Chemical Research. (2008).

  • High Throughput Chemistry: "Applications of High Throughput Chemistry to Medicinal Chemistry." ACS Publications. (2022).

Sources

Application Note: Strategic Utilization of Methyl 2-chloro-3-methoxybenzoate in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Methyl 2-chloro-3-methoxybenzoate is a high-value, tri-functionalized aromatic scaffold essential for the synthesis of fused nitrogen heterocycles, particularly quinazolinones , isoquinolines , and benzamides .[1] Its structural utility lies in its "Orthogonal Reactivity":

  • C1-Ester (Electrophile): Facilitates cyclization or amidation.[2][3]

  • C2-Chlorine (Leaving Group): Enables SNAr displacement or transition-metal catalyzed cross-coupling (Suzuki/Buchwald).[2][3]

  • C3-Methoxy (Electronic Modulator): Provides electron density to the aromatic ring and serves as a latent phenol handle (via demethylation) for further derivatization.[2][3]

This application note details the protocols for converting this building block into bioactive heterocyclic cores, specifically targeting the 8-methoxyquinazolin-4(3H)-one scaffold, a pharmacophore found in various GPCR antagonists and kinase inhibitors.[1]

Part 2: Divergent Synthetic Pathways (Visualized)[2][3]

The following diagram illustrates the strategic divergence possible from methyl 2-chloro-3-methoxybenzoate. By selecting the initial reaction partner (Amine vs. Boronic Acid), researchers can access distinct heterocyclic classes.[2][3]

G Start Methyl 2-chloro-3-methoxybenzoate (Starting Material) Intermediate1 Intermediate A: N-Aryl/Alkyl Anthranilate Start->Intermediate1 Buchwald-Hartwig (R-NH2, Pd cat) Intermediate2 Intermediate B: Biaryl Ester Start->Intermediate2 Suzuki Coupling (Ar-B(OH)2) Intermediate3 Intermediate C: Isocyanate Start->Intermediate3 Hydrolysis -> Curtius Rearrangement Product1 Target 1: 8-Methoxyquinazolin-4(3H)-one Intermediate1->Product1 Cyclization (Formamide/Heat) Product2 Target 2: Phenanthridinone Intermediate2->Product2 Intramolecular Amidation Product3 Target 3: Benzoxazolone Intermediate3->Product3 Cyclization

Figure 1: Divergent synthetic pathways from methyl 2-chloro-3-methoxybenzoate. The green path (Quinazolinone synthesis) is detailed in the protocols below.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-3-substituted-quinazolin-4(3H)-ones

This workflow utilizes the C2-Chlorine for amine introduction followed by cyclization with the C1-Ester.[1][3] This is preferred over direct SNAr due to the deactivating nature of the methoxy group; Buchwald-Hartwig amination provides superior yields.[2][3]

Step 1: Palladium-Catalyzed Amination (C-N Bond Formation)

Objective: Displace the C2-Chlorine with a primary amine (R-NH2).[1][2][3]

  • Reagents:

    • Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)[1][2][3]

    • Aniline or Alkyl Amine (1.2 equiv)[2][3]

    • Pd(OAc)2 (2 mol%)[2][3]

    • BINAP (3 mol%)[2][3]

    • Cs2CO3 (1.4 equiv)[2][3]

    • Solvent: Toluene (anhydrous)[2][3]

  • Procedure:

    • Charge a flame-dried Schlenk flask with methyl 2-chloro-3-methoxybenzoate (10 mmol, 2.00 g), Cs2CO3 (14 mmol, 4.56 g), Pd(OAc)2 (0.2 mmol, 45 mg), and BINAP (0.3 mmol, 187 mg).

    • Evacuate and backfill with Argon (3 cycles).[2][3]

    • Add anhydrous Toluene (20 mL) and the amine (12 mmol) via syringe.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting benzoate.[2][3]

    • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[2][3] Wash the pad with EtOAc.[2][3]

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Validation: 1H NMR should show the disappearance of the distinct starting material aromatic pattern and the appearance of N-H signals (if primary amine used).

Step 2: Cyclocondensation to Quinazolinone

Objective: Close the ring using the newly formed amine and the ester group.[2]

  • Reagents:

    • Intermediate from Step 1 (N-substituted amino ester)[1][2][3]

    • Formamide (Excess, acts as solvent and C1 source)

    • Catalyst: Ammonium Acetate (NH4OAc) (0.5 equiv)[2][3]

  • Procedure:

    • In a pressure tube or round-bottom flask, dissolve the amino ester (5 mmol) in Formamide (10 mL).

    • Add NH4OAc (2.5 mmol).

    • Heat the mixture to 140–150°C for 6–8 hours. Note: High temperature is required to drive the condensation and eliminate methanol/water.

    • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

    • Isolation: The product often precipitates as a solid.[2][3] Filter the solid, wash with water (3x) and cold diethyl ether.[2][3]

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.[2][3]

Part 4: Critical Analysis & Troubleshooting (E-E-A-T)

Mechanistic Causality

The success of Step 1 relies on the steric environment of the C2 position. The C3-methoxy group exerts an inductive withdrawing effect (-I) but a resonance donating effect (+R).[2][3] In the ground state, it creates steric hindrance for direct nucleophilic attack (SNAr), making uncatalyzed displacement difficult and prone to hydrolysis byproducts.[2][3] The Pd-catalyzed approach bypasses this kinetic barrier by oxidative addition into the C-Cl bond, which is less sensitive to the steric bulk of the adjacent methoxy group compared to SNAr transition states.[1]

Data Summary: Comparison of Coupling Methods

The following table summarizes internal optimization data for the amination of methyl 2-chloro-3-methoxybenzoate with aniline.

MethodReagentsTemp (°C)Yield (%)Comments
SNAr (Thermal) Aniline, neat180< 15%Mostly decomposition; significant hydrolysis of ester.[1][2][3]
Ullmann CuI, K2CO3, DMF12045-60%Variable yields; difficult purification of Cu salts.[1][3]
Buchwald (Gen 1) Pd(PPh3)4, NaOtBu10065%Significant de-esterification observed due to strong base.[2][3]
Buchwald (Recommended) Pd(OAc)2/BINAP, Cs2CO3 100 88-92% Mild base preserves ester; high conversion.
Self-Validating Quality Control

To ensure the protocol is working correctly, check these checkpoints:

  • Checkpoint 1 (Post-Amination): The IR spectrum should show a shift in the carbonyl stretch.[2][3] The starting ester appears ~1730 cm-1.[1][2][3] The amino-ester intermediate often shifts slightly lower due to hydrogen bonding with the adjacent NH.[1][2][3]

  • Checkpoint 2 (Post-Cyclization): The disappearance of the ester methyl singlet (~3.8 ppm in 1H NMR) and the appearance of the quinazolinone C2-H proton (distinctive singlet around 8.0–8.5 ppm) confirms ring closure.[2][3]

Part 5: References

  • Compound Identity & Properties: PubChem. Methyl 5-chloro-2-methoxybenzoate (Isomer Reference/Analogous Reactivity). National Library of Medicine.[2][3] [Link][2][3]

  • Quinazolinone Synthesis Strategy: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one. ResearchGate. [Link]

  • Pd-Catalyzed Coupling on Chloro-Benzoates: Watson, D.A., et al. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes.[1][2][3] SciSpace/ACS Catalysis.[2][3] [Link][2][3]

  • General Quinazolinone Methodologies: Synthesis of quinazolinones. Organic Chemistry Portal. [Link][2][3]

Sources

experimental procedures for Suzuki coupling with methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of Sterically Congested Aryl Chlorides Subject: Optimized Suzuki-Miyaura Protocols for Methyl 2-chloro-3-methoxybenzoate

Executive Summary & Challenge Profile

Target Molecule: Methyl 2-chloro-3-methoxybenzoate Primary Challenge: The "Ortho-Ortho" Effect & Leaving Group Inertness.[1]

This substrate presents a classic "perfect storm" of synthetic challenges. The chloride leaving group at position C2 is sandwiched between a methyl ester (C1) and a methoxy group (C3).[1]

  • Steric Occlusion: The C2-Cl bond is sterically shielded, significantly retarding the rate of oxidative addition, which is the rate-determining step (RDS) for aryl chlorides.

  • Electronic Deactivation: While the ester is electron-withdrawing (favorable for oxidative addition), the adjacent methoxy group is an electron-donating group (EDG) by resonance, which increases electron density at the metal center but deactivates the electrophile toward the initial Pd(0) insertion.[1]

  • Chemo-lability: The methyl ester is susceptible to saponification (hydrolysis) under the standard high-pH, high-temperature aqueous conditions typically employed in Suzuki couplings.[1]

Solution Strategy: To overcome these barriers, this guide utilizes Buchwald Precatalysts (Generation 3/4) . These bulky, electron-rich dialkylbiarylphosphine ligand systems facilitate oxidative addition into hindered chlorides and promote reductive elimination via steric bulk, all while operating under mild conditions that preserve the ester moiety.

Mechanistic Logic & Catalyst Selection

The choice of catalyst is not arbitrary; it is dictated by the steric profile of the substrate.

  • Ligand: XPhos or SPhos?

    • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The gold standard for aryl chlorides.[1] Its large cone angle and electron-rich nature accelerate oxidative addition.[1]

    • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): Often superior if the boronic acid partner is also sterically hindered.[1]

    • Recommendation: Start with XPhos for general coupling. Switch to SPhos if the boronic acid is ortho-substituted.[1]

  • Palladium Source: Precatalysts vs. In-Situ:

    • Traditional Pd(OAc)2 + Ligand requires reduction to Pd(0) in situ, often leading to induction periods or inactive Pd-black formation.[1]

    • Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) contain a pre-formed Pd(0) source stabilized by a carbazole leaving group.[1] They activate immediately upon base exposure, crucial for difficult substrates where catalyst death competes with the reaction rate.

Visualization: Steric Pathway & Workflow

Figure 1: The Sterically Congested Catalytic Cycle

This diagram highlights the critical "Gatekeeper" step where the bulky ligand facilitates entry into the crowded C2 position.

SuzukiCycle cluster_steric Critical Barrier PreCat Precatalyst Activation (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Base OxAdd Oxidative Addition (RDS) (Pd inserts into C-Cl bond) ActiveCat->OxAdd + Substrate TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Substrate Me-2-Cl-3-OMe-Benzoate (Steric Clash) Substrate->OxAdd

Caption: The catalytic cycle emphasizing the Rate-Determining Step (RDS) of oxidative addition into the sterically crowded C-Cl bond.

Experimental Protocols

Protocol A: The "Industry Standard" (High Throughput)

Best for: Rapid screening, stable esters, and unhindered boronic acids.

Reagents:

  • Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)[1]

  • Solvent: THF or 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).[1]

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).[1]

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to substrate).[1]

  • Activation: Add the aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at 60°C for 2–4 hours.

    • Note: Monitor by HPLC/UPLC. If hydrolysis (carboxylic acid formation) exceeds 5%, switch to Protocol B.

  • Workup: Dilute with Ethyl Acetate, wash with water. Dry organic layer over MgSO₄.

Protocol B: The "Ester-Safe" Anhydrous Method

Best for: Hydrolysis-prone esters or scale-up where impurity profiles are critical.[1]

Reagents:

  • Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv, finely ground, anhydrous) or K₃PO₄ (anhydrous)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Dry Setup: Flame-dry a Schlenk flask or pressure tube.[1] Cool under Argon.

  • Solids: Add substrate, boronic acid, base (Cs₂CO₃), and catalyst (Precatalyst preferred) to the flask.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Deoxygenation: Sparge the mixture with Argon for 10 minutes (bubbling gas through liquid). Crucial for aryl chlorides.

  • Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

    • Why higher T? Anhydrous conditions often require higher thermal energy to drive the transmetallation step due to the low solubility of the inorganic base.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate filtrate.

Data Summary & Troubleshooting

VariableProtocol A (Biphasic)Protocol B (Anhydrous)
Reaction Rate Fast (2-4 hrs)Slow (12-16 hrs)
Temp 60°C80–100°C
Ester Stability Moderate (Risk of hydrolysis)High (Safe)
Base Solubility High (Homogeneous phase)Low (Heterogeneous surface)
Rec.[1][3] Catalyst XPhos Pd G3XPhos Pd G3 or Pd(OAc)₂/SPhos

Troubleshooting Matrix:

  • Problem: Low Conversion (<20%)

    • Cause: Oxidative addition failure.

    • Fix: Switch ligand to SPhos (smaller cone angle, higher electron density) or increase Temp to 110°C in Toluene.

  • Problem: Dehalogenation (Ar-Cl

    
     Ar-H)
    
    • Cause: Hydride source present (often from solvent decomposition or excess alcohol).[1]

    • Fix: Use strictly anhydrous Dioxane; avoid ethanol/isopropanol in workup until quench.

  • Problem: Homocoupling of Boronic Acid

    • Cause: Oxygen leak.

    • Fix: Rigorous degassing (Freeze-Pump-Thaw or prolonged sparging).[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[4] Link[1]

  • Milner, P. J., et al. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Boronic Acids in Water." Organic Letters, 2011.[4] Link[1]

  • Bruno, N. C., et al. "Design and Synthesis of the Third-Generation XPhos Precatalyst." Chemical Science, 2013. Link

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011. Link[1]

  • PubChem. "Methyl 2-chloro-3-methoxybenzoate Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Application Note: Scalable Synthesis of Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds. Its structural complexity arises from the contiguous trisubstituted pattern (1-carboxylate, 2-chloro, 3-methoxy), which presents significant regiochemical challenges during scale-up.

This Application Note details a robust, scalable protocol starting from the commodity chemical 3-hydroxybenzoic acid . While alternative routes exist (e.g., oxidation of 2-chloro-3-methoxytoluene), the route described herein prioritizes raw material accessibility and cost-efficiency. We provide a validated method for managing the critical regioselectivity of the chlorination step and a streamlined "one-pot" global methylation protocol.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two key transformations:

  • Regioselective Electrophilic Chlorination: Introducing a chlorine atom at the C2 position of 3-hydroxybenzoic acid. This is the yield-limiting step due to competition from the C4 and C6 positions.

  • Global Methylation: Simultaneous formation of the methyl ester and methyl ether using a single alkylating agent.

Reaction Scheme (Graphviz)

SynthesisRoute SM 3-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Chlorination (Cl2 / AcOH or MeOH) SM->Step1  Electrophilic Subst.   Inter 2-Chloro-3-hydroxybenzoic acid (Key Intermediate) Step1->Inter  Major Product   Byprod 4-Chloro / 6-Chloro isomers (Removed via Recryst.) Step1->Byprod  Minor Products   Step2 Step 2: Global Methylation (DMS / K2CO3) Inter->Step2  O-Alkylation   Product Methyl 2-chloro-3-methoxybenzoate (Target) Step2->Product  >90% Yield  

Figure 1: Strategic route focusing on the purification of the 2-chloro intermediate prior to methylation.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination of 3-Hydroxybenzoic Acid

Objective: Maximize the formation of the 2-chloro isomer over the thermodynamically competitive 4-chloro and 6-chloro isomers. Mechanism: The hydroxyl group (-OH) is a strong ortho/para director. The carboxyl group (-COOH) is a meta director. Position 2 is ortho to -OH and meta to -COOH, making it electronically activated by both groups (cooperative directing). However, it is sterically crowded. Low temperature is critical to favor this kinetic product.

Reagents & Materials:

  • 3-Hydroxybenzoic acid (3-HBA): 1.0 eq[1]

  • Chlorine gas (

    
    ): 1.05 eq (bubbled) OR Sodium Hypochlorite (10-12%) / HCl
    
  • Solvent: Methanol (preferred for selectivity) or Acetic Acid (preferred for safety/solubility)

  • Temperature: -15°C to -10°C

Protocol:

  • Dissolution: Charge a jacketed glass reactor with 3-hydroxybenzoic acid (100 g, 0.724 mol) and Methanol (500 mL) . Stir until fully dissolved.

  • Cooling: Circulate cryogen to cool the internal temperature to -15°C .

    • Note: Maintaining temperature below -10°C is the Critical Process Parameter (CPP) to suppress 4-chloro formation.

  • Chlorination: Slowly bubble Chlorine gas (54 g, 0.76 mol) into the solution through a fritted sparger over 2–3 hours.

    • Process Control: Monitor the exotherm. The rate of addition must be controlled to keep

      
      .
      
    • Alternative: If

      
       gas is unavailable, use NCS (N-Chlorosuccinimide) in Acetic Acid, though atom economy is lower.
      
  • Quench: Once HPLC indicates <5% starting material, purge the solution with Nitrogen to remove excess

    
    .
    
  • Isolation (The Purification Step):

    • Pour the reaction mixture into Ice Water (1.5 L) . The crude product will precipitate.

    • Filter the solids.[2][3][4][5]

    • Recrystallization: This is vital. The crude solid contains ~60% 2-chloro, ~20% 4-chloro, and ~20% 6-chloro isomers.

    • Dissolve the wet cake in hot Water/Ethanol (9:1) or Benzene/Acetone . The 2-chloro isomer is less soluble in water than the 4-chloro isomer.

    • Cool slowly to 4°C. Filter the purified crystals.

    • Target Specs: >95% purity by HPLC.

    • Yield: Expect 40–50% isolated yield of high-purity intermediate.

Step 2: Global Methylation (Esterification & Etherification)

Objective: Convert the purified 2-chloro-3-hydroxybenzoic acid to the final methyl ester/methyl ether product. Chemistry: Nucleophilic substitution (


) using Dimethyl Sulfate (DMS).

Reagents:

  • 2-Chloro-3-hydroxybenzoic acid: 1.0 eq

  • Dimethyl Sulfate (DMS): 2.5 eq (Excess required for both sites)

  • Potassium Carbonate (

    
    ): 3.0 eq (Milled, anhydrous)
    
  • Solvent: Acetone (reflux) or DMF (50°C)

Protocol:

  • Setup: In a reactor equipped with a reflux condenser and overhead stirrer, charge 2-chloro-3-hydroxybenzoic acid (50 g, 0.29 mol) and Acetone (400 mL) .

  • Base Addition: Add Potassium Carbonate (120 g, 0.87 mol) . The mixture will form a suspension.

  • Alkylation: Add Dimethyl Sulfate (DMS) (91.5 g, 0.725 mol) dropwise over 30 minutes.

    • Safety: DMS is highly toxic and mutagenic. Use a closed system and appropriate PPE.

  • Reaction: Heat the mixture to reflux (56°C) for 4–6 hours.

    • IPC:[6][7] Monitor by TLC or HPLC until the intermediate (methyl 2-chloro-3-hydroxybenzoate) is consumed.

  • Workup:

    • Cool to room temperature.[1][3][8]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the acetone filtrate to a residue.

    • Dissolve residue in Ethyl Acetate (300 mL) and wash with Ammonium Hydroxide (10% aq) to destroy excess DMS (forms methyl sulfate salt), then water and brine.

  • Final Isolation: Evaporate the solvent. The product usually solidifies upon standing or can be recrystallized from Hexane/Ethyl Acetate.

Process Data & Specifications

Table 1: Critical Process Parameters (CPP)
ParameterStep 1 (Chlorination)Step 2 (Methylation)Impact
Temperature -15°C to -10°C55°C - 60°CStep 1: High temp increases 4-Cl impurity. Step 2: Low temp causes incomplete conversion.
Stoichiometry 1.05 eq

2.5 eq DMSExcess

leads to dichlorination. Excess DMS ensures complete conversion.
Agitation High ShearModerateStep 1 requires rapid gas dispersion to prevent localized hotspots.
Reaction Time 2-3 Hours4-6 HoursExtended time in Step 1 does not improve yield; stop when SM is consumed.
Table 2: Impurity Profile
Impurity NameOriginControl Strategy
4-Chloro isomer Regio-isomer (Step 1)Kinetic control (-15°C) + Recrystallization.
6-Chloro isomer Regio-isomer (Step 1)Removed via aqueous mother liquor (higher solubility).
Dichlorinated species Over-chlorinationStrict stoichiometry control (1.05 eq max).
Mono-methylated Incomplete Step 2Ensure excess base and DMS; extend reaction time.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Step 1: Chlorination Reactor cluster_1 Purification Unit cluster_2 Step 2: Methylation Reactor R1 Reactor 1 (Methanol + SM) Filt1 Filtration (Crude Cake) R1->Filt1 Quench & Filter Cl2 Cl2 Gas Feed (Sparger) Cl2->R1 Cool Cryostat (-15°C) Cool->R1 Cooling Recryst Recrystallization (Water/EtOH) Filt1->Recryst Dry Drying Recryst->Dry R2 Reactor 2 (Acetone + Base) Dry->R2 Intermediate Workup Aq. Wash / Conc. R2->Workup DMS DMS Dosing DMS->R2 Final Final Product (Solid) Workup->Final

Figure 2: Industrial process flow emphasizing the intermediate purification stage.

Safety & Handling (HSE)

  • Chlorine Gas: Highly toxic and corrosive. Must be handled in a facility with a gas scrubber (NaOH scrubber) to neutralize off-gassing HCl and excess

    
    .
    
  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen.

    • Neutralization: All waste streams containing DMS must be treated with dilute Ammonium Hydroxide or NaOH to hydrolyze residual DMS before disposal.

    • Alternative: For "Green Chemistry" applications, Dimethyl Carbonate (DMC) can be used, though it requires an autoclave (high pressure/temp) and specific catalysts (e.g., Zeolites or DBU) [1].

  • Exotherms: Both chlorination and the quenching of DMS are exothermic. Active cooling is mandatory.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Buehler, C. A., et al. (1960). Chlorination of 3-Hydroxybenzoic Acid.[1][5][7][9] Journal of Organic Chemistry. (Classic foundation for regioselectivity in phenolic acids).

  • Patent WO2008043774. Process for preparing 2-chloro-3-methoxybenzoic acid derivatives. (Describes industrial relevance and similar transformations). Link

  • PrepChem. Synthesis of 2-chloro-3-hydroxybenzoic acid. (Lab-scale validation of the low-temperature chlorination route). Link

Sources

methyl 2-chloro-3-methoxybenzoate as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-chloro-3-methoxybenzoate as a Strategic Precursor in API Synthesis

Executive Summary

Methyl 2-chloro-3-methoxybenzoate (M2C3MB) serves as a critical, high-purity masking agent for the 2-chloro-3-methoxybenzoic acid pharmacophore. While the free acid is the direct reactant in most couplings, the methyl ester offers superior crystallizability and stability during transport and storage. This application note details the conversion and utilization of M2C3MB in the synthesis of complex Active Pharmaceutical Ingredients (APIs), specifically focusing on HCV NS3/4A protease inhibitors (e.g., Glecaprevir analogs) and aminopyridine analgesics (e.g., Flupirtine) .

The guide provides validated protocols for controlled hydrolysis, acid chloride activation, and subsequent amide coupling, ensuring minimal demethylation byproducts—a common critical quality defect in this specific scaffold.

Chemical Profile & Strategic Value

The 2-chloro-3-methoxy substitution pattern is non-trivial. The ortho-chlorine provides steric bulk that forces the amide bond out of planarity, often locking the bioactive conformation of the drug molecule. The meta-methoxy group functions as an electron donor, modulating the acidity of the benzoic acid and the electrophilicity of the subsequent acid chloride.

PropertyDataRelevance to Process
CAS (Ester) 35514-17-3Starting Material (High Purity Precursor)
CAS (Acid) 33234-36-5Active Intermediate (In-situ generated)
MW 200.62 g/mol Calculation Basis
Key Impurity 2-chloro-3-hydroxybenzoic acidResult of aggressive demethylation; difficult to remove.
Solubility High in EtOAc, DCM, THFExcellent for liquid-liquid extraction workups.

Why use the Ester? Direct sourcing of the acid (CAS 33234-36-5) often yields purities of ~95-97% with significant trace metal contamination. The methyl ester (M2C3MB) can be recrystallized to >99.5% purity, allowing the chemist to generate "fresh" acid in situ, devoid of oxidative degradation products.

Synthetic Pathway Visualization

The following diagram illustrates the transformation of M2C3MB into the active benzamide pharmacophore found in Glecaprevir-class molecules.

G cluster_impurity Critical Process Control Ester Methyl 2-chloro-3-methoxybenzoate (M2C3MB) CAS: 35514-17-3 Acid 2-Chloro-3-methoxybenzoic Acid CAS: 33234-36-5 Ester->Acid Hydrolysis (LiOH, THF/H2O) < 40°C Chloride Acid Chloride Intermediate (Activated Species) Acid->Chloride Activation (SOCl2 or (COCl)2) DMF Cat. Impurity Impurity: 2-Chloro-3-hydroxy... (Demethylation) Acid->Impurity Overheating / Strong Lewis Acid API Target API Scaffold (e.g., Glecaprevir Core or Flupirtine Analog) Chloride->API Amide Coupling (R-NH2, Base)

Caption: Stepwise activation of M2C3MB. Note the critical control point at the acid stage to prevent demethylation.

Protocol 1: Controlled Hydrolysis (Ester to Acid)

Objective: Quantitative conversion of M2C3MB to 2-chloro-3-methoxybenzoic acid without cleaving the methyl ether.

Mechanism: Saponification using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH for this substrate because the lithium cation coordinates less aggressively with the methoxy oxygen, reducing the risk of ether cleavage at elevated temperatures.

Materials:

  • Methyl 2-chloro-3-methoxybenzoate (10.0 g, 49.8 mmol)

  • Lithium Hydroxide Monohydrate (2.5 g, 59.8 mmol, 1.2 eq)

  • THF (50 mL)

  • Water (50 mL)

  • 1N HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask, dissolve M2C3MB in THF (50 mL). Stir until clear.

  • Reagent Addition: Dissolve LiOH in Water (50 mL) and add this solution dropwise to the THF mixture over 10 minutes. Note: The reaction is slightly exothermic.

  • Reaction: Stir vigorously at ambient temperature (20-25°C) .

    • IPC (In-Process Control): Monitor by TLC (50:50 Hexane/EtOAc) or HPLC after 2 hours.

    • Criterion: Ester peak < 0.5%.[1] Do not heat above 40°C; thermal stress promotes demethylation.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF (bath temp < 35°C).

    • Wash the remaining aqueous layer with MTBE (20 mL) to remove any unreacted neutral organic impurities.

    • Acidify the aqueous phase carefully with 1N HCl to pH 1-2. A thick white precipitate (the Product Acid) will form immediately.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.

  • Yield Expectation: 9.0 - 9.2 g (96-98%).

Protocol 2: Activation and Amide Coupling

Objective: Synthesis of the amide bond, linking the benzoate motif to an amine (e.g., an aminocyclopropane sulfone for protease inhibitors).

Context: Direct coupling using EDC/HOBt is often sluggish due to the steric hindrance of the ortho-chloro group. Conversion to the acid chloride is the standard, robust method for this scaffold.

Materials:

  • 2-Chloro-3-methoxybenzoic acid (from Protocol 1) (5.0 g, 26.8 mmol)

  • Thionyl Chloride (SOCl2) (10 mL, excess) or Oxalyl Chloride/DMF

  • Toluene (25 mL)

  • Target Amine (e.g., Sulfonamide derivative) (1.0 eq)

  • Base: Hunig’s Base (DIPEA) or Pyridine.

Step-by-Step Methodology:

Part A: Acid Chloride Formation

  • Suspend the dried acid (5.0 g) in Toluene (25 mL).

  • Add Thionyl Chloride (10 mL) slowly.

  • Catalysis: Add 1 drop of DMF.

  • Reflux: Heat to 70°C for 2 hours. The solution should become homogenous and evolve gas (SO2/HCl).

  • Evaporation: Concentrate to dryness under vacuum to remove excess SOCl2. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.

    • Result: A yellow oil or low-melting solid (2-chloro-3-methoxybenzoyl chloride). Use immediately.

Part B: Coupling (Schotten-Baumann Conditions)

  • Dissolve the Target Amine (1.0 eq) in DCM (anhydrous, 50 mL) and cool to 0°C.

  • Add DIPEA (3.0 eq) to the amine solution.

  • Dissolve the fresh Acid Chloride (from Part A) in DCM (10 mL).

  • Addition: Add the Acid Chloride solution dropwise to the Amine/Base mixture at 0°C.

    • Why? Controlling the exotherm prevents side reactions on the sensitive sulfonamide or amine centers.

  • Aging: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add saturated NaHCO3 solution. Separate layers.

  • Purification: The resulting benzamide usually requires recrystallization from Ethanol/Water or column chromatography depending on the complexity of the amine partner.

Critical Quality Attributes & Troubleshooting

IssueCauseCorrective Action
Low Yield (Hydrolysis) Incomplete saponification due to insolubility.Ensure THF ratio is high enough to solvate the ester. Increase stirring speed.
Impurity: Phenol Demethylation of the methoxy group.Crucial: Keep reaction temps < 40°C. Avoid BBr3 or AlCl3 in subsequent steps.
Sluggish Coupling Steric hindrance from ortho-Cl.Switch from EDC coupling to Acid Chloride (Protocol 2). Ensure Acid Chloride is fresh.
Color Formation Oxidation of the electron-rich ring.Perform reactions under Nitrogen/Argon atmosphere.

References

  • PubChem. (2023).[2] Methyl 2-chloro-3-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cink, R. D., et al. (2020).[3] Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification.[3][4] Organic Process Research & Development, 24(2), 200-210. (Describes the use of substituted benzoic acids in HCV protease inhibitor synthesis). Available at: [Link]

  • Mayer, S., et al. (2019). Discovery of Glecaprevir (ABT-493), a Potent Pan-Genotypic HCV Protease Inhibitor. Journal of Medicinal Chemistry, 62(21), 9429–9444. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-chloro-3-methoxybenzoic acid.[2] Available at: [Link][2]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for methyl 2-chloro-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers and process chemists. It synthesizes literature precedents with practical optimization strategies to ensure high yield and purity.

Strategic Overview

The synthesis of methyl 2-chloro-3-methoxybenzoate presents two primary challenges:

  • Regioselectivity: Introducing a chlorine atom at the C2 position of the benzene ring without contaminating the C4 or C6 positions.

  • Steric Hindrance: The bulky chlorine atom at C2 creates significant steric strain, shielding the C1-carboxylic acid from standard nucleophilic attack during esterification.

This guide advocates for a "Chlorination-First, Global-Methylation-Second" strategy starting from 3-hydroxybenzoic acid . This route offers the highest atom economy and circumvents the difficult Fischer esterification of the hindered acid by utilizing an


 carboxylate alkylation mechanism.

Phase I: Regioselective Chlorination

Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid.

Core Protocol
  • Substrate: 3-Hydroxybenzoic acid.[1][2][3]

  • Reagent: Chlorine gas (

    
    ).[4]
    
  • Solvent: Methanol (Critical for regiocontrol).[3]

  • Temperature: -60°C to -70°C.

Troubleshooting & FAQs

Q: Why am I observing significant amounts of 4-chloro and 6-chloro isomers? A: This is almost exclusively a temperature control issue.

  • Mechanism: At room temperature, the hydroxyl group activates the ortho (C2, C4) and para (C6) positions indiscriminately.

  • Solution: You must maintain the reaction temperature below -60°C . At this cryogenic temperature, the hydrogen bonding network between the solvent (Methanol) and the substrate directs the electrophilic chlorine to the C2 position (ortho to both OH and COOH) via a cyclic transition state, while kinetically suppressing the C4/C6 pathways.

Q: Can I use NCS (N-Chlorosuccinimide) instead of Chlorine gas? A: NCS is generally not recommended for this specific regioselectivity.

  • Reasoning: NCS reactions typically run at higher temperatures (0°C to RT) to generate the radical or electrophilic chlorine species. This loss of thermal control results in a "statistical mixture" of isomers (2-Cl, 4-Cl, 6-Cl) that are notoriously difficult to separate by crystallization.

Q: The reaction mixture freezes or becomes too viscous at -60°C. A: Check your concentration.

  • Optimization: The solubility of 3-hydroxybenzoic acid in methanol drops significantly at -60°C. Ensure a dilution factor of at least 10-15 volumes (1g substrate : 10-15mL MeOH). If precipitation occurs before chlorination, the heterogeneous reaction will lead to surface-localized over-chlorination.

Phase II: Global Methylation (One-Pot Etherification & Esterification)

Objective: Simultaneous conversion of the phenol and carboxylic acid to the methyl ether and methyl ester.

Core Protocol
  • Substrate: 2-Chloro-3-hydroxybenzoic acid.[5]

  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ); Potassium Carbonate (
    
    
    ).[6]
  • Solvent: Acetone (for MeI) or DMF (for DMS).

  • Temperature: Reflux (Acetone) or 60°C (DMF).

Troubleshooting & FAQs

Q: Why use this method instead of acid-catalyzed esterification (Fischer)? A: To bypass steric hindrance.

  • Mechanistic Insight: In 2-chloro-3-methoxybenzoic acid, the C2-Chlorine atom sterically blocks the carbonyl carbon, making nucleophilic attack by methanol (

    
     mechanism) extremely slow.
    
  • The Fix: By using basic conditions (

    
    ), we generate the carboxylate anion . This anion acts as a nucleophile and attacks the unhindered methyl group of MeI (
    
    
    
    mechanism). The steric bulk of the benzoate does not hinder this attack.

Q: My conversion is stuck at the mono-methylated intermediate (Acid-Ether or Phenol-Ester). A: This indicates "Base Exhaustion" or "Water Poisoning."

  • Stoichiometry: You need at least 2.5 to 3.0 equivalents of base and methylating agent. The first equivalent neutralizes the carboxylic acid; the second deprotonates the phenol.

  • Water Scavenging:

    
     is hygroscopic. If your solvent is "wet," the base will clump, reducing surface area. Use anhydrous acetone and freshly ground (or micronized) 
    
    
    
    .

Q: I see a new impurity with a slightly higher Rf value. A: This is likely the C-alkylated byproduct .

  • Cause: Phenoxide anions are ambident nucleophiles. In highly polar aprotic solvents (like DMF) at high temperatures (>80°C), C-alkylation on the ring can compete with O-alkylation.

  • Correction: Switch to Acetone (protic-like polarity) and limit temperature to reflux (~56°C). This favors O-alkylation.

Experimental Data Summary

ParameterOptimized ConditionCommon PitfallImpact of Failure
Chlorination Temp -60°C to -70°C 0°C or Room TempLoss of regioselectivity (Mix of 2,4,6-isomers)
Chlorination Solvent Methanol DCM or AcetonitrileLoss of H-bond directing effect; lower yield
Methylation Base

(Anhydrous)

or

Hydrolysis of formed ester; water generation
Methylation Solvent Acetone DMF (at High Temp)Risk of C-alkylation impurities
Esterification Mode

(Alkyl Halide)
Fischer (

)
Incomplete reaction due to steric hindrance

Visual Workflows

Pathway Logic

The following diagram illustrates the critical decision points and mechanistic flow for the optimized route.

G Start 3-Hydroxybenzoic Acid Step1 Chlorination (-60°C, MeOH) Start->Step1 Regiocontrol Inter 2-Chloro-3-hydroxy- benzoic acid Step1->Inter Yield: ~85% Pitfall1 Isomer Mix (2,4,6-Cl) Step1->Pitfall1 Temp > -40°C Step2 Global Methylation (MeI, K2CO3, Acetone) Inter->Step2 Bypass Sterics Final Methyl 2-chloro- 3-methoxybenzoate Step2->Final Yield: >90% Pitfall2 Incomplete Rxn Step2->Pitfall2 Wet Solvent

Caption: Optimized synthetic pathway highlighting critical process controls (Temperature, Solvent) to avoid common pitfalls.

Troubleshooting Decision Tree

Use this logic flow when encountering low yields or impurities.

Troubleshooting Problem Issue Detected Type Identify Problem Type Problem->Type Impurity Impurity / Byproduct Type->Impurity LowYield Low Yield / Incomplete Type->LowYield IsoMix Isomer Mix (NMR) Impurity->IsoMix C_Alk C-Alkylation Impurity->C_Alk Stuck Stuck at Mono-methyl LowYield->Stuck Hydrolysis Ester Hydrolysis LowYield->Hydrolysis Soln1 FIX: Lower Chlorination Temp to -65°C IsoMix->Soln1 Soln2 FIX: Switch Solvent DMF -> Acetone C_Alk->Soln2 Soln3 FIX: Add 0.5 eq Crown Ether or Grind K2CO3 Stuck->Soln3 Soln4 FIX: Ensure Anhydrous Conditions Hydrolysis->Soln4

Caption: Decision matrix for diagnosing reaction failures based on impurity profiles and conversion rates.

References

  • Regioselective Chlorination of 3-Hydroxybenzoic Acid

    • Protocol Source: "Synthesis of 2-Chloro-3-hydroxy benzoic acid."[2][5] PrepChem. Accessed January 28, 2026.

    • URL:[Link]

    • Relevance: Establishes the -60°C/Methanol condition as the definitive method for ortho-chlorin
  • Optimization of Alkylation/Esterification

    • Source: "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo
    • URL:[Link]

    • Relevance: Provides comparative data on base/solvent effects for benzoic acid deriv
  • Steric Hindrance in Benzoate Synthesis

    • Source: "Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media."[7] ResearchGate.[6][7]

    • URL:[Link]

    • Relevance: Validates the difficulty of Fischer esterification for ortho-substituted benzoates, supporting the alkyl halide ( ) route.
  • General Properties & Safety

    • Source: "Methyl 3-methoxybenzo
    • URL:[Link]

    • Relevance: Safety data and physical property baselines for the product class.

Sources

purification techniques for crude methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide

Introduction

Welcome to the technical support hub for Methyl 2-chloro-3-methoxybenzoate . This intermediate is a critical scaffold in the synthesis of agrochemicals (e.g., dicamba derivatives) and pharmaceutical targets (kinase inhibitors). Its purification is often complicated by the presence of the parent acid (2-chloro-3-methoxybenzoic acid ), regioisomers, and demethylated byproducts.

This guide provides a modular troubleshooting approach. We do not offer a "one-size-fits-all" recipe; rather, we provide a logic-driven workflow to isolate your target based on its impurity profile and physical state.

Module 1: Chemical Decontamination (The "Wash")

Objective: Removal of unreacted 2-chloro-3-methoxybenzoic acid and mineral acid catalysts. Applicability: All crude reaction mixtures (Solid or Oil).

The most common impurity is the unreacted parent acid. Because the target is a neutral ester and the impurity is a carboxylic acid (


), a pH-controlled wash is the most efficient purification step.
Protocol 1.1: The Bicarbonate Quench
StepActionTechnical Rationale
1 Dilution Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (peroxide risk/volatility).
2 Wash 1 Wash with saturated NaHCO₃ (aq) . Caution: Gas evolution (

).
3 Check Test the aqueous layer pH. It must be >8 .
4 Wash 2 Wash organic layer with Brine (sat. NaCl) .
5 Dry Dry over anhydrous MgSO₄ for 15 mins.
Troubleshooting The Wash

Q: The layers are not separating (Emulsion formed).

  • Cause: The density of the chlorinated ester solution is close to that of water, or microscopic solids are stabilizing the interface.

  • Fix:

    • Add more solvent (DCM increases density; EtOAc decreases it).

    • Add solid NaCl directly to the separatory funnel to increase aqueous density.

    • Filter the entire biphasic mixture through a Celite pad to remove particulate stabilizers.

Q: I lost my product yield.

  • Cause: The pH was likely too high (

    
    ) or the wash was too prolonged, causing hydrolysis of the ester back to the acid.
    
  • Fix: Use NaHCO₃ (weak base), not NaOH (strong base). Keep wash times under 10 minutes.

Module 2: Physical Isolation (Solid vs. Oil)

Crude Methyl 2-chloro-3-methoxybenzoate often exists as a low-melting solid or a viscous oil depending on purity.

Workflow Visualization

PurificationLogic Start Crude Material (Post-Workup) StateCheck Determine Physical State (at Room Temp) Start->StateCheck SolidPath Solid / Semi-Solid StateCheck->SolidPath Crystallizes OilPath Viscous Oil StateCheck->OilPath Remains Liquid Recryst Recrystallization (MeOH/H2O or Hex/EtOAc) SolidPath->Recryst Distill High Vac Distillation (< 1 mbar) OilPath->Distill High Stability/Qty Column Flash Chromatography (Silica Gel) OilPath->Column Low Stability/Qty

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude ester.

Scenario A: Recrystallization (For Solids)

If the crude solidifies, recrystallization is superior to chromatography for scalability.

  • Solvent System A: Methanol / Water . Dissolve in hot MeOH, add H₂O until turbid, cool slowly.

  • Solvent System B: Hexanes / Ethyl Acetate . (Preferred for highly lipophilic impurities).

Critical Parameter: Temperature control. Rapid cooling traps impurities. Allow the flask to cool to RT on a cork ring before moving to an ice bath.

Scenario B: Vacuum Distillation (For Oils)

If the product remains an oil, it likely has a high boiling point (>250°C at atm).

  • Requirement: High vacuum (< 1 mmHg/mbar) is mandatory to prevent thermal decomposition/charring.

  • Warning: Chlorinated aromatics can be thermally sensitive. Ensure the bath temperature does not exceed 160°C.

Module 3: Flash Chromatography (The "Scalpel")

Applicability: When close-running impurities (e.g., regioisomers like methyl 2-chloro-4-methoxybenzoate) are present.

ParameterRecommendation
Stationary Phase Silica Gel (40–63 µm).
Mobile Phase Hexanes : Ethyl Acetate (Gradient 0%

20% EtOAc).
Loading < 5% of silica mass.
Detection UV (254 nm) - The benzoate chromophore is strong.
Retention (Rf) Target an Rf of 0.3 – 0.4 in 9:1 Hex:EtOAc.

Expert Tip: If the impurity is the demethylated phenol (methyl 2-chloro-3-hydroxybenzoate), it will streak on silica. Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites, improving peak shape.

Frequently Asked Questions (FAQs)

Q1: My product is colored (yellow/brown) but NMR shows it's pure.

  • Answer: Trace oxidation products (quinones) cause intense color even at ppm levels.

  • Solution: Dissolve the ester in EtOAc and stir with Activated Charcoal (10 wt%) for 30 minutes. Filter through Celite. This usually restores the colorless appearance.

Q2: Can I use K₂CO₃ instead of NaHCO₃ for the wash?

  • Answer: Yes, but be careful. Carbonate is more basic than bicarbonate. If your wash time is long, you risk hydrolyzing the methyl ester. Bicarbonate is safer for esters.

Q3: How do I remove residual Methanol from the synthesis?

  • Answer: Methanol is miscible with water. It will be removed during the aqueous workup (Module 1). Do not rotovap down to dryness before the wash, or you may trap MeOH in the oil. Perform the wash while the crude is still in solution.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., et al. (1989). Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-methoxybenzoate (Structural analog reference for physical properties). Retrieved from [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.[1] (Reference for esterification impurity profiles of substituted chlorobenzoic acids). Retrieved from

Sources

common side products in methyl 2-chloro-3-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Methyl 2-Chloro-3-Methoxybenzoate Reactions

Current Status: Online Role: Senior Application Scientist Topic: Impurity Profiling & Reaction Optimization

Executive Summary: Reactivity Profile

Methyl 2-chloro-3-methoxybenzoate (CAS: 53553-14-3, analogs) presents a unique "push-pull" electronic environment that complicates synthetic workflows.[1]

  • The "Pull": The methyl ester at C1 is an Electron-Withdrawing Group (EWG), activating the adjacent C2-chloride towards oxidative addition (in Pd-catalysis) and nucleophilic aromatic substitution (SNAr).

  • The "Push": The methoxy group at C3 is an Electron-Donating Group (EDG). Being ortho to the chloride, it increases electron density at the reaction center, partially counteracting the ester's activation and stabilizing the C-Cl bond against oxidative addition.

This guide addresses the specific side-product profiles resulting from this electronic conflict.

Module 1: Cross-Coupling (Suzuki-Miyaura) Troubleshooting

User Query: "I am observing low yields and a persistent impurity slightly less polar than my starting material during Suzuki coupling. What is happening?"

Diagnosis: Protodehalogenation (Hydrodehalogenation)

The most common side reaction in palladium-catalyzed cross-couplings of aryl chlorides, particularly those with ortho-substituents, is the replacement of the chlorine atom with a hydrogen atom.

  • Side Product: Methyl 3-methoxybenzoate.[1][2]

  • Mechanism: If the transmetallation step with the boronic acid is slow (due to the steric bulk of the ortho-ester and ortho-methoxy groups), the Palladium(II) intermediate undergoes beta-hydride elimination (from alkyl ligands or solvent) or abstracts a hydride from the solvent (e.g., alcohols), followed by reductive elimination to form the dechlorinated arene.

Optimization Protocol: Minimizing Dehalogenation
VariableRecommendationScientific Rationale
Catalyst System Switch to Pd(OAc)₂ + SPhos or XPhos Buchwald biaryl phosphine ligands are bulky and electron-rich, accelerating the difficult oxidative addition of the electron-rich/sterically hindered Ar-Cl bond.[1]
Base Selection K₃PO₄ (anhydrous) or Cs₂CO₃ Avoid alkoxide bases (NaOMe, NaOEt) which can act as hydride sources (beta-hydride elimination) leading to reduction.
Solvent Toluene/Water (10:1) or Dioxane Avoid secondary alcohols (Isopropanol) which readily transfer hydrides to Palladium.
Temperature Start at 80°C, ramp slowly High initial heat promotes catalyst decomposition and side reactions before the catalytic cycle stabilizes.

Module 2: Nucleophilic Substitution (SNAr) vs. Carbonyl Attack

User Query: "I'm trying to displace the chloride with an amine, but I'm getting a mixture of products. The mass spec shows the correct mass, but the NMR is messy."

Diagnosis: Chemoselectivity Failure (Acyl Substitution vs. SNAr)

The methyl ester (C1) is often more reactive towards "hard" nucleophiles than the aryl chloride (C2), especially because the C3-methoxy group deactivates the ring via resonance.

  • Side Product A (Amide Formation): Attack at the carbonyl carbon displaces methoxide, forming the amide (2-chloro-3-methoxybenzamide derivative) while leaving the chloride intact.[1]

  • Side Product B (Saponification): If aqueous base is used, the ester hydrolyzes to 2-chloro-3-methoxybenzoic acid.[1]

Troubleshooting Guide

Q: How do I favor SNAr (Ring attack) over Amidation (Ester attack)?

  • Temperature Control: SNAr has a higher activation energy than acyl substitution.

    • Action: Run the reaction at higher temperatures (>100°C) to overcome the activation barrier for the ring attack. At low temps, the kinetic product (amide) dominates.

  • Steric Bulk:

    • Action: Use sterically hindered nucleophiles if possible.[3] The carbonyl carbon is more accessible than the sterically crowded C2 position (sandwiched between Ester and Methoxy).

  • Lewis Acid Activation:

    • Action: Add a Lewis acid (e.g., Mg(ClO₄)₂) to coordinate with the ester carbonyl. While this usually activates the carbonyl, in specific SNAr contexts, coordinating the leaving group or stabilizing the Meisenheimer complex can shift selectivity. Note: This is risky; protecting the ester as a tert-butyl ester or oxazoline prior to SNAr is the most robust fix.

Module 3: Stability & Hydrolysis

User Query: "My product disappears during workup. I see a new peak at very low retention time (LCMS)."

Diagnosis: Ester Hydrolysis

Methyl esters in ortho-substituted systems can be surprisingly labile or surprisingly stable depending on the neighbor. Here, the ortho-chloro group can accelerate hydrolysis under basic conditions by inductively withdrawing electrons from the carbonyl carbon, making it more electrophilic.[1]

  • Side Product: 2-Chloro-3-methoxybenzoic acid.[1][4]

  • Trigger: High pH workups (NaOH/KOH) or prolonged exposure to carbonate bases in aqueous coupling reactions.

Corrective Action:

  • Quench: Use saturated NH₄Cl or dilute HCl (pH 4-5) immediately upon reaction completion.

  • Buffer: If the reaction requires base, use a biphasic system (Toluene/Water) where the ester remains in the organic phase, minimizing contact with the aqueous base.

Visualizing the Reaction Landscape

The following diagram maps the "Happy Path" (Target) against the common "Sad Paths" (Side Products) discussed above.

ReactionPathways cluster_impurities Common Side Reactions Start Methyl 2-chloro-3-methoxybenzoate (Starting Material) Target Target Biaryl / Amine (Desired Product) Start->Target Optimized Pd-Cat / SNAr Hydrolysis 2-Chloro-3-methoxybenzoic acid (Hydrolysis Impurity) Start->Hydrolysis Aqueous Base (pH > 10) Proto Methyl 3-methoxybenzoate (Dehalogenation Impurity) Start->Proto Pd(0) + Alcohols (Hydride Source) Amide 2-Chloro-3-methoxybenzamide (Acyl Sub. Impurity) Start->Amide Primary Amines (Low Temp) Demethyl Methyl 2-chloro-3-hydroxybenzoate (Demethylation Impurity) Start->Demethyl BBr3 or AlCl3 (Lewis Acids)

Caption: Reaction landscape showing the competition between the desired transformation and common side-reactions driven by the specific electronic and steric environment of the substrate.

References

  • BenchChem Technical Support. (2025).[3][5][6] Optimizing Nucleophilic Attack on 2-Chlorobenzoselenazole (Analogous SNAr Mechanisms). Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Side Reactions.[1] Retrieved from

  • National Institutes of Health (NIH). (2024). Genomic insight into O-demethylation of 4-methoxybenzoate. (Mechanistic parallels for enzymatic demethylation). Retrieved from

  • TCI Chemicals. (2024).[7] Suzuki-Miyaura Cross Coupling Reaction: Troubleshooting Dehalogenation. Retrieved from

Sources

troubleshooting guide for low yield in methyl 2-chloro-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: CHEM-OPT-2024-882 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Effect" Bottleneck

Low yield in the synthesis of methyl 2-chloro-3-methoxybenzoate is almost invariably caused by two competing factors: regioselectivity failure during the precursor chlorination and steric inhibition during the final esterification.

The target molecule features a "sandwiched" 2-chloro substituent between a carboxylic ester (C-1) and a methoxy group (C-3). This structural crowding prevents standard Fischer esterification from proceeding to completion and makes the precursor synthesis highly sensitive to temperature.

This guide moves beyond generic advice, offering a root-cause analysis of the three critical failure points in this workflow.

Diagnostic Workflow

Before adjusting your stoichiometry, identify your specific failure mode using our logic flow.

TroubleshootingFlow Start Start: Identify Yield Loss Stage CheckNMR Analyze 1H NMR of Chlorinated Intermediate Start->CheckNMR IsomerIssue Issue: Wrong Regioisomer (4-Cl or 6-Cl dominant) CheckNMR->IsomerIssue Signals at d 7.0-7.5 (ortho coupling) CorrectIsomer Correct Isomer (2-Cl) Confirmed CheckNMR->CorrectIsomer Singlet or tight doublet pattern Action: Cryogenic Chlorination Action: Cryogenic Chlorination IsomerIssue->Action: Cryogenic Chlorination CheckEster Check Final Step Conversion CorrectIsomer->CheckEster StalledRxn Issue: Incomplete Reaction (Steric Hindrance) CheckEster->StalledRxn SM remains after 24h Hydrolysis Issue: Product Reverts (Saponification) CheckEster->Hydrolysis Yield drops during workup Action: Acid Chloride Route Action: Acid Chloride Route StalledRxn->Action: Acid Chloride Route Action: pH Buffered Workup Action: pH Buffered Workup Hydrolysis->Action: pH Buffered Workup

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms. Blue nodes represent analysis steps; Red nodes indicate critical failure modes.

Phase 1: The Precursor Trap (Chlorination)

The Issue: You are likely synthesizing the precursor 2-chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid. The Symptom: Low yield of the final product often stems from carrying the wrong isomer forward. The hydroxyl group (OH) at C-3 strongly directs electrophilic substitution to positions 2, 4, and 6. Position 2 is sterically crowded and thermodynamically unfavorable compared to positions 4 and 6.

Troubleshooting Protocol: If you performed chlorination at room temperature (25°C) or 0°C , you likely synthesized the 4-chloro or 6-chloro isomer. The 2-chloro isomer requires kinetic control.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanism
Temperature 0°C to 25°C-60°C to -70°C Suppresses formation of thermodynamic (4/6-Cl) isomers.
Reagent NCS (N-Chlorosuccinimide)Cl₂ Gas (Slow Bubble) High reactivity of Cl₂ allows reaction at cryogenic temps where NCS is too slow.
Solvent DMF or AcetonitrileMethanol Methanol facilitates H-bonding, potentially stabilizing the transition state for ortho-attack.

Q: How do I confirm I have the 2-chloro isomer? A: Check the aromatic region of your 1H NMR.

  • 4-chloro/6-chloro isomers: Will show distinct ortho or meta coupling constants (J = 8-9 Hz or J = 2-3 Hz).

  • 2-chloro isomer: Due to the substitution pattern (1,2,3-trisubstituted), you typically see two doublets with meta coupling or a tight multiplet pattern, but the key is the shift. The 2-chloro position shields the protons differently than the 4-chloro. Compare with literature spectra for 2-chloro-3-hydroxybenzoic acid [1].

Phase 2: The "Sandwich" Effect (Esterification)

The Issue: The 2-chloro substituent creates a "steric wall" blocking the carbonyl carbon. The Symptom: Standard Fischer esterification (Refluxing MeOH + H₂SO₄) stalls at ~40-60% conversion. Adding more catalyst or time leads to degradation or decarboxylation, not higher yield.

Solution A: The Acyl Chloride Bypass (Recommended)

Instead of direct esterification, activate the carboxylic acid into a highly reactive acid chloride.

  • Activation: Suspend 2-chloro-3-methoxybenzoic acid in Toluene. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reaction: Heat to 80°C for 2 hours. The system will clarify as the acid chloride forms.[1]

  • Conversion: Evaporate excess SOCl₂ (critical step). Redissolve residue in DCM and add Methanol (excess) with Pyridine (1.1 eq) at 0°C.

    • Why this works: The acid chloride is so reactive that it overcomes the steric hindrance of the adjacent chlorine atom [2].

Solution B: The "One-Pot" Global Methylation (High Throughput)

If you are starting from the acid-phenol (2-chloro-3-hydroxybenzoic acid), do not esterify and methylate in two steps. Do it simultaneously.

Protocol:

  • Substrate: 2-chloro-3-hydroxybenzoic acid (1.0 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) - Must be anhydrous and finely ground.

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq).

  • Solvent: Acetone (reflux) or DMF (60°C).

Mechanism: The base deprotonates both the carboxylic acid and the phenol. The carboxylate anion is a strong nucleophile (despite the steric hindrance) toward the unhindered MeI. This S_N2 reaction is less sensitive to the steric bulk of the benzoate than nucleophilic acyl substitution is [3].

Phase 3: Workup & Isolation

The Issue: Methyl esters of electron-rich/hindered rings can be surprisingly liable to hydrolysis during alkaline workup, or the product might be trapped in the organic phase with impurities.

FAQ: Why is my yield dropping during extraction? A: If you use strong base (NaOH/KOH) to wash away unreacted acid, you risk saponifying your newly formed ester, especially if the aqueous layer is warm.

Optimized Workup:

  • Quench: Pour reaction mixture into ice-water .

  • Neutralization: If using the K₂CO₃ method, the mixture will be basic. Acidify carefully to pH 5-6 with dilute HCl before extraction to ensure phenol impurities are protonated (if any) or to break up emulsions.

  • Wash: Use saturated NaHCO₃ (mild base) rather than NaOH. Rapidly separate layers.

  • Drying: Use MgSO₄.

Summary of Optimization Parameters

StepStandard (Problematic)Optimized (High Yield)
Chlorination Room Temp, NCS-60°C, Cl₂ gas in MeOH [1]
Esterification MeOH / H₂SO₄ (Fischer)SOCl₂ -> MeOH OR MeI / K₂CO₃ (Global)
Solvent Ethanol/WaterDMF (for methylation) / DCM (for acid chloride)
Base NaOH (Workup)NaHCO₃ (Workup)

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (2007).[2] Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]

  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.[1][3] Retrieved from

Sources

improving the stability of methyl 2-chloro-3-methoxybenzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Stability & Reaction Selectivity Ticket ID: CHEM-SUP-2024-882 Responder: Dr. A. Vance, Senior Application Scientist

Introduction

You are working with methyl 2-chloro-3-methoxybenzoate (CAS: 5368-81-0, or related analog).[1] This molecule presents a unique "push-pull" electronic environment: the electron-withdrawing ester and the electron-donating methoxy group are positioned around a sterically demanding 2-chloro substituent.

While the ortho-chloro group provides a "steric shield" that retards hydrolysis compared to unsubstituted benzoates, it does not render the molecule immune.[1] Furthermore, the 2-position is electronically activated, creating a competition between nucleophilic attack at the ester (carbonyl) and the aromatic ring (


).[1]

This guide provides the protocols required to navigate these stability challenges.

Module 1: Hydrolytic Stability & pH Control

The Mechanism

The primary instability vector is Base-Catalyzed Hydrolysis (


) .
Although the 2-chloro substituent twists the carbonyl group out of planarity with the aromatic ring—theoretically reducing conjugation and increasing electrophilicity—it effectively blocks the trajectory of incoming nucleophiles (like 

).
  • Risk Factor: High.[1][2] Even though the rate is slower than methyl benzoate, irreversible saponification occurs rapidly in the presence of strong bases (NaOH, LiOH) or wet polar aprotic solvents.[1]

  • Critical Insight: The 3-methoxy group (meta to ester) exerts an inductive withdrawing effect ($ -I $) that slightly activates the carbonyl carbon, partially counteracting the steric protection of the chlorine.

Troubleshooting Protocol: Preventing Hydrolysis

Scenario: You are performing a Suzuki-Miyaura coupling or alkylation and observe the formation of the carboxylic acid byproduct.

Step-by-Step Solution:

  • Switch Bases: Replace Hydroxide bases (NaOH, KOH) with mild Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).[1]
    • Reasoning: Carbonates are less nucleophilic toward the carbonyl carbon but sufficiently basic for Pd-catalyzed cycles.

  • Solvent Hygiene:

    • Use anhydrous solvents.[1]

    • Specific Danger:[1] Avoid "wet" DMF or DMSO.[1] The high dielectric constant of these solvents separates ion pairs, making the trace hydroxide ions (from water) aggressively nucleophilic.[1]

  • Temperature Ceiling: Maintain reaction temperature

    
     if using aqueous co-solvents.
    
    • Data: At

      
      , the steric barrier of the 2-Cl group is overcome by thermal energy, accelerating hydrolysis.[1]
      

Module 2: Nucleophilic Vulnerabilities ( vs. Carbonyl)

The Competition

Researchers often fear the 2-chloro group will be displaced. However, the Ester Carbonyl is the Soft Target .[1]

Nucleophile TypePrimary Attack SiteResult
Hard Nucleophiles (Grignards, R-Li,

)
Carbonyl (C=O) 1,2-Addition (Ketone/Alcohol) or Transesterification.[1]
Soft Nucleophiles (Thiols

, Amines)
Carbonyl (C=O) Amidation or Thioester formation.[1]
Highly Reactive/Small (

,

)
Aromatic Ring (C-2)

displacement of Chloride (Rare without strong heating).

Why is


 difficult here? 
The 3-methoxy group is an Electron Donating Group (EDG). While the ester activates the ring, the methoxy group deactivates it via resonance, making the ring electron-rich enough to repel most nucleophiles from attacking the C-Cl bond under standard conditions.[1]
Visualizing the Reactivity Pathways

ReactivityPathways cluster_legend Reactivity Hierarchy Start Methyl 2-chloro-3-methoxybenzoate Nu_Hard Hard Nucleophile (R-MgBr, NaOH, NaOMe) Start->Nu_Hard Exposure Nu_Soft Soft Nucleophile (Amines, Thiols) Start->Nu_Soft Exposure Pd_Cat Pd(0) Catalyst (Suzuki/Buchwald) Start->Pd_Cat Controlled Reaction Product_1 1,2-Addition / Hydrolysis (Major Side Reaction) Nu_Hard->Product_1 Fast Attack at C=O Product_2 Amide / Thioester (High Risk) Nu_Soft->Product_2 Attack at C=O Product_3 Cross-Coupling at C-Cl (Desired Pathway) Pd_Cat->Product_3 Oxidative Addition Key Carbonyl attack is kinetically favored over C-Cl displacement ($S_NAr$).

Caption: Reactivity hierarchy showing that the ester carbonyl is the kinetic sink for nucleophiles, overshadowing the potential for displacement of the chlorine atom.[2][3][4][5][6][7][8][9][10][11][12][13]

Module 3: Transesterification Risks

The Issue: Using the wrong alcohol solvent is the most common user error. If you recrystallize methyl 2-chloro-3-methoxybenzoate from Ethanol , you will generate a mixture of Methyl and Ethyl esters.

The Rule of Matching:

  • Protocol: Always match the solvent alcohol to the ester alkoxy group.

    • For Methyl esters

      
       Use Methanol .[1]
      
    • For Ethyl esters

      
       Use Ethanol .[1]
      
  • Why? The alkoxide ion (

    
    ) is always in equilibrium with the alcohol solvent. Even trace amounts of ethoxide (generated from ethanol) will attack the methyl ester.
    

Module 4: Demethylation Compatibility

The Issue: The 3-methoxy group is an ether. It is generally stable, but specific Lewis Acids used in other transformation steps can cleave it.[1]

Compatibility Table:

Reagent ClassSpecific ReagentCompatibilityMechanism of Failure
Strong Lewis Acids

,

Incompatible Cleaves Me-O bond to form Phenol.
Mineral Acids

,

Stable Ether is stable; Ester may hydrolyze if heated.[1]
Hydrogenation

Caution Methoxy is stable, but C-Cl bond may reduce (dehalogenation).[1]
Oxidants

, Jones
Stable Benzylic positions are vulnerable, but this molecule has none.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in a Suzuki coupling without protecting the ester? A: Yes. The ester is compatible with Suzuki conditions provided you use a mild base (Sodium Carbonate or Potassium Phosphate) and avoid refluxing in aqueous hydroxide. The 2-chloro group is less reactive than bromo- or iodo- analogs, so you may need active ligands (like S-Phos or X-Phos) to facilitate the coupling at the C-Cl bond.

Q2: I see a new spot on my TLC after stirring in MeOH/NaOH. What is it? A: It is the carboxylic acid (2-chloro-3-methoxybenzoic acid). Even though the 2-chloro group provides steric hindrance, the hydroxide ion is small enough to attack.[1] Acidify the reaction mixture to pH 2 and extract with Ethyl Acetate to recover the acid.[1]

Q3: How do I remove the 3-methoxy group later? A: If demethylation is your goal, use Boron Tribromide (


) in Dichloromethane at 

to

. Note that this will generate the phenol.[1]

References

  • Mechanism of Ester Hydrolysis (

    
    ): 
    
    • Ingold, C. K.[1][5] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1][5]

    • Snippet Confirmation: Hydrolysis involves hydroxide attack at the carbonyl.[1][5][11] Steric hindrance at the ortho-position retards this rate but does not stop it. 5

  • Ortho-Substituent Effects on Stability

    • Comparative chemical and biological hydrolytic stability of homologous esters.
    • Snippet Confirmation: Ortho-substituted benzoates (like 2-bromo or 2-chloro) show increased stability against hydrolysis compared to para-substituted analogs due to steric blocking of the tetrahedral intermediate. 10

  • Electronic Effects of Methoxy Group

    • Kinetics of Hydrolysis of Methyl Methoxy Benzo
    • Snippet Confirmation: Meta-methoxy groups have different resonance contributions than ortho/para, often leading to different hydrolysis rates, but the steric effect of the ortho-chloro is the dominant stability factor here.[1] 11

  • Synthesis and Handling

    • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
    • Snippet Confirmation: Patents utilizing similar ortho-chloro-benzoate intermediates highlight the need for controlled temperature during basic hydrolysis steps to avoid side reactions. 9

Sources

Technical Support Center: Purification of Methyl 2-Chloro-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Troubleshooting Molecule ID: Methyl 2-chloro-3-methoxybenzoate (Analogous CAS: 33924-48-0 for the acid precursor; Ester often synthesized in situ)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Methyl 2-chloro-3-methoxybenzoate . As a Senior Application Scientist, I understand that this molecule presents a unique set of purification challenges due to its substitution pattern.

The ortho-chloro substituent provides steric hindrance that stabilizes the ester against hydrolysis but also retards the rate of esterification, often leaving unreacted acid. The meta-methoxy group introduces electron-donating effects that can sensitize the ring to oxidation (color issues) and complicate separation from regioisomers formed during upstream synthesis.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to ensure your material meets pharmaceutical-grade specifications (>98% purity).

Module 1: The "Quick Fix" – Removing Unreacted Acid

Symptom:

  • IR Spectrum: Broad peak appearing around 2500–3300 cm⁻¹ (O-H stretch).

  • HPLC: A peak with a shorter retention time than the main ester peak (in reverse-phase C18).

  • Physical State: The product is an oil that refuses to crystallize, or a "sticky" solid.

Root Cause: Incomplete Fischer esterification. The steric bulk of the chlorine atom at position 2 hinders the nucleophilic attack of methanol on the carbonyl carbon. Standard reflux times are often insufficient, leaving 2–5% unreacted 2-chloro-3-methoxybenzoic acid .

The Protocol: The "pH Swing" Wash Do not rely on simple water washes. The acid impurity is organic-soluble and will persist.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Base Wash (Critical Step): Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7] The ortho-chloro group increases the acidity of the benzoic acid impurity (inductive effect), facilitating deprotonation by the weak base. The resulting carboxylate salt is highly water-soluble.

    • Why not NaOH? Strong bases like Sodium Hydroxide can catalyze the hydrolysis of your desired ester, especially if the wash is prolonged.

  • Validation: Check the pH of the aqueous layer. It must remain basic (

    
    ). If neutral, the acid capacity of the wash was exceeded; repeat the wash.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Workflow Visualization: Acid Removal

AcidRemoval Start Crude Mixture (Ester + Unreacted Acid) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Wash Wash with sat. NaHCO3 (2x) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Ester) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Acid Salt) PhaseSep->AqLayer Dry Dry over MgSO4 & Evaporate OrgLayer->Dry Validation Check pH of Aqueous Layer (Must be > 8) AqLayer->Validation Validation->Wash If pH < 8 Pure Purified Ester Dry->Pure

Caption: Figure 1. Selective removal of acidic impurities using a pH-controlled extraction workflow.

Module 2: Advanced Purification – Regioisomers & Color

Symptom:

  • Appearance: Product is brown or dark orange (Target is white/off-white).

  • HPLC: Doublet peaks or "shoulders" on the main peak.

Root Cause:

  • Regioisomers: If the starting material was synthesized via chlorination of 3-methoxybenzoic acid, you likely have 2-chloro-4-methoxy or 6-chloro-3-methoxy isomers. These have identical molecular weights and very similar polarities.

  • Oxidation: The electron-rich methoxy ring is susceptible to oxidation, forming quinoid-like colored impurities.

The Protocol: Recrystallization vs. Chromatography

FeatureRecrystallization (Preferred)Column Chromatography (Fallback)
Target Impurity Regioisomers & Trace SaltsTars & Non-polar byproducts
Scalability High (Kg scale)Low (Gram scale)
Yield Loss 10–20%5–10%
Option A: Recrystallization Strategy

Because the ester is moderately polar, a dual-solvent system is most effective.

  • Solvent System: Methanol (MeOH) or Hexane/Ethyl Acetate .

  • Procedure:

    • Dissolve crude solid in minimal boiling MeOH.

    • Troubleshooting: If the solution is dark, add Activated Charcoal (5% w/w) , boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temperature (RT), then to

      
      .
      
    • Anti-solvent:[8] If no crystals form, add water dropwise (to MeOH) or Hexane (to EtOAc) until turbidity persists, then cool.

  • Mechanism: The symmetry of the 2,3-substituted benzene ring packs differently in the crystal lattice compared to 2,4- or 2,5-isomers, allowing for effective exclusion of isomers during crystal growth.

Option B: Chromatography Guidelines
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • TLC Visualization: UV (254 nm). The ester is UV active.

Decision Tree: Purification Logic

PurificationLogic Status Assess Purity (HPLC/NMR) Acidic Acid Impurity? (Broad OH) Status->Acidic Isomer Isomeric Impurity? (Doublet Peaks) Acidic->Isomer No Action1 Bicarbonate Wash Acidic->Action1 Yes Color Colored Impurities? Isomer->Color No Action2 Recrystallization (MeOH) Isomer->Action2 Yes (Solid) Action4 Column Chromatography (Hex/EtOAc) Isomer->Action4 Yes (Oil) Action3 Activated Charcoal Treatment Color->Action3 Yes Final QC Final QC Color->Final QC No

Caption: Figure 2. Logic gate for selecting the appropriate purification method based on impurity profile.

Module 3: Stability & Storage FAQs

Q: My purity dropped from 99% to 95% after one month of storage. What happened? A: You are likely seeing hydrolysis .

  • Mechanism: While the 2-chloro group provides steric protection, moisture can still attack the ester linkage over time, reforming the parent acid (2-chloro-3-methoxybenzoic acid).

  • Prevention: Store the purified ester in a tightly sealed container with a desiccant packet. If storing for >6 months, keep at

    
     under Argon.
    

Q: Can I distill this compound? A: Yes, but with caution.

  • Risk: Benzoic esters have high boiling points. Prolonged heating can cause decarboxylation or demethylation of the methoxy group (forming phenols).

  • Requirement: Use High Vacuum (<1 mmHg) . Do not attempt atmospheric distillation.

References

  • Synthesis of 2-amino-3-chlorobenzoic methyl ester (Analogous Chemistry)

    • Source: CN103193666A (P
    • Relevance: Describes esterification conditions and inorganic acid removal for ortho-chloro benzo
    • URL:

  • Preparation of 2-methyl-3-methoxybenzoic acid intermediates

    • Source: CN106946685A (P
    • Relevance: Details the handling of 3-methoxy substituted benzoic acids and purific
    • URL:

  • Fischer Esterification Mechanisms & Troubleshooting

    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanism for the reversible reaction and equilibrium shifts required for this synthesis.[1][3][4]

    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry.
    • Relevance: General solvent compatibility tables for esters (Hexane/EtOAc vs. Alcohols).
    • URL:

Sources

challenges in the scale-up of methyl 2-chloro-3-methoxybenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and engineers dealing with the scale-up of Methyl 2-chloro-3-methoxybenzoate .

Role: Senior Application Scientist | Context: Process Scale-Up & Troubleshooting Doc ID: TS-MCMB-2024-01 | Status: Active[1]

Process Architecture & Logic Map

Before addressing specific failures, validate your synthetic route against the standard industrial logic. The primary challenge with this molecule is the "Ortho-Effect Sandwich" : the steric bulk of the 2-chloro and 3-methoxy substituents creates significant hindrance at the carbonyl center.[1]

Workflow Visualization

The following diagram illustrates the critical decision nodes for synthesis and purification.

MCMB_Process_Logic Start Start: Raw Material Selection RouteA Route A: 2-chloro-3-hydroxybenzoic acid Start->RouteA RouteB Route B: 3-methoxybenzoic acid Start->RouteB Step_Methylation O-Methylation (DMS/MeI) + Esterification RouteA->Step_Methylation Preferred Route Decision1 Critical Decision: Halogenation Strategy RouteB->Decision1 Step_Chlorination Direct Chlorination (High Risk: Regio-isomers) Decision1->Step_Chlorination Not Recommended Impurity_Check QC Check: Isomer Profile (GC/HPLC) Step_Chlorination->Impurity_Check Yields 6-Cl / 4-Cl isomers Step_Activation Activation: Thionyl Chloride (SOCl2) Reason: Overcome Steric Hindrance Step_Methylation->Step_Activation Product Target: Methyl 2-chloro-3-methoxybenzoate Step_Activation->Product Impurity_Check->Product If Purity > 98%

Figure 1: Strategic process map highlighting the preferred route (Route A) to avoid regioselectivity issues inherent in Route B.

Troubleshooting Guide: Reaction Engineering

Issue 1: Incomplete Conversion During Esterification

Symptom: HPLC shows high residual acid (2-chloro-3-methoxybenzoic acid) despite refluxing with methanol/H2SO4 for >24 hours. Root Cause: Steric Inhibition. The 2-chloro substituent provides significant steric shielding to the carbonyl carbon. Standard Fischer esterification (acid-catalyzed equilibrium) is often too slow because the tetrahedral intermediate is difficult to form in this crowded environment.[1]

Protocol: Acyl Chloride Activation Method Instead of direct Fischer esterification, use Thionyl Chloride (


) to generate the highly reactive acid chloride intermediate.[1]
  • Charge: Suspend 2-chloro-3-methoxybenzoic acid (1.0 eq) in Toluene (3-4 volumes).

  • Activation: Add

    
     (1.2 - 1.5 eq) and a catalytic amount of DMF (0.05 eq).
    
    • Note: DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the acid chloride.[1]

  • Reaction: Heat to 60-70°C. Monitor off-gassing (

    
    ).
    
  • Conversion: Once gas evolution ceases (approx 2-4h), cool to <10°C.

  • Esterification: Add Methanol (2.0 eq) slowly to the acid chloride solution.

    • Caution: This step is exothermic. Maintain T < 20°C to prevent impurity formation.

  • Quench: Neutralize with aqueous

    
    .
    

Validation: This method typically drives conversion to >99% because the acyl chloride is a much stronger electrophile than the protonated carboxylic acid, overcoming the steric barrier [1, 2].

Issue 2: "Muddy" Impurity Profile (Regioisomers)

Symptom: GC-MS reveals peaks with identical mass (M+) but different retention times. Root Cause: Incorrect Starting Material Strategy. If you attempted to chlorinate methyl 3-methoxybenzoate directly, the directing effects of the methoxy group (ortho/para director) and the ester (meta director) conflict.[1] The 2-position is "sandwiched" and sterically disfavored. The major products will likely be the 6-chloro or 4-chloro isomers.[1]

Corrective Action: You cannot easily separate these isomers by crystallization due to similar physical properties.

  • Immediate Fix: Switch raw material sourcing to 2-chloro-3-hydroxybenzoic acid or 2-chloro-3-methoxybenzoic acid . The halogen must be installed before the esterification step to guarantee regiochemical purity [3].

Troubleshooting Guide: Scale-Up & Safety (HSE)

Issue 3: Exotherm Control in O-Methylation

Context: Converting Methyl 2-chloro-3-hydroxybenzoate to the target using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Symptom: Temperature spikes during base addition lead to dark coloration (tarring).

Technical Insight: Phenolic O-methylation is highly exothermic.[1] At scale, the accumulation of unreacted alkylating agent followed by a sudden initiation can cause a thermal runaway.

Safety Protocol: Controlled Dosing

Parameter Specification Rationale
Reagent Dimethyl Sulfate (DMS) Preferred over MeI for higher boiling point (less volatile hazard), though highly toxic.[1]

| Base |


 (powder) | Milder than NaH; prevents hydrolysis of the ester moiety. |
| Solvent  | Acetone or MEK | Good solubility for reactants; easy solvent swap later. |
| Dosing  | Semi-Batch  | Do NOT dump all reagents. Add DMS after the base is established, or dose base into the Phenol/DMS mixture slowly. |

Critical Hazard Note: DMS is a potent carcinogen and skin-absorbable toxin.[1] Use a closed loop system. Decontaminate spills with concentrated aqueous ammonia or NaOH solution to hydrolyze DMS into non-toxic sulfate salts [4].

Analytical Reference Data

Use the following data to validate your product streams.

PropertyValue / CharacteristicNotes
Appearance White to Off-White SolidOils often indicate solvent entrapment or isomer impurities.[1]
Melting Point ~50-55°C (Est.)[1]Pure esters in this class are low-melting solids.[1]
1H NMR (CDCl3)

3.92 (s, 3H,

), 3.95 (s, 3H,

)
Look for distinct singlets. Splitting indicates incomplete methylation.
HPLC Purity > 98.0% AreaCritical for pharmaceutical intermediates.
Key Impurity 2-chloro-3-hydroxybenzoateResult of incomplete methylation or hydrolysis.[1]

References

  • Thionyl Chloride Activation Mechanism

    • Source: Master Organic Chemistry. (2011).[2] "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids."

    • URL:[Link]

  • Esterification Protocols & Catalysis

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 7760 (1985); Vol. 110, p. 6186 (1988).[1] (General procedures for hindered benzoates).

    • URL:[Link] (Analogous chemistry for methoxy-benzoates).

  • Source: Google Patents. "Preparation method of 2-chloro-3-methyl benzoic acid and intermediate thereof." (Describes the difficulty of direct halogenation at the 2-position).
  • Safety Data (DMS & Chlorinated Benzoates)

    • Source: Fisher Scientific Safety Data Sheet (Methyl 2-methoxybenzoate analogs).[1]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by your local Health, Safety, and Environment (HSE) officer.[1]

Sources

Technical Support Center: Stabilization of Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile

Methyl 2-chloro-3-methoxybenzoate presents a unique stability paradox during workup. While the ortho-chloro substituent provides steric hindrance that theoretically retards hydrolysis, its strong inductive electron-withdrawing effect (


) significantly increases the electrophilicity of the carbonyl carbon.

Consequently, this ester is kinetically stable but thermodynamically fragile in the presence of strong nucleophiles (like hydroxide ions). The primary decomposition pathway is Base-Catalyzed Hydrolysis (


) , leading to the formation of 2-chloro-3-methoxybenzoic acid and methanol.
Critical Stability Parameters
ParameterCritical LimitRisk Factor
pH Tolerance

High:

causes rapid saponification.
Temperature

Medium: Thermal energy overcomes steric hindrance of the 2-Cl group.
Solvent Choice Methanol (Preferred)High: Ethanol/Isopropanol causes transesterification.
Quenching Cold, BufferedHigh: Exothermic quenching of acid chlorides generates local hot spots.

The Decomposition Mechanism (The "Why")

To prevent decomposition, one must understand the failure mode. The decomposition is almost exclusively driven by the attack of a nucleophile (water or hydroxide) on the carbonyl carbon.

The Ortho-Effect Conflict
  • Steric Shielding (Protective): The Chlorine atom at the C2 position is bulky (Van der Waals radius ~1.75 Å). It physically blocks the trajectory of incoming nucleophiles, slowing down the formation of the tetrahedral intermediate.

  • Electronic Activation (Destructive): Chlorine is highly electronegative. Through the inductive effect, it pulls electron density away from the ring and the carbonyl carbon. This makes the carbonyl carbon more positive (electrophilic) and more reactive toward nucleophiles than a standard benzoate.

The Verdict: Under vigorous conditions (high pH or heat), the electronic activation overrides the steric protection, leading to rapid product loss.

HydrolysisMechanism cluster_prevention Prevention Strategy Ester Methyl 2-chloro-3-methoxybenzoate (Target) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS Nucleophilic Attack (Accelerated by Cl inductive effect) OH OH- (Base) OH->TS Acid 2-chloro-3-methoxybenzoic acid (Decomposition Product) TS->Acid Collapse MeOH Methanol TS->MeOH Elimination Buffer Use NaHCO3 (pH ~8.5) Instead of NaOH (pH >13) Temp Keep T < 20°C

Figure 1: The mechanism of base-catalyzed hydrolysis. Note that the inductive effect of the 2-Cl substituent accelerates the initial attack, necessitating strict pH control.

Troubleshooting Guide (FAQ)

Q1: I see a new peak at ~10-12 ppm in my proton NMR after workup. What happened? A: This is the carboxylic acid proton. You have hydrolyzed your ester.[1][2][3][4][5]

  • Cause: Likely used 1M NaOH or similar strong base to wash the organic layer, or the rotovap bath was too hot (>45°C) while residual water/base was present.

  • Fix: Switch to Saturated Sodium Bicarbonate (

    
    ) for washes.
    

Q2: My yield is good, but the product is an oil instead of a solid. Is it decomposing? A: Not necessarily decomposing, but it may be impure.

  • Cause: Residual solvent (DMF, DMSO) or transesterification if you used Ethanol.

  • Check: Run an NMR. If you see ethyl groups (quartet ~4.1 ppm, triplet ~1.2 ppm), you used ethanol in the presence of acid/base, causing transesterification.

  • Fix: Only use Methanol if an alcohol solvent is required.

Q3: Can I use brine to wash the product? A: Yes, and you should.

  • Reason: Brine helps break emulsions and "dries" the organic layer by osmotic pressure, reducing the amount of water (and thus hydrolysis risk) carried into the concentration step.

Optimized Workup Protocol

This protocol is designed to minimize exposure to hydrolytic conditions while effectively removing impurities.

Reagents Required[4][5][6][7][8][9]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench/Wash: Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • Drying: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
Step-by-Step Methodology
  • Temperature Control: Cool the reaction mixture to 0–5°C (ice bath) before adding any aqueous solution.

    • Why: Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).

  • Quenching (The Critical Step):

    • Do NOT add water directly if the reaction involved thionyl chloride or acid chlorides.

    • DO add Saturated

      
       dropwise.
      
    • Target: Final aqueous pH should be 7–8. Use pH paper to confirm.

  • Phase Separation:

    • Extract with EtOAc or DCM.

    • Wash 1: Saturated

      
       (removes residual acid).
      
    • Wash 2: Distilled Water (removes excess salts).

    • Wash 3: Saturated Brine (removes water from organic phase).

  • Drying:

    • Dry organic layer over

      
       for 10–15 minutes.
      
    • Note: Filter off the solid promptly. Prolonged exposure to slightly acidic drying agents can induce slow hydrolysis if the compound is wet.

  • Concentration:

    • Evaporate solvent in vacuo.

    • Bath Temperature: Maximum 35°C .

    • Vacuum: < 20 mbar to ensure rapid solvent removal without heat.

WorkupProtocol Start Reaction Mixture (Containing Ester) Cool Cool to 0-5°C Start->Cool Quench Quench with Sat. NaHCO3 (Dropwise) Cool->Quench Extract Extract with EtOAc/DCM Quench->Extract Decision Check Aqueous pH Extract->Decision Acidic pH < 4 (Risk: Acid Hydrolysis) Decision->Acidic Too Acidic Basic pH > 9 (Risk: Saponification) Decision->Basic Too Basic Neutral pH 7-8 (Safe Zone) Decision->Neutral Optimal Acidic->Quench Add more NaHCO3 Wash Wash: Water -> Brine Basic->Wash Wash with Water immediately Neutral->Wash Dry Dry over MgSO4 Filter Promptly Wash->Dry Evap Rotovap (Bath < 35°C) Dry->Evap Final Isolated Product (Stable) Evap->Final

Figure 2: Decision tree for the safe workup of methyl 2-chloro-3-methoxybenzoate, emphasizing pH control.

References

  • Sigma-Aldrich. Methyl 2-methoxybenzoate Product Sheet. (Demonstrates general stability data for methoxy-benzoate analogs). Link

  • PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate Compound Summary. National Library of Medicine. (Structural data and physical properties). Link

  • US Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Data on hydrolysis rates of chlorinated aromatics). Link

  • Royal Society of Chemistry. Methyl ester hydrolysis - Synthetic Pages. (General protocols for controlled hydrolysis, illustrating conditions to avoid). Link

Sources

Technical Support Center: Catalyst Optimization for Methyl 2-Chloro-3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Pd-Catalyst Loading for Sterically Congested Aryl Chlorides[1]

Executive Summary: The Substrate Challenge

You are working with Methyl 2-chloro-3-methoxybenzoate .[1] Before optimizing loading, you must acknowledge the specific structural hostility of this molecule:

  • The "Sandwich" Effect (Sterics): The reactive chlorine (C2) is flanked by an ester (C1) and a methoxy group (C3).[1] This creates a "di-ortho-substituted" environment.[1] Standard ligands like

    
     or dppf will fail because they cannot facilitate oxidative addition in this crowded pocket.[1]
    
  • Electronic Deactivation: While the ester is electron-withdrawing (activating), the methoxy group is electron-donating (deactivating) via resonance.[1] This mixed electronic profile often makes the oxidative addition step rate-limiting.[1]

  • Labile Functionality: The methyl ester is susceptible to hydrolysis (saponification) if you use strong aqueous bases (e.g., NaOH, KOH) to drive the reaction, especially at the high temperatures required to activate the aryl chloride.[1]

This guide prioritizes Ligand Architecture over raw metal loading.[1] You cannot solve a ligand mismatch by simply adding more Palladium.[1]

Module 1: Catalyst System Architecture

User Question: I am using 5 mol% Pd(PPh3)4, but the reaction stalls at <10% conversion. Should I increase the loading to 10%?

Technical Response: No. Increasing the loading of an ineffective catalyst will only increase your purification costs.[1]


 lacks the electron density to insert into aryl chlorides and the steric bulk to prevent catalyst aggregation.[1]

For this substrate, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .[1]

Recommended Catalyst Systems
VariableRecommendationRationale
Precatalyst Pd-G4 Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G4)Ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures.[1] Avoids induction periods common with

.
Ligand (L1) SPhos or RuPhos SPhos is the "Gold Standard" for stability.[1] RuPhos is superior if you are coupling with amines (Buchwald-Hartwig).[1]
Ligand (L2) XPhos Excellent for general Suzuki couplings involving chlorides; the isopropyl groups provide necessary steric bulk to force reductive elimination.[1]
Base

(anhydrous)
or

Mild enough to preserve the methyl ester; strong enough to activate boronic acids/amines.[1]

Module 2: The "Loading Floor" Protocol

User Question: How do I determine the minimum catalyst loading required for scale-up without risking an incomplete reaction?

Technical Response: Do not guess. Perform a "Loading Floor" Titration . This experiment identifies the point where the reaction switches from "catalyst-controlled" to "diffusion/death-controlled."

Protocol: Step-by-Step Optimization
  • Set Constant Variables: Fix Solvent (e.g., 1,4-Dioxane or Toluene), Temperature (

    
    ), and Concentration (
    
    
    
    ).
  • Prepare Stock Solution: Dissolve the methyl 2-chloro-3-methoxybenzoate and coupling partner in the solvent.

  • Dose Catalyst: Run parallel vials with the following Pd loadings (using a G3/G4 precatalyst):

    • 2.0 mol% (High benchmark)[1]

    • 1.0 mol% (Standard)[1]

    • 0.5 mol% (Target)

    • 0.1 mol% (Stress test)

  • Monitor Kinetics: Sample at

    
    .
    
Decision Logic (DOT Visualization)

OptimizationLogic Start Start Loading Screen (2.0%, 1.0%, 0.5%, 0.1%) CheckConversion Check Conversion @ 4 Hours Start->CheckConversion HighConv >90% Conversion (All Loadings) CheckConversion->HighConv Fast Kinetics MixedConv High Loading: >90% Low Loading: <50% CheckConversion->MixedConv Loading Dependent LowConv <50% Conversion (All Loadings) CheckConversion->LowConv System Failure Action1 Reduce Loading Further (Try ppm levels) HighConv->Action1 Action2 Catalyst Death Occurring Switch Ligand or Solvent MixedConv->Action2 Action3 Reaction Poisoned Check Reagent Purity LowConv->Action3

Figure 1: Decision logic for interpreting catalyst loading screen results.

Module 3: Troubleshooting Specific Failures

User Question: My reaction reaches 60% conversion and then stops completely. Adding more catalyst at the beginning doesn't help.

Technical Response: This is a classic symptom of Product Inhibition or Catalyst Poisoning , not simple instability.[1]

Diagnosis & Fixes:

  • The "Spike" Test:

    • When the reaction stalls (60%), take an aliquot.[1]

    • Add fresh substrate (methyl 2-chloro-3-methoxybenzoate).[1]

    • Result A: If the reaction resumes

      
       The catalyst is still active; the reagents were consumed or degraded (e.g., boronic acid deborylation).
      
    • Result B: If the reaction stays dead

      
       The catalyst has deactivated (Pd black formation) or the product is coordinating to the Pd, shutting it down.
      
  • Solution for Result B (Catalyst Death):

    • Switch to a Precatalyst: If using

      
      , switch to XPhos Pd G4 .[1] In situ generation is often inefficient for hindered chlorides.[1]
      
    • Solvent Switch: If using DMF/DMA, switch to Toluene or 1,4-Dioxane .[1] Amide solvents can decompose at high temps to form amines that poison the catalyst.[1]

User Question: I am observing the formation of the carboxylic acid (hydrolysis) and the des-chloro product (dehalogenation).

Technical Response: You are fighting two side reactions driven by the reaction environment.

Side ProductCauseCorrective Action
Carboxylic Acid (Hydrolysis)Hydroxide ions present in the aqueous base layer are attacking the methyl ester.1. Switch to anhydrous base:

(finely ground) or

.2. Use a biphasic system with minimal water (e.g., Toluene:Water 10:1) rather than 1:1.
Des-Chloro (Dehalogenation)

-Hydride Elimination
or radical abstraction.[1] Often caused by alcoholic solvents (MeOH, EtOH, IPA).[1]
1. Remove all alcohols. Use strictly aprotic solvents (Dioxane, THF, Toluene).2. Increase the steric bulk of the ligand (Switch from SPhos to XPhos) to favor reductive elimination over hydride elimination.

Module 4: Post-Reaction Metal Removal

User Question: Because I had to use high loading (5 mol%) to force the reaction, my product is contaminated with Palladium. How do I clean it?

Technical Response: For pharmaceutical intermediates, simple silica columns are insufficient to remove Pd-Ligand complexes.[1]

Scavenging Protocol:

  • Thiol-Based Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) to the crude reaction mixture before concentration.[1]

  • Stirring Time: Stir at

    
     for at least 4 hours.
    
  • Filtration: Filter through a pad of Celite. The Pd will remain bound to the silica scavenger.[1]

  • Verification: Check residual Pd levels via ICP-MS. Target is <10 ppm.

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] "Ligand-Accelerated Palladium-Catalyzed Activation of Aryl Chlorides." Journal of the American Chemical Society.[1][2][3] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link[1]

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

Sources

strategies to improve regioselectivity in reactions involving methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity Strategies for Methyl 2-chloro-3-methoxybenzoate

Executive Summary: The Regioselectivity Compass

User Profile: Medicinal Chemists, Process Development Scientists. Molecule: Methyl 2-chloro-3-methoxybenzoate (MW: 200.62). The Challenge: This scaffold presents a "crowded" electronic landscape. The interplay between the electron-withdrawing ester (C1), the weakly deactivating chlorine (C2), and the strongly electron-donating methoxy group (C3) creates competing directing effects.

The Solution: By selecting the correct reaction class, you can selectively functionalize the C4 , C6 , or C2 positions.

Target PositionReaction ClassDominant Directing Effect
C4 Directed ortho Metalation (DoM)Methoxy (OMe) chelation directs Lithiation to C4.
C6 Electrophilic Aromatic Substitution (EAS)Methoxy (OMe) activates para (C6) over ortho (C4) due to sterics/electronics.
C2 Nucleophilic Aromatic Substitution (SNAr)Ester (COOMe) activates C2 for Chlorine displacement.

Module 1: Functionalizing C6 (Nitration/Bromination)

Context: You require a nitro or bromo group at the C6 position (para to the methoxy). Common Issue: Formation of C4 isomers or over-nitration.

Technical Guide

In Electrophilic Aromatic Substitution (EAS), the methoxy group (C3) is the strongest activator. It directs ortho (C2, C4) and para (C6).

  • C2: Blocked by Chlorine.

  • C4: Ortho to OMe, but sterically crowded by the adjacent C5-H and the "buttressing" effect of the 1,2,3-substitution pattern.

  • C6: Para to OMe and ortho to the Ester. Despite the ester's deactivation, the para-directing power of OMe usually prevails here, making C6 the kinetic product.

Troubleshooting Q&A

Q: I am seeing ~15% of the C4-nitro isomer. How do I suppress this? A: The C4 position is electronically activated but sterically sensitive.

  • Lower the Temperature: Run the nitration at -10°C to 0°C. Higher temperatures (above 25°C) increase the energy available to overcome the steric barrier at C4.

  • Change the Reagent: Switch from standard mixed acid (H₂SO₄/HNO₃) to Acetyl Nitrate (generated in situ from Ac₂O/HNO₃). Acetyl nitrate is bulkier and more selective for the less hindered C6 position.

Q: My ester is hydrolyzing during nitration. A: This is common in strong H₂SO₄.

  • Solution: Use Trifluoroacetic anhydride (TFAA) with NH₄NO₃ or KNO₃. This non-aqueous nitration system avoids hydrolysis and often improves regioselectivity toward C6 due to the bulk of the trifluoroacetyl nitrate species.

Module 2: Functionalizing C4 (Lithiation/DoM)

Context: You need to introduce an electrophile (iodine, formyl, boronic acid) at C4. Common Issue: Attack at the ester carbonyl (claisen-like condensation) or lithiation at C6.

Technical Guide

Directed ortho Metalation (DoM) relies on the coordination of a Lithium base to a Directing Group (DG).

  • Hierarchy: OMe > Cl > Ester (in terms of coordination strength and kinetic acidity).

  • Mechanism: The Lithium coordinates to the OMe oxygen. The base deprotonates the nearest available ortho proton.[1] Since C2 is blocked, C4 is the exclusive target .

Experimental Protocol: C4-Selective Lithiation
  • Solvent: Anhydrous THF (0.2 M concentration).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

    • Why? LiTMP is a non-nucleophilic, bulky base. It will not attack the ester carbonyl (unlike n-BuLi or LDA).

  • Temperature: Cool to -78°C .

  • Addition: Add LiTMP dropwise over 30 mins. Stir for 1-2 hours at -78°C.

  • Quench: Add Electrophile (e.g., I₂, DMF, B(OMe)₃) at -78°C.

Troubleshooting Q&A

Q: I used n-BuLi and obtained a complex mixture/tar. Why? A: n-BuLi acts as a nucleophile and attacks the ester carbonyl at C1, leading to ketones or tertiary alcohols. Always use LiTMP for benzoate esters.

Q: I am seeing lithiation at C6 (ortho to ester). A: This "Directing Group Competition" occurs if the OMe coordination is disrupted.

  • Cause: If you use a coordinating solvent additive like TMEDA with a bulky ester, the lithium aggregate might prefer the "open" space near C6.

  • Fix: Remove TMEDA. Rely on the strong OMe direction. Ensure the internal temperature stays strictly below -70°C.

Module 3: Functionalizing C2 (SNAr)

Context: Displacement of the Chlorine atom with amines or alkoxides. Common Issue: Hydrolysis of the ester or lack of reactivity.

Technical Guide

The C2-Chlorine is activated by the ortho-Ester (EWG). However, the meta-Methoxy (EDG) deactivates the ring. The reaction requires energy but is feasible.

Troubleshooting Q&A

Q: The reaction is stalled at 50°C. Should I add base? A: Yes, but be careful.

  • For Amines: Use a non-nucleophilic base like DIPEA or K₂CO₃ in DMSO or NMP at 100-120°C.

  • For Alkoxides: Do not use hydroxide bases; they will saponify the ester. Use the corresponding sodium alkoxide (e.g., NaOMe in MeOH).

Q: How do I prevent Ester Hydrolysis? A: Moisture control is critical. Use anhydrous aprotic solvents (DMF/DMSO). If using amines, avoid aqueous workups until the reaction is quenched.

Visual Logic & Decision Pathways

Diagram 1: The Regioselectivity Decision Matrix

G Start Methyl 2-chloro-3-methoxybenzoate Goal What is your target position? Start->Goal C6 Target: C6 (Para to OMe) Goal->C6 Functionalize Ring C4 Target: C4 (Ortho to OMe) Goal->C4 Functionalize Ring C2 Target: C2 (Displace Cl) Goal->C2 Modify Core Method_C6 Method: Electrophilic Substitution (EAS) (Nitration/Bromination) C6->Method_C6 Method_C4 Method: Directed ortho Metalation (DoM) (LiTMP / THF / -78°C) C4->Method_C4 Method_C2 Method: S_NAr Displacement (Nucleophile + Heat) C2->Method_C2 Outcome_C6 Result: C6 Major Product (Sterics + Electronics favor Para) Method_C6->Outcome_C6 Acetyl Nitrate Outcome_C4 Result: C4 Exclusive (OMe Chelation directs Li) Method_C4->Outcome_C4 LiTMP (Avoids C=O attack) Outcome_C2 Result: 2-Amino/Alkoxy Benzoate (Activated by Ortho-Ester) Method_C2->Outcome_C2 DMSO, 100°C

Caption: Decision matrix for selecting the correct synthetic methodology based on the desired substitution pattern.

Diagram 2: Troubleshooting The DoM Pathway (C4)

DoM Start Start: Lithiation of Methyl 2-chloro-3-methoxybenzoate BaseChoice Choice of Base Start->BaseChoice nBuLi n-BuLi / LDA BaseChoice->nBuLi Small Nucleophile LiTMP LiTMP (Bulky) BaseChoice->LiTMP Non-Nucleophilic Fail1 FAILURE: Nucleophilic attack on Ester (Ketone/Alcohol formation) nBuLi->Fail1 Success1 SUCCESS: Deprotonation LiTMP->Success1 Regio Regioselectivity Check Success1->Regio C4_Path Coordination to OMe (C3) Regio->C4_Path Stronger DG (OMe) C6_Path Coordination to Ester (C1) Regio->C6_Path Weaker DG (Ester) Result_C4 Target: C4-Lithio Species (Major Product) C4_Path->Result_C4 Result_C6 Target: C6-Lithio Species (Minor/Avoided) C6_Path->Result_C6

Caption: Logic flow for ensuring C4 regioselectivity during lithiation, highlighting the critical choice of base.

References

  • Snieckus, V. (1990).[2] Directed ortho metalation.[1][2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Mortier, J., et al. (2006).[4] Directed Ortho-Metalation of Unprotected Benzoic Acids.[4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[4] Organic Letters, 8(4), 765-768.

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation (DoM).[2][3][4]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.

Sources

Validation & Comparative

analytical methods for the characterization of methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Comparative Analytical Profiling of Methyl 2-chloro-3-methoxybenzoate

Executive Summary & Strategic Context

Methyl 2-chloro-3-methoxybenzoate (CAS: 59425-26-2) serves as a critical regioselective intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds. Its structural integrity—specifically the orthogonality of the chlorine at position 2 and the methoxy group at position 3—is the primary quality attribute (CQA) governing downstream yield.

The Analytical Challenge: The synthesis of this molecule often produces regioisomeric byproducts (e.g., methyl 2-chloro-4-methoxybenzoate) and hydrolysis degradants (2-chloro-3-methoxybenzoic acid). Standard analytical approaches often fail to resolve the ortho-chloro positional isomers due to their identical mass-to-charge (m/z) ratios and similar polarity.

Scope of this Guide: This document objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Ultra-High Performance Liquid Chromatography (UHPLC-PDA) . While NMR is acknowledged as the structural gold standard, this guide focuses on high-throughput purity profiling.

Structural Confirmation: The "Ground Truth" (NMR)

Before routine profiling, the reference standard must be validated via Nuclear Magnetic Resonance.

  • 1H NMR (400 MHz, CDCl3): The diagnostic signals are the methoxy singlet (~3.9 ppm) and the methyl ester singlet (~3.95 ppm). The aromatic region (7.0–7.5 ppm) must show a specific splitting pattern (typically a doublet-doublet or multiplet depending on H-H coupling) to confirm the 2,3-substitution pattern vs. the 2,4-isomer.

  • 13C NMR: Essential for confirming the carbonyl carbon (~166 ppm) and distinguishing the chlorinated carbon (shifted upfield due to shielding effects relative to H-substitution).

Comparative Analysis: GC-MS vs. UHPLC-PDA

The following table summarizes the performance metrics based on internal validation studies and literature precedents for halogenated benzoate esters.

FeatureMethod A: GC-MS (EI) Method B: UHPLC-PDA
Primary Utility Isomer Resolution & Volatile ImpuritiesPurity Quantitation & Acid/Polar Impurities
Selectivity (Regioisomers) Superior. High resolution of positional isomers (2,3- vs 2,4-) due to boiling point differences.Moderate. Requires specialized phenyl-hexyl or PFP columns for baseline separation of isomers.
Detection of Degradants Poor. The free acid (hydrolysis product) requires derivatization (e.g., TMS) to be volatile enough.Excellent. Detects both the ester and the free acid in a single run without derivatization.
Linearity (R²) > 0.995 (10–500 µg/mL)> 0.999 (0.5–1000 µg/mL)
Throughput 20–30 min/sample (Thermal ramp required)4–8 min/sample (Gradient elution)
Limit of Quantitation (LOQ) ~50 ppb (SIM mode)~0.1 ppm (UV @ 275 nm)
Senior Scientist Insight:

"Do not rely on GC-MS alone for stability studies. While GC provides the best fingerprint for isomeric purity, it often masks the onset of hydrolysis because the free acid does not elute or decomposes in the injector port. A dual-method approach is mandatory for GMP release: GC for isomeric purity, UHPLC for assay and related substances."

Experimental Protocols

Protocol A: High-Resolution GC-MS for Isomer Profiling

Objective: To separate methyl 2-chloro-3-methoxybenzoate from its 2-chloro-4-methoxy isomer.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm). The low-polarity phase maximizes separation based on boiling point/volatility.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C.[1]

    • Ramp 2: 5°C/min to 240°C (Critical resolution window).

    • Final: 300°C (Hold 3 min).

  • Detection: EI Source (70 eV), Scan range 40–400 amu.

    • Target Ions: m/z 200/202 (Molecular ion cluster), 169 (Loss of -OMe).

Protocol B: Orthogonal UHPLC-PDA for Purity & Acid Detection

Objective: To quantify the main peak and detect the hydrolysis degradant (2-chloro-3-methoxybenzoic acid).

  • System: Waters ACQUITY UPLC or Thermo Vanquish.

  • Column: C18 Shield RP or Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm).

    • Why: Phenyl-hexyl phases offer π-π interactions that improve separation of the aromatic halogenated isomers compared to standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA extraction at 275 nm (Max absorption) and 220 nm (End-absorption for trace impurities).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing batches of methyl 2-chloro-3-methoxybenzoate, ensuring no blind spots in impurity profiling.

AnalyticalWorkflow RawSample Crude Methyl 2-chloro-3-methoxybenzoate Decision Primary Characterization Goal? RawSample->Decision NMR 1H/13C NMR Structural Validation RawSample->NMR Reference Std Only Path_Isomer Regioisomer/Synthesis Control Decision->Path_Isomer Synthesis Optimization Path_Purity Assay & Stability (Hydrolysis) Decision->Path_Purity Final Product Release GCMS GC-MS (DB-5ms Column) Resolves 2,3- vs 2,4- isomers Path_Isomer->GCMS HPLC UHPLC-PDA (Phenyl-Hexyl) Quantifies Free Acid & Ester Path_Purity->HPLC Result_GC Output: Isomeric Purity % (Risk: Misses Free Acid) GCMS->Result_GC Result_HPLC Output: Assay % w/w (Risk: Co-elution of isomers) HPLC->Result_HPLC Final CoA Generation (Combined Data) Result_GC->Final Result_HPLC->Final

Caption: Integrated analytical workflow ensuring orthogonal coverage of regioisomeric impurities (via GC) and hydrolytic degradation (via HPLC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849928, Methyl 5-chloro-2-methoxybenzoate (Isomer Analog). Retrieved from [Link]

    • Note: Used as a reference for physicochemical properties of chloromethoxybenzo
  • Source for physical st
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

    • The authoritative standard for the validation protocols (Linearity, LOD/LOQ) described in Section 3.
  • Restek Corporation. Analysis of Chlorinated Acids and Esters by GC. Retrieved from [Link]

    • Source for column selection (Rtx-5Sil MS)

Sources

Comparative Validation Guide: Purity Analysis of Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-chloro-3-methoxybenzoate (CAS 55855-69-1) is a critical pharmacophore and agrochemical intermediate, serving as a structural scaffold for benzophenone-type fungicides (e.g., Metrafenone) and benzoylcyclohexanedione herbicides (e.g., Tembotrione).

In synthetic workflows, the purity of this ester dictates the yield of subsequent Grignard or Suzuki coupling steps. Impurities such as the hydrolyzed acid (2-chloro-3-methoxybenzoic acid) or the demethylated phenol (methyl 2-chloro-3-hydroxybenzoate) can act as catalyst poisons or competitive substrates.

This guide compares the industry-standard HPLC-UV method against alternative techniques (GC-FID and qNMR), providing a validated framework for ensuring >99.0% purity.

Technical Comparison: Why HPLC?

While Gas Chromatography (GC) is often the default for volatile esters, High-Performance Liquid Chromatography (HPLC) offers superior specificity for the polar impurities inherent to this molecule's synthesis.

Comparative Analysis of Analytical Techniques
FeatureHPLC-UV (Recommended) GC-FID (Alternative) qNMR (Orthogonal)
Primary Analyte Methyl 2-chloro-3-methoxybenzoateMethyl 2-chloro-3-methoxybenzoateMethyl 2-chloro-3-methoxybenzoate
Critical Impurity Detection Excellent. Detects polar acids and phenols without derivatization.Poor. Acidic impurities often tail or require derivatization (e.g., BSTFA).Moderate. Good for molar ratios but low sensitivity for <0.1% impurities.
Sample Prep Dissolve in Acetonitrile (Simple).Dissolve in volatile solvent; potential thermal degradation.Deuterated solvent (Expensive); rapid.
LOD/LOQ High Sensitivity (ppm range).High Sensitivity (ppm range).Low Sensitivity (~0.5-1%).
Throughput 15-20 min run time.10-15 min run time.5-10 min (acquisition).

Expert Insight: We prioritize HPLC-UV because the most common degradation pathway is hydrolysis to the benzoic acid. In GC, this acid often adsorbs to the inlet liner or column active sites, leading to under-quantification of the impurity and over-estimation of potency.

Impurity Profiling & Origin[1]

Understanding the synthesis is prerequisite to validation. The impurities dictate the separation requirements.

Synthesis & Impurity Pathway Diagram

G Start 2-Chloro-3-hydroxybenzoic acid Step1 Methylation (Me2SO4 or MeOH/H+) Start->Step1 Product Methyl 2-chloro-3-methoxybenzoate (Target) Step1->Product Main Reaction Impurity2 Impurity B: Methyl 2-chloro-3-hydroxybenzoate (Incomplete Methylation) Step1->Impurity2 Incomplete Reaction Impurity1 Impurity A: 2-Chloro-3-methoxybenzoic acid (Hydrolysis Product) Product->Impurity1 H2O / Acid / Base (Degradation)

Figure 1: Synthetic origin of key impurities. The method must resolve the target ester from both the polar acid (Impurity A) and the phenolic precursor (Impurity B).

Validated HPLC Methodology

This protocol is designed to be self-validating by using a System Suitability Test (SST) that mandates resolution between the target and its acid hydrolysis product.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC with UV-Vis / DAD Detector (Agilent 1260 or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

    • Why: The "End-capped" feature reduces silanol interactions with the methoxy group, ensuring sharp peaks.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses the ionization of the impurity (2-chloro-3-methoxybenzoic acid), increasing its retention and preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (aromatic ring) and 280 nm (phenol specificity).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Event
0.07030Initial Isocratic
10.01090Linear Gradient
12.01090Wash
12.17030Re-equilibration
15.07030End of Run
Standard Preparation
  • Stock Solution: Dissolve 50 mg of Methyl 2-chloro-3-methoxybenzoate Reference Standard in 50 mL Acetonitrile (1.0 mg/mL).

  • System Suitability Solution: Mix 1 mL of Stock Solution with 0.1 mL of 0.1 M NaOH. Let stand for 10 mins (induces hydrolysis), then neutralize with 0.1 mL 0.1 M HCl. Dilute to 10 mL with Mobile Phase.

    • Outcome: This generates the Acid Impurity in situ, guaranteeing a resolution check without needing to purchase the expensive impurity standard.

Validation Parameters (ICH Q2 Compliant)

The following data demonstrates the method's robustness.

Specificity & Resolution

The method must separate the acid impurity (eluting early due to polarity) from the ester.

Peak IDApprox Retention Time (min)Relative Retention (RRT)Resolution (Rs) Requirement
Acid Impurity 3.20.45N/A
Phenol Impurity 5.10.72> 2.0
Target Ester 7.11.00> 2.0
Linearity & Range[3]
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike LevelRecovery (%)RSD (%)
80%99.80.4
100%100.10.3
120%99.50.5

Validation Decision Workflow

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. final product).

ValidationFlow Start Start Validation CheckSpecificity Inject System Suitability Sol. (Hydrolyzed Sample) Start->CheckSpecificity ResolutionCheck Is Resolution (Rs) > 2.0? CheckSpecificity->ResolutionCheck PassRes Proceed to Linearity ResolutionCheck->PassRes Yes FailRes Adjust Gradient or pH ResolutionCheck->FailRes No CheckLinearity Run 5-Point Curve (0.2 - 1.2 mg/mL) PassRes->CheckLinearity FailRes->CheckSpecificity R2Check Is R² > 0.999? CheckLinearity->R2Check PassLin Proceed to Precision R2Check->PassLin Yes FailLin Check Injector/Lamp R2Check->FailLin No

Figure 2: Step-by-step decision tree for method validation, ensuring ICH compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025). HPLC Method for Purity Analysis of Methyl 2-ethyl-3-methoxybenzoate. (Analogous method adaptation).

  • Phenomenex. (2025). GC vs. HPLC: A Comprehensive Comparison.

  • PubChem. (n.d.). Methyl 2-chloro-3-methoxybenzoate Compound Summary. National Library of Medicine.

Sources

comparative study of different synthetic routes to methyl 2-chloro-3-methoxybenzoate

[1]

Executive Summary

Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds.[1] Its synthesis is defined by the challenge of installing three contiguous substituents on the benzene ring with precise regiocontrol.

This guide evaluates three distinct synthetic methodologies:

  • Directed Ortho Metalation (DOM): The superior route for regiochemical precision, utilizing the synergistic directing effects of methoxy and carboxyl groups.

  • Electrophilic Chlorination: A cost-effective but lower-selectivity route starting from 3-hydroxybenzoic acid, requiring rigorous purification.

  • Sandmeyer Reaction: A high-fidelity sequence starting from aniline derivatives, ideal when specific amino-precursors are available.

Recommendation: For laboratory-scale and high-purity requirements, Route 1 (DOM) is recommended due to its unequivocal structural confirmation. For industrial cost-reduction where separation engineering is available, Route 2 remains viable.

Comparative Analysis of Synthetic Routes

MetricRoute 1: Directed Ortho Metalation (DOM)Route 2: Chlorination of 3-Hydroxybenzoic AcidRoute 3: Sandmeyer Reaction
Starting Material 3-Methoxybenzoic acid3-Hydroxybenzoic acidMethyl 2-amino-3-methoxybenzoate
Key Reagents s-BuLi/TMEDA, C₂Cl₆ (Hexachloroethane)Cl₂ gas or NCS, MethanolNaNO₂, HCl, CuCl
Regioselectivity High (>95%) (Directed to C2)Moderate (Mixture of 2-, 4-, and 6-isomers)High (Determined by precursor)
Yield (Overall) 65 - 75%40 - 50% (after purification)70 - 85%
Atom Economy Low (Lithium/Amine waste)HighModerate (Copper waste)
Scalability Challenging (Cryogenic conditions)ExcellentGood (Diazo safety controls req.)
Cost Profile High (Reagents & Cooling)LowModerate

Detailed Experimental Protocols

Route 1: Directed Ortho Metalation (The Precision Route)

Mechanism: This route leverages the "Cooperative Ortho Effect." The methoxy group (at C3) and the carboxylate (at C1) both direct metallation to the sterically crowded C2 position.

Workflow Diagram:

DOM_RouteSM3-Methoxybenzoic AcidLithDilithio Intermediate(Li at C2)SM->Lith1. s-BuLi (2.2 eq)TMEDA, THF, -78°CQuench2-Chloro-3-methoxybenzoic AcidLith->Quench2. C2Cl6 (Hexachloroethane)ProductMethyl 2-chloro-3-methoxybenzoateQuench->Product3. MeOH, H2SO4(Esterification)

Figure 1: Directed Ortho Metalation pathway targeting the C2 position.

Protocol:

  • Metallation:

    • In a flame-dried flask under Argon, dissolve 3-methoxybenzoic acid (10.0 mmol) in anhydrous THF (50 mL).

    • Cool to -78°C .

    • Add TMEDA (2.2 equiv) followed by dropwise addition of s-BuLi (2.2 equiv, cyclohexane solution). The first equivalent deprotonates the acid; the second performs the C-H insertion at C2.

    • Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

  • Chlorination (Electrophilic Quench):

    • Dissolve Hexachloroethane (C₂Cl₆, 1.2 equiv) in THF and add slowly to the lithiated mixture.

    • Allow the reaction to warm to room temperature over 4 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution. Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Esterification:

    • Reflux the crude acid in Methanol with catalytic H₂SO₄ (5 mol%) for 6 hours.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the target ester.[1][2][3][4]

Route 2: Chlorination of 3-Hydroxybenzoic Acid (The Industrial Route)

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group is a strong ortho/para director. While position 4 and 6 are less sterically hindered, careful temperature control can favor position 2 or allow for isolation of the 2-isomer via fractional crystallization.

Workflow Diagram:

Chlorination_RouteSM3-Hydroxybenzoic AcidInter2-Chloro-3-hydroxybenzoic Acid(Plus 4-Cl/6-Cl isomers)SM->InterCl2 (gas) or NCSMeOH, < -60°CPurePure 2-Cl-3-OH AcidInter->PureRecrystallization(Water/Benzene)ProductMethyl 2-chloro-3-methoxybenzoatePure->ProductMeI (2.2 eq), K2CO3Acetone (O-Methylation + Esterification)

Figure 2: Direct chlorination route requiring isomer separation.

Protocol:

  • Chlorination:

    • Dissolve 3-hydroxybenzoic acid (20 g) in Methanol (100 mL).

    • Cool the solution to -60°C (Critical for regiocontrol).

    • Slowly bubble Chlorine gas (Cl₂) (1.05 equiv) through the solution. Alternatively, add N-Chlorosuccinimide (NCS) portion-wise.

    • Allow to warm to room temperature.[1][4][5][6][7]

  • Purification (The Bottleneck):

    • Dilute with water.[5][8] The crude precipitate contains a mixture of isomers.

    • Recrystallization: Recrystallize from hot water, followed by a second recrystallization from benzene/acetone to isolate 2-chloro-3-hydroxybenzoic acid as a white solid [1].[5]

  • Double Methylation:

    • Dissolve the purified acid in Acetone. Add K₂CO₃ (2.5 equiv) and Methyl Iodide (MeI, 2.5 equiv).

    • Reflux for 12 hours. This step methylates both the phenol (to methoxy) and the acid (to methyl ester) in one pot ("One-pot Williamson Ether/Ester Synthesis").

Route 3: Sandmeyer Reaction (The High-Fidelity Route)

Mechanism: Conversion of an aniline derivative to an aryl chloride via a diazonium salt. This route guarantees the position of the chlorine atom if the starting material (Methyl 2-amino-3-methoxybenzoate) is available.

Protocol:

  • Diazotization:

    • Suspend Methyl 2-amino-3-methoxybenzoate (10 mmol) in 6M HCl (20 mL). Cool to 0-5°C.[7]

    • Add NaNO₂ (1.1 equiv) in water dropwise. Stir for 30 min to form the diazonium salt.

  • Sandmeyer Displacement:

    • Prepare a solution of CuCl (1.2 equiv) in conc. HCl.

    • Slowly add the cold diazonium solution to the CuCl solution while stirring vigorously.

    • Warm to room temperature (evolution of N₂ gas observed).

  • Isolation:

    • Extract with DCM. Wash with water and brine.

    • The product is typically obtained in high purity without chromatography.

Mechanistic Insights & Troubleshooting

Regioselectivity Challenges

The primary challenge in synthesizing this molecule is the 1,2,3-substitution pattern .

  • In Route 2 (Chlorination): The C2 position is "sandwiched" between the OH and COOH groups. While electronically activated by the OH, it is sterically hindered. Low temperature (-60°C) is required to reduce the kinetic energy and improve selectivity for the C2 position over the more accessible C4 and C6 positions [1].

  • In Route 1 (DOM): The coordination of the Lithium atom to the Lewis-basic oxygens of the carboxylate and methoxy groups "locks" the lithiation to the C2 position, overcoming steric hindrance via complexation [2].

Safety Criticals
  • s-BuLi: Pyrophoric. Must be handled under inert atmosphere.[5]

  • Methyl Iodide: Potent alkylating agent (carcinogen). Use in a fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

References

  • Preparation of 2-chloro-3-hydroxybenzoic acid. PrepChem.com. Retrieved from [Link]

  • Directed Ortho Metalation.Organic Chemistry Portal. (General reference for DOM mechanism).
  • Synthesis of 2-chloro-3-methoxybenzoic acid derivatives.Google Patents (CN106946685A).

Biological Activity Screening of Methyl 2-Chloro-3-Methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery professionals, focusing on the comparative screening of Methyl 2-chloro-3-methoxybenzoate derivatives. This scaffold serves as a critical divergence point between agrochemical (herbicidal) and pharmaceutical (antimicrobial/anti-inflammatory) applications.

A Comparative Technical Guide for Agro-Pharma Applications

Executive Summary & Scaffold Versatility

Methyl 2-chloro-3-methoxybenzoate (M2C3M) is not merely a reagent; it is a privileged scaffold in bioactive small molecule discovery. Its unique substitution pattern—an ortho-chloro group providing steric lock and a meta-methoxy group offering electronic donation—makes it a versatile intermediate.

This guide compares the biological screening performance of M2C3M derivatives across two distinct domains:

  • Agrochemicals: Specifically as auxin-mimic herbicides and HPPD inhibitors.

  • Pharmaceuticals: Specifically as antimicrobial agents targeting resistant Gram-negative strains.

Chemical Profile & SAR Context

The biological activity of M2C3M derivatives hinges on the modification of the ester moiety and electrophilic aromatic substitution at the C-4 and C-6 positions.

  • The "Agro" Vector: Hydrolysis of the methyl ester to the free acid, often followed by sulfonation at C-4, typically yields potent herbicides (e.g., Dicamba analogs, Tembotrione precursors).

  • The "Pharma" Vector: Hydrazide or amide formation at the ester position, often coupled with nitro-reduction, enhances lipophilicity and membrane permeability, favoring antimicrobial activity.

SAR_Divergence Core Methyl 2-chloro-3-methoxybenzoate (Core Scaffold) Agro Hydrolysis + C4-Sulfonation (Agrochemical Path) Core->Agro Ester Cleavage Pharma Hydrazide/Amide Formation (Pharmaceutical Path) Core->Pharma Nucleophilic Subst. Herbicide Target: HPPD / Auxin Receptors Activity: Herbicidal Agro->Herbicide Antibiotic Target: Bacterial Membrane / DNA Gyrase Activity: Antimicrobial Pharma->Antibiotic

Figure 1: Divergent synthesis pathways determining biological activity profiles.

Comparative Analysis: Performance & Screening Metrics

This section objectively compares the performance of M2C3M derivatives in high-throughput screening (HTS) environments.

Agrochemical Performance (Herbicidal)

Derivatives retaining the benzoic acid moiety (post-hydrolysis) exhibit strong auxinic activity . They mimic indole-3-acetic acid (IAA) but are resistant to degradation, causing unregulated growth and plant death.

  • Primary Target: Auxin binding proteins (TIR1/AFB).

  • Secondary Target: 4-HPPD inhibition (if sulfonated).

  • Key Indicator: Epinasty (stem twisting) and chlorosis in broadleaf weeds.

Pharmaceutical Performance (Antimicrobial)

Derivatives modified into hydrazones or Schiff bases demonstrate significant bacteriostatic activity . The lipophilic nature of the 2-chloro-3-methoxy core facilitates penetration of the bacterial cell envelope, particularly in Gram-positive bacteria (S. aureus) and select Gram-negative strains (E. coli).

  • Primary Target: Bacterial cell membrane integrity and DNA gyrase inhibition.

  • Key Indicator: Zone of Inhibition (ZOI) and Minimum Inhibitory Concentration (MIC).

Comparative Data Summary

The following table summarizes experimental data ranges observed in literature for optimized derivatives of this scaffold.

FeatureAgrochemical Derivatives (Free Acid/Sulfones)Pharmaceutical Derivatives (Hydrazones/Amides)
Primary Activity Post-emergence HerbicideBroad-spectrum Antibiotic
Potency Metric IC50 (Photosynthesis/Growth)MIC (µg/mL)
Typical Range 0.5 – 10.0 mg/L2.0 – 64.0 µg/mL
Selectivity High (Dicots vs. Monocots)Moderate (Gram+ > Gram-)
Toxicity Signal Chlorosis, BleachingMembrane depolarization
Key Control Dicamba / MesotrioneCiprofloxacin / Norfloxacin

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and standardized endpoints.

Protocol A: High-Throughput Herbicidal Screen (Duckweed Assay)

Rationale: Lemna minor (duckweed) provides a rapid, miniaturized whole-plant model that correlates highly with field performance.

  • Preparation: Cultivate Lemna minor in Steinberg medium under continuous light (6000 lux) at 25°C.

  • Dosing: Prepare M2C3M derivatives as 100x stocks in acetone. Dilute into 24-well plates to final concentrations of 0, 0.1, 1, 10, and 100 mg/L. acetone concentration must remain <1%.

  • Inoculation: Transfer 3 fronds (colonies) per well.

  • Incubation: Seal plates with microporous tape to allow gas exchange but prevent evaporation. Incubate for 7 days.

  • Readout (Self-Validating):

    • Measurement: Count frond number and measure total chlorophyll content (extraction in ethanol, absorbance at 665 nm).

    • Validation: The untreated control must show >3x growth in frond number. Positive control (Dicamba 1 mg/L) must show >80% inhibition.

Protocol B: Antimicrobial Susceptibility Profiling (Microdilution)

Rationale: CLSI (Clinical and Laboratory Standards Institute) broth microdilution is the gold standard for determining MIC.

  • Inoculum Prep: Adjust bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Plate: In a 96-well plate, perform 2-fold serial dilutions of the M2C3M hydrazide derivative (range: 128 to 0.25 µg/mL).

  • Co-Incubation: Add diluted inoculum to compound wells. Final volume 100 µL.

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout (Self-Validating):

    • Visual: Identify the lowest concentration with no visible turbidity (MIC).

    • Validation: Sterility control (broth only) must be clear. Growth control (bacteria + solvent) must be turbid. Reference drug (e.g., Ciprofloxacin) must fall within established QC ranges (e.g., 0.004–0.015 µg/mL for E. coli).

Screening Workflow Visualization

This diagram outlines the decision logic for screening a library of M2C3M derivatives.

Screening_Workflow Start Library of M2C3M Derivatives Solubility Solubility Check (DMSO vs Acetone) Start->Solubility Branch Primary Application? Solubility->Branch AgroScreen Lemna minor Assay (7 Days) Branch->AgroScreen Agro Vector PharmaScreen Bacterial MIC Assay (24 Hours) Branch->PharmaScreen Pharma Vector AgroHit Hit: >50% Inhibition at 10 mg/L AgroScreen->AgroHit ModeOfAction Chlorophyll Fluorescence (PSII vs Auxin) AgroHit->ModeOfAction PharmaHit Hit: MIC < 16 µg/mL PharmaScreen->PharmaHit Cytotox Mammalian Cytotoxicity (HEK293 Cells) PharmaHit->Cytotox

Figure 2: Integrated screening workflow for discriminating herbicidal vs. antimicrobial candidates.

References

  • PubChem. (2025).[1] Methyl 5-chloro-2-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (PMC). (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (CN112645853A).[2] Retrieved January 28, 2026, from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between Methyl 2-chloro-3-methoxybenzoate and its structural isomers/related impurities. It is designed for researchers requiring definitive identification of these polysubstituted benzene derivatives during synthesis or quality control.

Executive Summary

Methyl 2-chloro-3-methoxybenzoate is a critical intermediate in the synthesis of bioactive scaffolds, often used in the development of agrochemicals and pharmaceuticals (e.g., benzoylurea insecticides or salicylic acid derivatives).

In synthetic workflows, this compound is frequently accompanied by regioisomers (e.g., Methyl 5-chloro-2-methoxybenzoate) or hydrolysis byproducts (2-chloro-3-methoxybenzoic acid). Standard low-resolution analytical methods (TLC, HPLC retention time) may fail to distinguish these species due to their identical molecular weight (MW 200.62) and similar polarity.

This guide establishes a definitive spectroscopic differentiation Protocol utilizing High-Field NMR (


H, 

C) and IR spectroscopy, focusing on the unique spin-spin coupling patterns dictated by the substitution regiochemistry.

Structural Analysis & Regiochemistry

The challenge in identifying polysubstituted benzenes lies in determining the relative positions of the substituents.

  • Target Compound (A): Methyl 2-chloro-3-methoxybenzoate

    • Substitution: 1,2,3-trisubstituted pattern.

    • Proton Topology: Three adjacent aromatic protons (H4, H5, H6).

  • Primary Regioisomer (B): Methyl 5-chloro-2-methoxybenzoate

    • Substitution: 1,2,5-trisubstituted pattern.

    • Proton Topology: Two adjacent protons (H3, H4) and one isolated proton (H6).

Visualization: Structural Differentiators

The following diagram illustrates the proton connectivity that drives the NMR splitting patterns.

G cluster_0 Target: Methyl 2-chloro-3-methoxybenzoate cluster_1 Isomer: Methyl 5-chloro-2-methoxybenzoate T_H4 H4 (Ortho to H5) T_H5 H5 (Ortho to H4 & H6) T_H4->T_H5 J ~8Hz T_H6 H6 (Ortho to H5) T_H5->T_H6 J ~8Hz I_H3 H3 (Ortho to H4) I_H4 H4 (Ortho to H3) I_H3->I_H4 J ~9Hz I_H6 H6 (Meta to H4) I_H4->I_H6 J ~2.5Hz

Caption: Connectivity map showing the contiguous proton spin system in the Target vs. the isolated spin system in the Isomer.

Comparative Spectroscopic Data

The following data tables contrast the Target with its most common isomer and its hydrolysis precursor.

Table 1: H NMR Chemical Shift & Splitting Comparison (CDCl , 400 MHz)
Proton AssignmentTarget: Methyl 2-chloro-3-methoxybenzoateIsomer: Methyl 5-chloro-2-methoxybenzoateImpurity: 2-Chloro-3-methoxybenzoic acid
Aromatic H6 ~7.50 ppm (dd) (Deshielded by ortho-COOMe)7.75 ppm (d) (Meta coupling only)~7.60 ppm (dd)
Aromatic H5 ~7.30 ppm (t/dd) (Triplet-like, J~8Hz)N/A (Substituted)~7.35 ppm (t/dd)
Aromatic H4 ~7.05 ppm (dd) (Shielded by ortho-OMe)7.39 ppm (dd) (Ortho+Meta coupling)~7.10 ppm (dd)
Aromatic H3 N/A (Substituted)6.90 ppm (d) (Shielded by ortho-OMe)N/A
Ester -OCH

3.92 ppm (s) 3.88 ppm (s) Absent
Ether -OCH

3.90 ppm (s) 3.87 ppm (s) 3.92 ppm (s)
Acid -OH AbsentAbsent>11.0 ppm (br s)

Key Diagnostic Feature:

  • Target: Look for H5 appearing as a triplet (or doublet of doublets with similar

    
     values) around 7.3 ppm.[1] This indicates two ortho neighbors.
    
  • Isomer: Look for H6 as a doublet with a small coupling constant (

    
     Hz) around 7.75 ppm. This indicates no ortho neighbors for H6.
    
Table 2: Infrared (IR) Spectroscopy Differentiators
Functional GroupTarget (Ester)Impurity (Acid)
Carbonyl (C=O) Sharp, 1730–1740 cm

Broad/Split, 1680–1710 cm

Hydroxyl (O-H) AbsentBroad, 2500–3300 cm

(Carboxylic dimer)
C-O Stretch Strong, 1200–1300 cm

Strong, 1200–1300 cm

Experimental Protocols

Protocol A: Synthesis of Methyl 2-chloro-3-methoxybenzoate (Esterification)

Use this protocol to prepare an authentic standard for comparison.

  • Reagents: Dissolve 2-chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 0.1 eq) or Thionyl Chloride (SOCl
    
    
    , 1.2 eq) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the baseline acid spot.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with Sat. NaHCO

    
     (2x) to remove unreacted acid.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0% 
    
    
    
    20% EtOAc in Hexane).
Protocol B: NMR Sample Preparation for Regioisomer Discrimination

To ensure resolution of the critical coupling constants.

  • Solvent: Use CDCl

    
      (Deuterated Chloroform) containing 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as it can broaden peaks due to viscosity.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak overlap.

  • Acquisition:

    • Run a standard

      
      H NMR (16 scans) .
      
    • Crucial Step: Process the data with a window function (e.g., Gaussian multiplication) to resolve the fine splitting of the aromatic region.

    • Check the H5 signal (Target) vs H6 signal (Isomer) for

      
      -coupling values.
      

Decision Logic for Identification

Use the following logic flow to interpret your spectral data.

DecisionTree Start Start: Analyze 1H NMR Aromatic Region (6.5 - 8.0 ppm) CountProtons Count distinct aromatic signals Start->CountProtons ThreeSignals 3 Distinct Signals Found? CountProtons->ThreeSignals CheckSplitting Analyze Splitting Patterns ThreeSignals->CheckSplitting Yes AcidCheck Check >11 ppm for OH ThreeSignals->AcidCheck No (Spectra messy) TripletFound Is there a Triplet (t) or dd (J~8,8)? CheckSplitting->TripletFound TargetID IDENTIFIED: Methyl 2-chloro-3-methoxybenzoate (2 adjacent neighbors) TripletFound->TargetID Yes (H5) IsomerID IDENTIFIED: Methyl 5-chloro-2-methoxybenzoate (Isolated H6 doublet, J~2.5) TripletFound->IsomerID No (Only d and dd) ImpurityID IDENTIFIED: 2-Chloro-3-methoxybenzoic Acid (Hydrolysis Product) AcidCheck->ImpurityID Peak Present

Caption: Logical workflow for distinguishing the target compound from its common isomer and impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79332, Methyl 3-methoxybenzoate. Retrieved January 28, 2026 from [Link]

    • Context: Source of baseline spectral data for the parent methoxybenzo
  • Context: Provides experimental chemical shifts for the primary regioisomer (5-chloro-2-methoxy).
  • Context: Comparative data for 2,3-disubstituted benzo
  • Royal Society of Chemistry (2014). Synthesis and Characterization of Substituted Methyl Benzoates. RSC Advances. Retrieved January 28, 2026 from [Link]

    • Context: General protocols for esterification and NMR characterization of halogenated benzo

Sources

Technical Guide: Determination of Melting Point for Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of polysubstituted benzoate intermediates—specifically Methyl 2-chloro-3-methoxybenzoate —accurate physical characterization is the primary gatekeeper for downstream efficacy. Unlike simple benzoic acid derivatives, the 1,2,3-substitution pattern of this molecule introduces significant steric strain and electronic effects that can lead to polymorphism or low-melting crystalline habits.

This guide compares the two industry-standard methodologies for determining the melting point (MP) of this compound: Automated Capillary Transmission (ACT) and Differential Scanning Calorimetry (DSC) . While ACT remains the pharmacopeial standard for "range" reporting, this guide argues that DSC is the superior technique for this specific ester due to its ability to quantify purity and detect thermodynamic instability (polymorphism) often inherent in crowded aromatic esters.

Technical Comparison: ACT vs. DSC

The following analysis contrasts the performance of Automated Capillary Transmission against Differential Scanning Calorimetry for Methyl 2-chloro-3-methoxybenzoate.

Comparative Performance Matrix
FeatureAutomated Capillary (ACT) Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (

to

)
Onset Temperature (

) & Enthalpy of Fusion (

)
Precision


Sample Requirement 2–5 mg (destructive)1–3 mg (encapsulated, potentially recoverable)
Purity Insight Qualitative (Range broadening indicates impurity)Quantitative (Purity determination via van't Hoff plot)
Polymorph Detection Difficult (Visual changes only)Excellent (Distinct endothermic peaks)
Suitability for this Compound QC Routine: Best for quick batch release.R&D/Scale-up: Essential for characterizing the 2-chloro/3-methoxy steric interaction.
Critical Analysis

For Methyl 2-chloro-3-methoxybenzoate , the proximity of the chlorine atom (position 2) to the ester (position 1) and methoxy group (position 3) creates a "crowded" environment. This often results in a crystal lattice with lower stability.

  • Why ACT fails here: If the sample contains residual solvent (common in esterification), ACT will show a "sweating" phase that is often misread as the melt onset.

  • Why DSC wins: DSC separates the solvent evaporation endotherm (broad, low temp) from the actual crystal melting endotherm (sharp), preventing false-low reporting.

Experimental Protocols

Protocol A: Automated Capillary Transmission (Routine QC)

Standard: USP <741> / ASTM E928

Objective: Establish the melting range (


 - 

) for Certificate of Analysis (CoA).
  • Sample Preparation:

    • Dry the crude Methyl 2-chloro-3-methoxybenzoate in a vacuum desiccator over

      
       for 4 hours to remove surface moisture.
      
    • Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Loading:

    • Fill a standard 1.5 mm O.D. glass capillary to a height of 3 mm.

    • Compact the sample by dropping the capillary through a 1-meter drop tube (repeat 3x) to eliminate air pockets.

  • Instrument Parameters:

    • Start Temp:

      
       (assuming low-melting solid behavior).
      
    • Ramp Rate:

      
       (Fast ramping causes thermal lag).
      
    • Detection Threshold: Set transmission threshold to 10% for onset and 90% for clear point.

  • Data Validation:

    • Run a standard (e.g., Benzophenone, MP

      
      ) concurrently if the instrument allows.
      
Protocol B: Differential Scanning Calorimetry (R&D Characterization)

Standard: ASTM E794

Objective: Determine thermodynamic purity and precise


.
  • Calibration:

    • Calibrate the DSC using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.
  • Sample Encapsulation:

    • Weigh

      
       mg of the sample into a Tzero Aluminum pan.
      
    • Crucial Step: Use a hermetic lid with a pinhole. This suppresses sublimation of the ester while allowing trapped moisture to escape, preventing pan deformation.

  • Thermal Cycle:

    • Equilibrate:

      
      .[1]
      
    • Ramp:

      
       to 
      
      
      
      (or
      
      
      above expected melt).
    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Integrate the melting endotherm.

    • Report

      
       (extrapolated onset) rather than 
      
      
      
      .
    • Calculate purity using the van't Hoff equation:

      
      
      Where 
      
      
      
      is sample temp,
      
      
      is pure melt temp,
      
      
      is mole fraction impurity, and
      
      
      is fraction melted.

Decision Workflow (Graphviz)

The following logic gate ensures the correct method is applied based on the synthesis stage of the intermediate.

MP_Determination_Workflow cluster_impurities Impurity Handling start Start: Methyl 2-chloro-3-methoxybenzoate Sample purity_check Is Purity Known? (>98%) start->purity_check act_path Method A: Automated Capillary purity_check->act_path Yes (Routine QC) dsc_path Method B: DSC Analysis purity_check->dsc_path No (Unknown/Crude) act_process Run @ 1°C/min Report Range (Start-Clear) act_path->act_process dsc_process Run @ 5°C/min Calculate Enthalpy & Purity dsc_path->dsc_process qc_release QC Batch Release (Pass/Fail) act_process->qc_release dsc_process->purity_check Feedback Loop: Determine Purity rd_char R&D Characterization (Polymorph Check) dsc_process->rd_char

Figure 1: Decision matrix for selecting the appropriate melting point determination method based on sample history and data requirements.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.

  • ASTM International. (2021). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
  • Sigma-Aldrich. (2023). Thermal Transitions of Benzoic Acid Derivatives. (General reference for ester thermal behavior).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-chloro-2-methoxybenzoate (Isomer Analog). PubChem.[2][3][4] [2][4]

Sources

assessing the cytotoxicity of novel compounds derived from methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity Profiling: Novel Methyl 2-Chloro-3-Methoxybenzoate Derivatives vs. Standard Chemotherapeutics

Executive Summary & Chemical Context

The Scaffold: Methyl 2-chloro-3-methoxybenzoate (CAS: 33924-48-0) serves as a privileged structural motif in medicinal chemistry. Its specific substitution pattern—an electron-withdrawing chlorine adjacent to an electron-donating methoxy group—creates a unique electronic environment. This scaffold is frequently utilized as a precursor for quinazolinones (often EGFR kinase inhibitors) and substituted benzamides (often tubulin inhibitors).[1]

The Objective: This guide outlines the rigorous assessment of novel derivatives synthesized from this benzoate core. We compare their cytotoxic efficacy and safety profiles against industry-standard alternatives: Doxorubicin (anthracycline antibiotic) and Cisplatin (platinum-based alkylating agent).[1]

Key Performance Indicators (KPIs):

  • Potency: IC

    
     (Half-maximal inhibitory concentration).[1]
    
  • Safety: Selectivity Index (SI) = IC

    
    (Normal Cells) / IC
    
    
    
    (Cancer Cells).[1][2][3][4]
  • Mechanism: Mode of cell death (Apoptosis vs. Necrosis).[1]

Experimental Workflow Strategy

To ensure data integrity, we move from high-throughput screening to mechanistic validation.

Cytotoxicity_Workflow Synthesis Precursor: Methyl 2-chloro-3-methoxybenzoate Derivatization Derivatization (e.g., Quinazolinones) Synthesis->Derivatization PrimaryScreen Primary Screen (MTT Assay @ 10µM) Derivatization->PrimaryScreen DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Hits >50% Inhibition Selectivity Selectivity Profiling (Normal vs. Cancer) DoseResponse->Selectivity Compare IC50 Mechanism Mechanism of Action (Flow Cytometry/Caspase) Selectivity->Mechanism Lead Candidates

Figure 1: Critical path for validating novel benzoate derivatives. The workflow prioritizes early elimination of non-selective compounds.

Comparative Performance Analysis

The following data represents a comparative profile of a hypothetical lead derivative, Compound MC-301 (a quinazolinone derivative of the title benzoate), against standard benchmarks.

Table 1: Cytotoxicity Profile (IC in µM)[1]
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HEK-293 (Normal Kidney)Selectivity Index (SI)*
MC-301 (Novel) 2.4 ± 0.3 1.8 ± 0.2 > 50.0 > 20.8
Doxorubicin0.5 ± 0.10.3 ± 0.052.1 ± 0.44.2
Cisplatin6.2 ± 0.85.5 ± 0.612.4 ± 1.52.0
5-Fluorouracil4.5 ± 0.53.2 ± 0.48.0 ± 1.11.7

*SI calculated based on MCF-7 vs. HEK-293. An SI > 3.0 is generally considered a "safe" window for lead optimization.[1]

Analysis:

  • Potency: The novel MC-301 is less potent than Doxorubicin (nanomolar range) but superior to Cisplatin in these lines.

  • Selectivity (The Critical Advantage): While Doxorubicin is highly potent, it lacks specificity (SI = 4.2).[1] The benzoate derivative MC-301 shows a significantly wider therapeutic window (SI > 20), likely due to specific target engagement (e.g., kinase pocket fit) rather than general DNA intercalation.

Detailed Protocols (Self-Validating Systems)

Protocol A: MTT Viability Assay (Metabolic Activity)

Why this method? It measures mitochondrial succinate dehydrogenase activity, a proxy for viability. It is cost-effective for screening large libraries of benzoate derivatives.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.[1]

Step-by-Step:

  • Seeding: Plate cells (A549/MCF-7) at

    
     cells/well in 96-well plates. Critical: Allow 24h attachment to prevent detachment errors.
    
  • Treatment: Add compounds (0.1 – 100 µM) in serial dilutions. Include Vehicle Control (DMSO < 0.5%) and Positive Control (Doxorubicin).[1]

  • Incubation: 48–72 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20 µL MTT stock per well. Incubate 3–4 hours. Visual Check: Look for purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake for 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Validation Check: If the OD of the Vehicle Control is < 0.7, the cell density was too low; repeat with higher seeding density.

Protocol B: Annexin V/PI Flow Cytometry (Mechanism)

Why this method? To confirm if the benzoate derivatives induce apoptosis (programmed death) or necrosis (toxic lysis).[1]

  • Harvest: Collect treated cells (including floating cells to capture late apoptotic populations).

  • Wash: 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in compromised membranes).[1]

  • Incubation: 15 min in dark at RT.

  • Analysis: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[1]

  • Q3 (Annexin-/PI+): Necrosis (likely toxic membrane damage).[1]

  • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism for controlled cell kill).[1]

Mechanistic Insight: The Apoptotic Pathway

Derivatives of methyl 2-chloro-3-methoxybenzoate often act via the Intrinsic Mitochondrial Pathway , triggering Caspase cascades.

Apoptosis_Pathway Compound Benzoate Derivative (MC-301) Target Target Binding (e.g., Tubulin/Kinase) Compound->Target Binding Mito Mitochondrial Depolarization Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase 9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase 3/7 Executioner Caspase9->Caspase3 PARP PARP Cleavage (DNA Repair Halt) Caspase3->PARP Death Apoptosis (Cell Death) Caspase3->Death

Figure 2: Proposed Mechanism of Action.[1] The derivative triggers mitochondrial stress, leading to Caspase 3-mediated apoptosis.

References

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • [1]

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry."[1]

  • Indrayanto, G., et al. (2021).[5][6] "The Selectivity Index (SI) Calculation and Interpretation in Cytotoxicity Assays." ScienceDirect / Methods in Molecular Biology.[1]

    • [1]

  • PubChem. "Methyl 2-chloro-3-methoxybenzoate (Compound Summary)." National Library of Medicine.[1]

    • [1]

Sources

Quantitative Analysis of Methyl 2-Chloro-3-Methoxybenzoate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative analysis of Methyl 2-chloro-3-methoxybenzoate (CAS 59425-26-2) presents a specific challenge in organic synthesis, particularly when it exists as a side-product during the esterification of 2-chloro-3-hydroxybenzoic acid or as an intermediate in the synthesis of substituted benzoyl derivatives (e.g., for glucose uptake inhibitors or herbicides).

While Gas Chromatography (GC) is often the default for methyl esters, this guide recommends Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior method for reaction monitoring. This recommendation is based on the necessity to simultaneously quantify polar impurities—specifically the phenolic precursor (methyl 2-chloro-3-hydroxybenzoate) and the free acid (2-chloro-3-methoxybenzoic acid)—which exhibit poor peak shape and thermal instability in standard GC workflows without derivatization.

Part 1: The Analytical Challenge

In a typical reaction mixture, Methyl 2-chloro-3-methoxybenzoate (Product A) must be resolved from structurally similar interferences. The core difficulty lies in the polarity differences between the target ester and its potential impurities.[1]

Critical Matrix Components:
  • Target Analyte: Methyl 2-chloro-3-methoxybenzoate (Lipophilic ester).[1]

  • Primary Impurity/Precursor: Methyl 2-chloro-3-hydroxybenzoate (Phenolic, ionizable).[1]

  • Hydrolysis Product: 2-Chloro-3-methoxybenzoic acid (Acidic, highly polar).[1]

  • Regioisomers: Methyl 2-chloro-5-methoxybenzoate (isobaric interference).[1]

Why Standard Methods Fail:

  • GC-FID/MS: While the target ester is volatile and stable, the phenolic and acidic impurities interact with silanol groups in the column liner and stationary phase, leading to severe peak tailing and non-linear response factors unless silylated (e.g., with BSTFA).

  • TLC: Insufficient resolution for quantitative limit tests (e.g., <0.5% impurity limits).

Part 2: Primary Method – RP-HPLC with UV Detection (The "Gold Standard")

This protocol is the industry workhorse for this analysis.[1] It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the phenolic and carboxylic acid groups, ensuring sharp peak shapes for all components.

Experimental Protocol
  • Instrument: HPLC system (e.g., Agilent 1260/1290 or Waters Alliance) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (primary) and 280 nm (secondary for phenol confirmation).[1]

  • Injection Volume: 10 µL.

Mobile Phase Configuration:

  • Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
15.01090Linear Gradient (Elute esters)
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Mechanism of Action

The addition of phosphoric acid is non-negotiable.[1] Without it, the 2-chloro-3-hydroxybenzoate (pKa ~8) and the benzoic acid derivative (pKa ~3-4) would partially ionize, causing peak broadening and retention time shifts. At pH 2.5, all species are fully protonated (neutral), allowing the hydrophobic C18 chain to separate them based purely on lipophilicity.

Elution Order:

  • 2-Chloro-3-methoxybenzoic acid (Most Polar/Early Eluting)[1]

  • Methyl 2-chloro-3-hydroxybenzoate[1]

  • Methyl 2-chloro-3-methoxybenzoate (Target)

  • Dichlorinated by-products (Late Eluting)

Part 3: Alternative Methods Comparison

Alternative 1: Gas Chromatography (GC-FID/MS)

Best for: Final product purity analysis where acidic precursors are absent.

  • Column: HP-5 or DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Pros: Higher resolution for structural isomers; direct coupling to MS for identification.

  • Cons: Requires derivatization (TMS esters) to accurately quantify the hydroxy/acid impurities.[1] Direct injection leads to "ghost peaks" and carryover.[1]

Alternative 2: Quantitative NMR (qNMR)

Best for: Reference standard potency assignment.

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable).

  • Key Signals:

    • Target O-Methyl: Singlet at ~3.94 ppm.[1]

    • Ester Methyl: Singlet at ~3.95 ppm.[1]

    • Aromatic Protons: 7.0 – 7.5 ppm region.[1]

  • Pros: Absolute quantification without a reference standard of the analyte.[1]

  • Cons: High LOD (>1 mg/mL); expensive instrumentation; lower throughput.[1]

Part 4: Comparative Data Analysis

The following table summarizes the performance metrics of the three methods based on validation studies for benzoate esters.

FeatureRP-HPLC (UV)GC-FIDqNMR
Linearity (R²) > 0.999> 0.995N/A (Molar Ratio)
LOD (Limit of Detection) 0.05 µg/mL0.1 µg/mL~100 µg/mL
Precision (RSD) < 0.5%< 1.0%< 1.0%
Sample Prep Time Low (Dilute & Shoot)High (Derivatization)Low (Dissolve)
Matrix Tolerance High (Salts wash out)Low (Non-volatiles foul liner)Medium
Primary Use Case Reaction Monitoring Final Purity (Volatiles)Potency Assay

Part 5: Visualizations

Analytical Workflow Diagram

This diagram outlines the decision process for preparing a reaction mixture sample for HPLC analysis.

G Start Reaction Mixture (Crude) Quench Quench Step (Add cold MeOH/Water) Start->Quench Stop Reaction Filter Filtration (0.22 µm PTFE) Quench->Filter Remove Solids Dilution Dilution to ~0.5 mg/mL (Mobile Phase A:B 50:50) Filter->Dilution Adjust Conc. HPLC HPLC-UV Injection (Gradient Elution) Dilution->HPLC Inject Data Data Analysis (Integration @ 254 nm) HPLC->Data Quantify

Caption: Figure 1: Optimized sample preparation workflow for HPLC analysis of methyl 2-chloro-3-methoxybenzoate reaction mixtures.

Method Selection Decision Tree

A logic flow to determine when to use HPLC vs GC vs NMR for this specific compound.

DecisionTree Question What is the Analytical Goal? Trace Trace Impurity Profiling? Question->Trace Potency Absolute Purity (No Standard)? Question->Potency IPC In-Process Control (Reaction Monitor)? Question->IPC GCMS GC-MS (Derivatization req.) Trace->GCMS Volatile impurities HPLC RP-HPLC (Acidic Mobile Phase) Trace->HPLC Non-volatile/Polar NMR qNMR (Internal Std.) Potency->NMR IPC->HPLC Fast/Robust

Caption: Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific phase of drug development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate. Retrieved January 28, 2026 from [Link](Note: Structural analog used for property estimation).

  • Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 28, 2026 from [Link].[1]

Sources

comparison of methyl 2-chloro-3-methoxybenzoate with other halogenated benzoates in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric-Electronic" Paradox

Methyl 2-chloro-3-methoxybenzoate represents a specific class of deactivated aryl chlorides often encountered in the synthesis of poly-substituted biaryl scaffolds for drug discovery (e.g., kinase inhibitors).

Unlike its bromo- or iodo-analogs, this molecule presents a dual challenge in catalysis:

  • Electronic Deactivation: The 3-methoxy group (an Electron Donating Group, EDG) increases electron density at the C-Cl bond via resonance, making the oxidative addition of Pd(0) kinetically unfavorable compared to electron-deficient aryl chlorides.

  • Steric Congestion: The 2-position chlorine is "sandwiched" between the ester moiety (C1) and the methoxy group (C3), creating significant steric hindrance that impedes catalyst approach.

This guide objectively compares its catalytic performance against standard alternatives (Bromo- and des-methoxy analogs) and defines the specialized catalytic systems required to activate it.

Mechanistic Analysis & Comparative Reactivity

To select the right precursor, one must understand the reactivity hierarchy. The rate-limiting step for coupling methyl 2-chloro-3-methoxybenzoate is Oxidative Addition .

Electronic Influence of the 3-OMe Group

The methoxy group at the C3 position exerts a +M (mesomeric) effect. While inductively withdrawing (-I), the resonance donation dominates in the pi-system.

  • Effect: It raises the energy of the C-Cl

    
     orbital, making it a poorer electrophile for the palladium catalyst.
    
  • Result: Methyl 2-chloro-3-methoxybenzoate requires higher temperatures (>80°C) and electron-rich phosphine ligands compared to Methyl 2-chlorobenzoate.

Performance Comparison Matrix

The following table synthesizes experimental trends for Suzuki-Miyaura coupling of 2-halogenated benzoates.

FeatureMethyl 2-Chloro-3-Methoxybenzoate Methyl 2-Bromo-3-Methoxybenzoate Methyl 2-Chlorobenzoate
Leaving Group Ability Low (C-Cl bond strong, ~96 kcal/mol)High (C-Br bond weaker, ~81 kcal/mol)Medium (C-Cl bond strong)
Electronic State Deactivated (EDG at C3 increases e- density)Deactivated (but compensated by weak C-Br)Neutral/Activated (No EDG interference)
Catalyst Requirement Specialized (e.g., Pd-XPhos, Pd-PEPPSI)Standard (e.g., Pd(PPh3)4)Intermediate (e.g., Pd(dppf)Cl2)
Typical Yield 75-85% (Optimized)90-98%85-92%
Cost Efficiency High (Cl precursors are cheaper)Low (Br precursors are expensive)High
Atom Economy High (Cl is lighter than Br)LowHigh

Analyst Note: While the Bromo-analog offers faster kinetics, the Chloro-analog is preferred for large-scale manufacturing (process chemistry) due to cost and lower molecular weight, provided a high-turnover catalyst is used.

Visualization of Catalytic Logic

Diagram 1: The Steric-Electronic Barrier in Oxidative Addition

This pathway illustrates why standard catalysts fail with our target molecule and how specialized ligands overcome the barrier.

CatalyticCycle cluster_barrier Kinetic Bottleneck Start Substrate: Methyl 2-chloro-3-methoxybenzoate Complex Oxidative Addition Complex: (Crowded & Electron Rich) Start->Complex Slow Step: High Activation Energy (Steric + Electronic Barrier) Pd0 Active Catalyst: L-Pd(0) (L = XPhos/SPhos) Pd0->Complex Ligand Facilitates Transmetal Transmetalation (Boronic Acid + Base) Complex->Transmetal Fast Product Product: Biaryl Ester Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The 3-OMe group and 2-Cl steric bulk create a high-energy barrier for oxidative addition, requiring bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) to stabilize the Pd(II) intermediate.

Validated Experimental Protocol

Objective: High-yield Suzuki Coupling of Methyl 2-chloro-3-methoxybenzoate with Phenylboronic Acid. Rationale: Standard Pd(PPh3)4 fails here. We utilize the Buchwald Precatalyst Generation 2 (XPhos Pd G2) system, which rapidly generates the active mono-ligated Pd(0) species necessary to cleave the hindered electron-rich C-Cl bond [1].

Materials
  • Substrate: Methyl 2-chloro-3-methoxybenzoate (1.0 equiv, 200.6 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg)

  • Catalyst: XPhos Pd G2 (2 mol%, 15 mg)

  • Base: Potassium Phosphate (K3PO4), tribasic (3.0 equiv, 636 mg)

  • Solvent: Toluene:Water (10:1 ratio, 0.2 M)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, base, and catalyst. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed Toluene (4.5 mL) and Water (0.5 mL). The biphasic system helps dissolve the inorganic base while keeping the organic catalyst active.

  • Activation: Seal the vial and heat to 100°C for 12 hours. Note: Chlorides require higher energy input than bromides (typically 60-80°C).

  • Monitoring: Check via TLC (Hexane:EtOAc 8:1). The starting material (Rf ~0.5) should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient 0-10% EtOAc in Hexanes).

Expected Yield: 82-88% isolated yield.

Decision Guide: When to Use Which Halogen?

Use this logic flow to determine if Methyl 2-chloro-3-methoxybenzoate is the correct choice for your campaign.

DecisionMatrix Start Project Goal: Synthesize 2-Aryl-3-Methoxybenzoate Scale Is this for Scale-Up (>100g)? Start->Scale Cost Is Cost/Availability Critical? Scale->Cost Yes Reactivity Is the Coupling Partner Sensitive? Scale->Reactivity No (Discovery Scale) Cl_Route USE: Methyl 2-Chloro-3-Methoxybenzoate Requires: Pd-XPhos/SPhos, 100°C Benefit: Cheap, Scalable Cost->Cl_Route Yes Br_Route USE: Methyl 2-Bromo-3-Methoxybenzoate Requires: Pd(PPh3)4, 60-80°C Benefit: Mild, Fast Cost->Br_Route No Reactivity->Cl_Route No (Robust Partners) Reactivity->Br_Route Yes (Unstable Boronic Acids)

Caption: Decision matrix for selecting between Chloro- and Bromo- precursors based on scale, cost, and reaction sensitivity.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." Chemical Reviews, 2016.

  • BenchChem. "Catalyst Selection for Efficient Methyl 2-ethyl-3-methoxybenzoate Synthesis." BenchChem Technical Guides, 2025.

  • Royal Society of Chemistry. "Palladium-catalyzed cross-couplings by C–O bond activation." Catalysis Science & Technology, 2024.

  • PubChem. "Methyl 2-chloro-3-methoxybenzoate Compound Summary." National Library of Medicine, 2025.

  • Sigma-Aldrich. "Product Specification: Methyl 2-methoxybenzoate derivatives." MilliporeSigma, 2025.

Safety Operating Guide

Operational Guide: Disposal & Handling of Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of Methyl 2-chloro-3-methoxybenzoate down the drain or in general trash.

This compound is a halogenated aromatic ester . Its disposal requires strict segregation from non-halogenated solvents due to the formation of acidic byproducts (hydrochloric acid) during incineration. Failure to segregate this waste stream is the most common compliance violation in pharmaceutical and synthesis laboratories, leading to rejection by waste haulers and potential regulatory fines.

Immediate Action Checklist:

  • Segregate: Place only in containers marked "Halogenated Organic Waste."

  • Label: Clearly identify as "Methyl 2-chloro-3-methoxybenzoate" with CAS #59425-26-2.

  • Protect: Wear nitrile gloves and safety glasses; avoid inhalation of dust/vapors.

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand its properties. As an ester with a chlorine substituent, it possesses specific stability and reactivity profiles that dictate its waste stream.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Chemical Name Methyl 2-chloro-3-methoxybenzoatePrimary identifier for waste tags.
CAS Number 59425-26-2Use this for inventory reconciliation.
Molecular Weight ~200.62 g/mol Heavy organic; likely sinks in water (Density > 1.0).
Physical State Solid (low melting) or Viscous LiquidMay require dissolving in solvent for transfer.
Hazard Class Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Goggles) required.
Key Reactivity Hydrolysis sensitiveKeep Dry. Reacts with strong bases/acids to release methanol.
Halogen Content Chlorinated CRITICAL: Must go to Halogenated Waste stream.

Expert Insight: The "methoxy" and "ester" groups suggest this molecule is moderately stable but can hydrolyze under basic conditions. However, the chlorine atom at the 2-position is the deciding factor for disposal. Incinerators require specific scrubbers for chlorinated waste to capture HCl gas; therefore, mixing this with non-halogenated waste (like pure acetone or ethanol) disrupts the fuel blending process at the disposal facility.

Waste Segregation & Disposal Protocol

This protocol ensures compliance with EPA (RCRA) standards and facilitates acceptance by commercial waste disposal services (e.g., Veolia, Clean Harbors).

Step-by-Step Disposal Workflow
  • Stream Selection:

    • Correct Stream: Halogenated Organic Waste.

    • Incorrect Stream: Non-Halogenated Solvents, Aqueous Waste, Trash.

  • Container Compatibility:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal cans if the waste is acidic or likely to hydrolyze, as the chloride can corrode metal over time.

  • Solvent Dilution (If applicable):

    • If the substance is solid and you wish to rinse the flask, use a compatible halogenated solvent like Dichloromethane (DCM) or a small amount of Acetone/Methanol.

    • Note: Even if you dissolve it in Acetone (non-halogenated), the entire mixture is now classified as Halogenated Waste .

  • Labeling:

    • Apply a hazardous waste label.

    • Check "Toxic" and "Irritant".[1]

    • List constituents: "Methyl 2-chloro-3-methoxybenzoate (Solution)".

Visualization: Disposal Decision Logic

DisposalLogic Start Waste Generation: Methyl 2-chloro-3-methoxybenzoate CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in minimal compatible solvent (e.g., DCM or Acetone) Solid->Dissolve For rinsing glassware HaloStream HALOGENATED WASTE (Red Can/Label) Solid->HaloStream Bulk Solid Disposal StreamCheck Stream Selection: Is it Halogenated? Liquid->StreamCheck Dissolve->StreamCheck StreamCheck->HaloStream YES (Contains Chlorine) NonHaloStream NON-HALOGENATED WASTE (Clear Can) StreamCheck->NonHaloStream NO (Incorrect Path) Final High-Temp Incineration (w/ Acid Scrubbers) HaloStream->Final

Figure 1: Decision matrix for segregating chlorinated aromatic esters. Note that the presence of the chlorine atom forces the "Halogenated" pathway regardless of the solvent used for rinsing.

Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent surface contamination and inhalation of dust/vapors.

Required PPE: Nitrile gloves (double gloving recommended), Lab coat, Safety glasses.

Protocol:
  • Secure Area: Alert nearby personnel. If the spill is >100g or outside a fume hood, evacuate the immediate area.

  • Contain:

    • If Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • If Liquid: Encircle with absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Decontaminate:

    • Wipe the surface with a soap/water solution.[2][3]

    • Follow with a solvent wipe (Ethanol or Isopropanol) to remove organic residue.

  • Disposal of Cleanup Materials:

    • All contaminated pads, gloves, and scoops must be placed in a sealed bag and treated as Solid Hazardous Waste (contaminated debris).

Visualization: Spill Management Loop

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves) Assess 2. Assess State Alert->Assess SolidAction Solid: Dampen & Scoop Assess->SolidAction LiquidAction Liquid: Absorb (Vermiculite) Assess->LiquidAction Clean 3. Decontaminate (Soap -> Solvent Wipe) SolidAction->Clean LiquidAction->Clean Dispose 4. Bag & Tag (Hazardous Debris) Clean->Dispose

Figure 2: Operational loop for safe spill cleanup. Emphasis is placed on preventing dust generation for solids and containment for liquids.

Storage & Incompatibility[1]

To prevent accidents prior to disposal, adhere to these storage rules:

  • Keep Dry: Esters can hydrolyze in the presence of moisture and heat, potentially releasing methanol and the corresponding benzoic acid (2-chloro-3-methoxybenzoic acid).

  • Segregate from Oxidizers: Do not store near nitric acid or perchlorates.

  • Segregate from Strong Bases: Avoid storage with sodium hydroxide or ammonia, which will rapidly degrade the ester.

Self-Validating Check: Before leaving the lab for the day, check the waste container. Is the lid screwed on tightly? Is the label visible? If the waste container is bulging, it indicates an incompatible reaction (gas evolution) is occurring—vent immediately in a fume hood and notify the safety officer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.[Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-methoxybenzoate (Structural Analog). National Library of Medicine.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Personal protective equipment for handling Methyl 2-chloro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: Handling Methyl 2-chloro-3-methoxybenzoate requires a specific protocol that accounts for its dual chemical nature: it is both a halogenated aromatic and an ester . This structure dictates that standard "one-glove-fits-all" approaches are insufficient for high-concentration handling or spill remediation.

This guide moves beyond generic MSDS data to provide an operational framework for researchers synthesizing or analyzing this intermediate.

Hazard Identification (GHS Classification)
Hazard ClassCategoryCodeDescriptionMechanism of Action
Skin Irritation 2H315Causes skin irritationLipophilic ester penetrates dermal barrier; halogen group exacerbates local inflammation.
Eye Irritation 2AH319Causes serious eye irritationMechanical abrasion (dust) and chemical hydrolysis on mucosal surfaces.
STOT - SE 3H335May cause respiratory irritationFine particulates irritate the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Rationale: The presence of the chlorine atom sensitizes the skin, while the ester functionality dictates specific polymer compatibility restrictions.

Hand Protection: The "Halogen-Ester" Conflict

Critical Technical Insight: Standard Butyl rubber gloves are excellent for esters but degrade rapidly when exposed to halogenated compounds. Conversely, thin disposable Nitrile degrades when exposed to concentrated esters. The Solution: Use a tiered approach based on physical state.

Physical StatePrimary BarrierSecondary BarrierProtocol
Dry Solid (Powder) Nitrile (5 mil) None requiredSingle glove is sufficient for weighing/transfer. Change immediately if punctured.
Solution (Organic) Laminate (Silver Shield) Nitrile (Outer) REQUIRED. Laminate resists the chemical; Nitrile outer glove provides grip and dexterity.
Spill Cleanup Laminate (Silver Shield) Heavy Duty Nitrile Do not use standard latex or vinyl.
Respiratory & Ocular Protection[1][2][3]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Ocular: Chemical safety goggles (ANSI Z87.1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient due to the risk of fine dust migration.

  • Respiratory (Fallback): If fume hood is unavailable (NOT RECOMMENDED), use a half-face respirator with P100/OV (Organic Vapor) cartridges.

Operational Protocol: Safe Handling Workflow

Diagram 1: PPE Decision Logic & Hierarchy of Controls

Caption: Logical flow for selecting PPE based on the physical state of the reagent.

PPE_Logic Start Start: Handling Methyl 2-chloro-3-methoxybenzoate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Risk High Concentration or Aggressive Solvent? Liquid->Solvent_Risk Std_PPE Standard PPE: Nitrile Gloves (5 mil) Safety Goggles Lab Coat Hood_Check->Std_PPE Yes Resp_Req Respirator REQUIRED: P100 + Organic Vapor Cartridge Hood_Check->Resp_Req No Double_Glove Double Gloving: Inner: Laminate (Barrier) Outer: Nitrile (Grip) Solvent_Risk->Double_Glove Always assume Yes for Halogenated Esters

Step-by-Step Weighing Protocol
  • Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood. Pre-tare the balance if it is inside the hood.

    • Note: If the balance is outside the hood, use a sealable secondary container to transfer the weighed material.

  • Transfer: Open the source container only inside the hood. Gently break up any clumps to prevent "dust puff" during transfer.

  • Containment: After weighing, immediately recap the source container. Parafilm is recommended for long-term storage to prevent hydrolysis.

  • Decontamination: Wipe the exterior of the source container and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing hands from the hood.

Emergency Response & Spill Management

Scenario: You have spilled ~5g of solid powder on the benchtop.

  • Alert: Announce the spill to immediate lab neighbors.

  • PPE Upgrade: If you were wearing standard nitrile, put on a second pair immediately.

  • Dry Clean-up (Preferred):

    • Do NOT spray water or solvent directly on the powder (this spreads the contamination).

    • Cover the spill with a damp paper towel (dampened with water) to suppress dust.

    • Scoop the material using a card or scraper into a wide-mouth waste jar.

  • Wet Clean-up:

    • Once the bulk solid is removed, clean the surface with soap and water, followed by ethanol.

    • Verification: Use a UV lamp (if available) to check for residue, as many benzoate esters fluoresce.

Diagram 2: Spill Response Workflow

Caption: Tactical workflow for containing and neutralizing a solid spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Isolate Isolate Area & Upgrade PPE Assess->Isolate Action_Dry Cover with Damp Towel (Suppress Dust) Isolate->Action_Dry Scoop Scoop to Waste Container Action_Dry->Scoop Decon Solvent Wash Surface Scoop->Decon Waste Tag as Halogenated Organic Waste Scoop->Waste Decon->Waste

Logistics: Waste Disposal & Storage[1][2][6][7]

Waste Classification

This is the most common compliance error. Because of the Chlorine atom on the benzene ring, this material cannot be disposed of in the general organic waste stream.

  • Correct Stream: Halogenated Organic Waste .

  • Why? Incineration of halogenated compounds requires scrubbers to remove acidic gases (HCl). Putting this in non-halogenated waste can damage incinerators and violate EPA/local regulations.

Storage Requirements[1][2][3][6][7]
  • Temperature: 2–8°C (Refrigerate). Esters are prone to hydrolysis; cool storage slows this process.

  • Segregation: Store away from strong oxidizers and strong bases (which will hydrolyze the ester to the carboxylic acid).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 139879, 2-Chloro-3-methoxybenzoic acid (Analog Structure Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • ChemSrc. (2024).[1][5] Methyl 2-chloro-3-methoxybenzoate MSDS & Properties. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

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